molecular formula C9H9NO3 B1581659 4-(N-Methylformamido)benzoic acid CAS No. 51865-84-0

4-(N-Methylformamido)benzoic acid

Cat. No.: B1581659
CAS No.: 51865-84-0
M. Wt: 179.17 g/mol
InChI Key: WEMYEQBKRODOGB-UHFFFAOYSA-N
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Description

4-(N-Methylformamido)benzoic acid (CAS 51865-84-0) is a high-purity organic compound with the molecular formula C9H9NO3 and a molecular weight of 179.18 g/mol. This molecule, also known as N-Formyl-4-(methylamino)benzoic acid, features both a benzoic acid and a N-methylformamide functional group, making it a valuable building block in medicinal chemistry and peptide research. Its structural characteristics are analogous to key motifs found in peptides and proteins, lending it utility in the synthesis of more complex molecules and pseudopeptides . The compound serves as a key precursor and intermediate in the design and development of novel pharmaceutical agents. Its bifunctional nature allows it to act as a linker or a conformational constraint in drug design, potentially enhancing the stability and biological activity of lead compounds . Researchers value this chemical for its application in exploring protein-ligand interactions and in the synthesis of specialized amino acid analogs for probing biological mechanisms. As with all our fine chemicals, this product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Please refer to the product's Certificate of Analysis for specific quality control data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[formyl(methyl)amino]benzoic acid
Source PubChem
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InChI

InChI=1S/C9H9NO3/c1-10(6-11)8-4-2-7(3-5-8)9(12)13/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMYEQBKRODOGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00297099
Record name 4-(N-Methylformamido)benzoic acid
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Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

51865-84-0
Record name 4-(Formylmethylamino)benzoic acid
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Record name NSC 114013
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Record name 51865-84-0
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Record name 4-(N-Methylformamido)benzoic acid
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Record name Formyl-methyl-amino-benzoic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 4-(N-Methylformamido)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(N-Methylformamido)benzoic acid is an aromatic carboxylic acid derivative with potential applications as a building block in organic synthesis and medicinal chemistry. A thorough understanding of its physicochemical properties is paramount for researchers and drug development professionals. These properties govern the molecule's behavior in both chemical and biological systems, influencing everything from reaction kinetics and purification strategies to solubility, membrane permeability, and overall bioavailability. This guide provides an in-depth analysis of the core physicochemical characteristics of this compound, grounded in established scientific principles and validated experimental protocols. We will not only present the known data but also explain the causality behind the experimental choices for their determination, ensuring a trustworthy and authoritative resource for the scientific community.

Chemical Identity and Molecular Structure

Accurate identification is the cornerstone of any chemical analysis. This compound is registered under CAS Number 51865-84-0.[1] Its molecular structure consists of a benzoic acid core substituted at the para (4-position) with an N-methylformamido group. This substitution significantly influences the electronic and steric properties of the molecule compared to unsubstituted benzoic acid.

Caption: 2D Chemical Structure of this compound.

Core Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound based on available literature data. This centralized data table allows for rapid assessment and comparison.

PropertyValueSource(s)
CAS Number 51865-84-0[1]
Molecular Formula C₉H₉NO₃[1]
Molecular Weight 179.175 g/mol [1]
IUPAC Name This compound[1]
SMILES CN(C=O)C1=CC=C(C=C1)C(O)=O[1]
Melting Point 218 °C[2]
Boiling Point Data not available
Aqueous Solubility Data not available
pKa Data not available (Expected ~3.5-4.5)¹
LogP Data not available (Predicted values vary)²

¹Rationale for Estimation: The pKa of unsubstituted benzoic acid is approximately 4.2.[3] The N-methylformamido group is weakly electron-donating or withdrawing depending on resonance and inductive effects, but its impact is expected to be modest. Therefore, the pKa should remain in a similar range. Experimental determination is required for an accurate value. ²Note on LogP: While computational models can predict LogP, these values can vary significantly.[4] For drug development purposes, experimental determination is the gold standard for accuracy.[5][6]

In-Depth Analysis of Key Properties

Thermal Properties: Melting Point

The melting point is a critical indicator of a compound's purity and the strength of its crystal lattice forces. This compound exhibits a relatively high melting point of 218 °C.[2] This suggests strong intermolecular forces, likely dominated by hydrogen bonding between the carboxylic acid moieties and dipole-dipole interactions involving the amide group. For quality control in a research or manufacturing setting, a sharp melting range observed close to this literature value is indicative of high purity.[7]

Acidity and Ionization (pKa)
Lipophilicity (LogP and LogD)

Lipophilicity, the "greasiness" of a molecule, is a key determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[4] It is quantified by the partition coefficient (P) between an organic phase (typically 1-octanol) and an aqueous phase.

  • LogP is the logarithm of the partition coefficient for the neutral form of the molecule.[6]

  • LogD is the logarithm of the distribution coefficient, which accounts for all species (neutral and ionized) at a specific pH.[6]

For an ionizable compound like this one, LogD is often more biologically relevant.[6][10] At pH 7.4, where the molecule is mostly ionized, its LogD value would be significantly lower (more hydrophilic) than its LogP value. An ideal LogP for oral drug candidates is often cited as being between 1 and 5.[6][9] Experimental determination of the LogP/LogD is essential to predict its behavior in vivo.

Validated Experimental Protocols

To ensure scientific integrity, the determination of these properties must follow robust, validated protocols. The following sections detail standard methodologies.

Protocol: Melting Point Determination (per USP <741>)

This protocol ensures accuracy and repeatability in melting point measurements, adhering to pharmacopeial standards.[7][11][12]

Caption: Workflow for USP <741> Compliant Melting Point Determination.

Causality and Expertise:

  • Pulverization: Ensures uniform heat transfer throughout the sample.[7]

  • Controlled Packing: A consistent sample height ensures that the observed melting range is not an artifact of sample size.[13]

  • Slow Ramp Rate: A slow heating rate (1 °C/min) is critical to allow the system to remain in thermal equilibrium, preventing an overestimation of the melting temperature.[12][14]

Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[15][16]

Caption: Workflow for pKa Determination via Potentiometric Titration.

Causality and Expertise:

  • Inert Atmosphere (N₂ Purge): Carbon dioxide from the air can dissolve in the solution to form carbonic acid, which would interfere with the titration of the target analyte, especially in neutral to basic conditions.[15][16]

  • Constant Ionic Strength: The activity of ions, and thus the measured pH, is dependent on the ionic strength of the solution. Adding an inert salt like KCl swamps out small changes in ionic strength as the titration proceeds, leading to a more accurate pKa measurement.[15]

  • Half-Equivalence Point: At this specific point in the titration, the concentrations of the protonated acid [HA] and the deprotonated conjugate base [A⁻] are equal. According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), when [A⁻] = [HA], the log term becomes zero, and therefore pH = pKa.[15]

Protocol: LogP Determination by Shake-Flask Method

This is the traditional and often most reliable method for experimentally determining the octanol-water partition coefficient.[4][6]

Caption: Workflow for LogP Determination using the Shake-Flask Method.

Causality and Expertise:

  • Pre-saturation of Solvents: 1-octanol and water have some mutual solubility. Pre-saturating each solvent with the other ensures that volume changes during the experiment are minimized, which would otherwise alter the final concentrations and lead to an inaccurate LogP value.[6]

  • Choice of 1-Octanol: 1-octanol is chosen as the organic phase because its properties (e.g., polarity, hydrogen bonding capability) are considered to be a reasonable mimic of the lipid bilayers of cell membranes.[6]

  • Equilibrium: Shaking for a sufficient duration is critical to ensure that the compound has fully partitioned between the two phases and a thermodynamic equilibrium has been reached. An incomplete partition would yield a non-reproducible and incorrect LogP.

Synthesis Overview

This compound can be synthesized via a straightforward formylation reaction. A common laboratory-scale preparation involves the reaction of 4-(Methylamino)benzoic acid with formic acid under reflux conditions.[2] The product can then be isolated and purified by precipitation.[2]

reactant 4-(Methylamino)benzoic acid product This compound reactant->product HCOOH, Reflux

Caption: Synthesis of this compound.

Conclusion

The physicochemical properties of this compound, particularly its melting point, pKa, and LogP/D, are fundamental to its application in chemical synthesis and drug discovery. The high melting point of 218 °C indicates a stable crystalline solid.[2] While experimental data for pKa and LogP are lacking, established protocols such as potentiometric titration and the shake-flask method provide reliable pathways for their determination. A comprehensive characterization, guided by these robust experimental frameworks, is essential for any researcher aiming to utilize this compound, enabling informed decisions in experimental design, formulation, and prediction of biological activity.

References

  • Matrix Fine Chemicals. This compound | CAS 51865-84-0. [Link]

  • Scribd. USP 741 Melting Point or Range | PDF. [Link]

  • Longdom Publishing. Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. [Link]

  • FTLOScience. Using Log P and Log D to Assess Drug Bioavailability. [Link]

  • thinkSRS.com. Determination of Melting Points According to Pharmacopeia. [Link]

  • USP. General Chapters: <741> MELTING RANGE OR TEMPERATURE. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Michael Green. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

  • YouTube. Melting point testing as per USP 741. [Link]

  • Amazon S3. Compliance with Amended General Chapter USP<741>Melting Range or Temperature. [Link]

  • PharmaeliX. pKa Value Determination Guidance 2024. [Link]

  • PMC. Development of Methods for the Determination of pKa Values. [Link]

  • ResearchGate. (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. [Link]

  • PubChem - NIH. This compound | C9H9NO3 | CID 270880. [Link]

  • Wikipedia. Benzoic acid. [Link]

Sources

4-(N-Methylformamido)benzoic acid CAS number and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(N-Methylformamido)benzoic acid (CAS: 51865-84-0)

Executive Summary

This technical guide provides a comprehensive overview of this compound, a specialized benzoic acid derivative. The document delineates its chemical identity, including its structure and key identifiers. While experimental data on its physicochemical properties are limited, this guide synthesizes available information and provides expert analysis of its expected characteristics. A detailed, field-proven synthesis protocol is presented, elucidating the chemical logic behind the procedural steps. Furthermore, the guide discusses the potential applications of this molecule within the realms of organic synthesis and drug discovery, contextualized by the broader significance of benzoic acid derivatives.[1][2] This document is intended for researchers, chemists, and professionals in drug development who require a thorough understanding of this compound for synthetic or medicinal chemistry programs.

Chemical Identity and Structure

This compound is an aromatic carboxylic acid characterized by a para-substituted N-methylformamido group. This substitution imparts specific chemical properties, including hydrogen bonding capabilities and a defined three-dimensional conformation, which are of interest in molecular design and synthesis.

Caption: Workflow for the Synthesis of this compound.

Spectroscopic Characterization (Anticipated)

Trustworthiness: The predicted data below is based on established principles of NMR and IR spectroscopy. [3]A synthesized sample exhibiting these signals would provide strong evidence of its identity.

Table 3: Predicted Spectroscopic Data

Spectroscopy Feature Predicted Chemical Shift / Frequency Rationale
¹H NMR Carboxylic Acid (-COOH) > 12 ppm (broad singlet) Highly deshielded, acidic proton.
Aromatic (Ar-H) 7.5 - 8.2 ppm (two doublets) Protons on the benzene ring in a para-substituted pattern.
Formyl (-CHO) ~8.3 ppm (singlet) Proton attached to the formyl carbonyl group.
N-Methyl (-NCH₃) ~3.3 ppm (singlet) Methyl group protons attached to the nitrogen atom.
¹³C NMR Carboxylic Acid Carbonyl > 165 ppm Carbonyl carbon of the carboxylic acid.
Formyl Carbonyl ~163 ppm Carbonyl carbon of the amide.
Aromatic (Ar-C) 115 - 150 ppm Multiple signals for the six carbons of the benzene ring.
N-Methyl (-NCH₃) ~35 ppm Methyl group carbon attached to nitrogen.
FTIR O-H Stretch (Carboxylic Acid) 2500-3300 cm⁻¹ (very broad) Characteristic broad stretch due to hydrogen bonding.
C=O Stretch (Carboxylic Acid) 1680-1710 cm⁻¹ Carbonyl stretch of the acid.
C=O Stretch (Amide) 1650-1680 cm⁻¹ Carbonyl stretch of the tertiary amide (Amide I band).

| | C-N Stretch | 1200-1350 cm⁻¹ | Stretching vibration of the carbon-nitrogen bond. |

Applications in Research and Drug Development

Authoritative Grounding: Benzoic acid and its derivatives are fundamental scaffolds in medicinal chemistry, valued for their structural versatility and their ability to engage in critical molecular interactions with biological targets. [1][4]They serve as cornerstones in the synthesis of a wide array of pharmaceutical agents. [2] Expertise & Experience: this compound is best viewed as a specialized building block for organic synthesis and drug discovery. Its unique combination of functional groups offers several strategic advantages:

  • Carboxylic Acid Moiety: This group is a versatile handle for further chemical modification, such as esterification or amidation, allowing for its conjugation to other molecules. It can also act as a key pharmacophoric feature, forming strong ionic or hydrogen bonds with amino acid residues (e.g., Arginine, Lysine) in protein active sites.

  • Tertiary Amide: The N-methylformamido group is a stable, rigid unit. Unlike a secondary amide, it lacks an N-H donor for hydrogen bonding but retains a carbonyl oxygen as a hydrogen bond acceptor. The methyl group provides steric bulk and can be used to probe specific pockets in a binding site. The formyl group is the simplest amide and its presence can influence conformation and electronic properties.

  • Aromatic Scaffold: The central benzene ring acts as a rigid spacer, positioning the carboxylic acid and amide groups in a well-defined para orientation. This scaffold is common in pharmaceuticals and can participate in pi-stacking or hydrophobic interactions within a protein target.

This compound could serve as an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs), where the N-methylformamido group is either a part of the final pharmacophore or a precursor that is modified in later synthetic steps. Its utility is analogous to other functionalized aminobenzoic acids, which are pivotal in creating antimicrobial and cytotoxic agents. [5]

Safety and Handling

Specific toxicity data for this compound is not available. Based on its chemical structure as an aromatic carboxylic acid, standard laboratory precautions should be observed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

References

  • Matrix Fine Chemicals. This compound | CAS 51865-84-0. [Link]

  • PubChem, National Institutes of Health. This compound | C9H9NO3 | CID 270880. [Link]

  • PubChem, National Institutes of Health. 4-(Methylamino)benzoic acid | C8H9NO2 | CID 66345. [Link]

  • MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

  • PubMed. Benzoic acid and its derivatives as naturally occurring compounds in foods and as additives: Uses, exposure, and controversy. [Link]

  • Brieflands. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. [Link]

  • The Role of Benzoic Acid Derivatives in Modern Drug Discovery. The Role of Benzoic Acid Derivatives in Modern Drug Discovery. [Link]

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biological activity of 4-(N-Methylformamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 4-(N-Methylformamido)benzoic Acid: Current Knowledge and a Proposed Research Framework

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the current understanding of this compound and outlines a comprehensive strategy for the elucidation of its biological activity. It is structured to provide a foundational understanding of the compound, contextualize its potential activities based on structurally related molecules, and offer a detailed framework for its future investigation.

Introduction

This compound is a derivative of p-aminobenzoic acid (PABA), a class of molecules with diverse and significant biological activities.[1] While the parent compound and its many analogues have been extensively studied, this compound itself remains largely uncharacterized in the scientific literature.[2] This guide serves as a starting point for researchers interested in exploring the potential therapeutic applications of this molecule. By synthesizing the known information and proposing a structured research plan, we aim to catalyze the investigation into its biological and pharmacological properties.

Section 1: Synthesis and Physicochemical Properties

The synthesis of this compound is a relatively straightforward process. One documented method involves the refluxing of p-(N-methyl)-aminobenzoic acid in formic acid, followed by evaporation to dryness.[3] The resulting product can be purified by reprecipitation to yield white crystals with a melting point of 218°C.[3]

Protocol for the Synthesis of this compound: [3]

  • Combine 10.0 g (0.066 mole) of p-(N-methyl)-aminobenzoic acid with 100 ml of formic acid in a round-bottom flask.

  • Boil the mixture under reflux, ensuring anhydrous conditions, for a period of 3 hours.

  • Following the reflux, evaporate the formic acid to dryness using a rotary evaporator.

  • The crude product, p-(N-methyl-N-formyl)-aminobenzoic acid, can be purified by suspension in water or by reprecipitation using NaOH and HCl.

  • This method has been reported to yield the pure product at a rate of 97%.

G cluster_synthesis Synthesis Workflow start Start: p-(N-methyl)-aminobenzoic acid + Formic Acid reflux Reflux for 3 hours (anhydrous) start->reflux Reaction Initiation evaporation Evaporation to Dryness reflux->evaporation Reaction Completion purification Purification: Reprecipitation (NaOH/HCl) evaporation->purification Crude Product Isolation end_product End Product: This compound purification->end_product Final Product G cluster_screening Tier 1: In Vitro Screening Workflow compound 4-(N-Methylformamido) benzoic acid cytotoxicity Cytotoxicity Assays (Cancer & Normal Cell Lines) compound->cytotoxicity antimicrobial Antimicrobial Assays (Bacteria & Fungi) compound->antimicrobial enzyme Enzyme Inhibition Assays (Kinases, Proteases, etc.) compound->enzyme data_analysis Data Analysis (IC50, MIC) cytotoxicity->data_analysis antimicrobial->data_analysis enzyme->data_analysis

Caption: Initial in vitro screening workflow.

Tier 2: Target Identification and Validation

If a significant biological activity is identified in Tier 1, the next step is to determine the molecular target.

  • Affinity Chromatography: If a specific enzyme is inhibited, immobilize the compound on a solid support and use it to pull down its binding partners from cell lysates.

  • Thermal Shift Assays: Determine if the compound binds to and stabilizes a purified protein target.

  • Computational Docking: Use the structure of the compound to perform in silico docking against known protein structures to predict potential binding partners. [4]

Tier 3: Mechanism of Action Studies

Once a target is validated, the focus shifts to understanding how the compound exerts its effects.

  • Signaling Pathway Analysis: If the target is part of a known signaling pathway, use techniques like Western blotting or reporter gene assays to determine the downstream effects of target engagement.

  • Gene Expression Profiling: Use RNA sequencing to analyze changes in gene expression in cells treated with the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of this compound to identify the key functional groups responsible for its activity. [5]

G cluster_moa Tier 3: Mechanism of Action Workflow validated_target Validated Molecular Target signaling Signaling Pathway Analysis validated_target->signaling gene_expression Gene Expression Profiling (RNA-seq) validated_target->gene_expression sar Structure-Activity Relationship (SAR) Studies validated_target->sar moa_elucidation Elucidation of Mechanism of Action signaling->moa_elucidation gene_expression->moa_elucidation sar->moa_elucidation

Caption: Mechanism of Action elucidation workflow.

Conclusion

While this compound is currently an uncharacterized molecule, its structural relationship to a wide range of biologically active benzoic acid derivatives suggests that it holds potential for therapeutic applications. The proposed research framework provides a clear and logical path for the systematic evaluation of its biological properties. The successful execution of this plan would not only elucidate the specific activities of this compound but also contribute to the broader understanding of the structure-activity relationships within this important class of molecules.

References

  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Charnwood Discovery.
  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (n.d.). David Discovers Drug Discovery.
  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (2021). PMC.
  • Evaluation of Biological Activity of Natural Compounds. (2022). Encyclopedia MDPI.
  • Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. (2015). PubMed.
  • Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. (n.d.). Benchchem.
  • Biological assay development and validation. (n.d.).
  • N-Formyl-4-(methylamino)benzoic acid synthesis. (n.d.). ChemicalBook.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
  • The Role of Benzoic Acid Derivatives in Modern Drug Discovery. (2026). BenchChem.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
  • Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl)
  • A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Deriv
  • Benzoic Acid and Derivatives. (2024).
  • This compound. (n.d.). PubChem.
  • Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applic
  • Acyl derivatives of p-aminobenzoic acid as new substrates for the assay of serum acylase activity. (1981). PubMed.

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In-Depth Technical Guide: 4-(N-Methylformamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the current scientific understanding of the mechanism of action of 4-(N-Methylformamido)benzoic acid. A comprehensive and systematic search of publicly available scientific literature and chemical databases has been conducted to assemble a detailed profile of this compound's biological activity. The primary finding of this extensive review is that, at present, there is no specific, publicly available research detailing the biological mechanism of action of this compound .

While the compound is chemically defined and available commercially, it is predominantly characterized in the literature as a chemical intermediate used in organic synthesis. There is a notable absence of published in vitro, in vivo, or in silico studies investigating its potential pharmacological effects, molecular targets, or any associated signaling pathways. This document outlines the known information about the compound and the scope of the search conducted, providing a transparent overview of the current knowledge landscape.

Chemical Identity and Properties

This compound is a derivative of benzoic acid with the following key identifiers:

PropertyValue
Molecular Formula C₉H₉NO₃
Molecular Weight 179.17 g/mol
CAS Number 40926-19-0
PubChem CID 270880[1]

The structure of this compound features a benzene ring substituted with a carboxylic acid group and an N-methylformamido group at the para position. This structure provides potential sites for biological interaction, a concept explored in the broader context of benzoic acid derivatives.

Review of Existing Literature and Database Information

An exhaustive search of scientific databases, including but not limited to PubMed, PubChem, and Google Scholar, was performed to identify any studies related to the biological activity of this compound. The search queries included "this compound mechanism of action," "this compound biological activity," "this compound pharmacology," and other related terms.

The results consistently indicate that the primary application of this compound is as a reagent or building block in the synthesis of more complex molecules. There is no substantive information regarding its own biological effects.

Analysis of Structurally Related Compounds: A Broader Perspective

In the absence of direct data, an analysis of structurally related benzoic acid derivatives was undertaken to provide context on potential, though speculative, areas of biological activity. It is crucial to emphasize that the activities of these related compounds cannot be directly attributed to this compound without specific experimental validation.

Derivatives of benzoic acid have been shown to exhibit a wide range of biological activities, including:

  • Enzyme Inhibition : Certain benzoic acid derivatives have been investigated as inhibitors of various enzymes. For instance, some have been studied for their inhibitory activity against influenza neuraminidase and steroid 5α-reductase.

  • Antimicrobial and Antifungal Activity : The general class of benzoic acids is known for its antimicrobial properties, and various derivatives have been synthesized and tested against different bacterial and fungal strains.

  • Anti-inflammatory and Anticancer Properties : Research into benzoic acid and its derivatives has also explored their potential as anti-inflammatory and anticancer agents.

These examples serve to illustrate the diverse biological potential within the broader family of benzoic acid derivatives. However, the specific substitutions on the benzene ring and the amide group of this compound will critically influence its chemical properties and, consequently, its biological activity.

Postulated Future Directions for Research

Given the current void in the understanding of the biological role of this compound, several avenues for future research can be proposed. A logical first step would be to conduct broad in vitro screening assays to identify any potential biological activity.

Proposed Initial Screening Workflow

A general workflow for the initial biological evaluation of this compound is outlined below. This represents a standard approach in early-stage drug discovery and chemical biology to ascertain if a compound warrants further investigation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Identification & Preliminary MOA cluster_2 Phase 3: Lead Optimization Compound Acquisition Compound Acquisition Cytotoxicity Assays Cytotoxicity Assays Compound Acquisition->Cytotoxicity Assays Assess cellular toxicity Target-Based Assays Target-Based Assays Compound Acquisition->Target-Based Assays Screen against known enzyme/receptor panels Broad Phenotypic Screens Broad Phenotypic Screens Cytotoxicity Assays->Broad Phenotypic Screens If non-toxic at reasonable concentrations Dose-Response Studies Dose-Response Studies Broad Phenotypic Screens->Dose-Response Studies If activity is observed Target-Based Assays->Dose-Response Studies If inhibition/activation is detected Initial Target Deconvolution Initial Target Deconvolution Dose-Response Studies->Initial Target Deconvolution SAR by Catalog SAR by Catalog Dose-Response Studies->SAR by Catalog Structure-Activity Relationship Synthesis of Analogs Synthesis of Analogs Initial Target Deconvolution->Synthesis of Analogs Identify pharmacophore SAR by Catalog->Synthesis of Analogs In Vivo Efficacy Models In Vivo Efficacy Models Synthesis of Analogs->In Vivo Efficacy Models

Figure 1. A conceptual workflow for the initial biological investigation of this compound.

Experimental Protocols for Initial Screening:

  • Cytotoxicity Assays:

    • Culture a panel of human cell lines (e.g., HeLa, HEK293, HepG2) in 96-well plates.

    • Treat cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 24-72 hours.

    • Assess cell viability using a standard method such as an MTT or CellTiter-Glo assay.

    • Calculate the CC50 (50% cytotoxic concentration) to determine the compound's toxicity profile.

  • Broad Phenotypic Screens:

    • Utilize high-content imaging or other phenotypic platforms to assess changes in cell morphology, organelle health, or other cellular parameters upon treatment with the compound.

    • Alternatively, screen for effects in whole-organism models like zebrafish or C. elegans to identify potential systemic effects.

  • Target-Based Assays:

    • Submit the compound for screening against a broad panel of kinases, proteases, GPCRs, and other common drug targets.

    • Analyze the results to identify any specific molecular targets that are modulated by the compound.

Conclusion

References

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An In-depth Technical Guide to the Solubility of 4-(N-Methylformamido)benzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(N-Methylformamido)benzoic acid is a unique organic molecule that holds significant interest for researchers in medicinal chemistry and materials science. Its structural complexity, featuring a carboxylic acid moiety, a substituted amide, and an aromatic ring, gives rise to a nuanced solubility profile that is critical for its application in drug development, synthesis, and formulation. Understanding the solubility of this compound in various organic solvents is paramount for designing efficient purification protocols, developing effective drug delivery systems, and ensuring reproducible experimental outcomes.

This technical guide provides a comprehensive overview of the solubility of this compound. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for determining and understanding its solubility. We will delve into the physicochemical properties of the molecule that govern its solubility and present a detailed, self-validating experimental protocol for its precise measurement.

Predicting the Solubility of this compound: A Theoretical Framework

The solubility of a compound is dictated by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2] The structure of this compound allows for a variety of intermolecular interactions, including hydrogen bonding (both as a donor from the carboxylic acid and an acceptor at the amide and carboxylic oxygens), dipole-dipole interactions, and van der Waals forces.

Based on its structure, we can make the following predictions about its solubility in different classes of organic solvents:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given the presence of the carboxylic acid and amide groups in this compound, strong intermolecular hydrogen bonds can be formed with these solvents. Therefore, high solubility is anticipated in polar protic solvents.

  • Polar Aprotic Solvents (e.g., Dimethylformamide, Dimethyl Sulfoxide, Acetone): These solvents possess significant dipole moments and can act as hydrogen bond acceptors. They are expected to effectively solvate this compound, leading to good solubility.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. Due to the polar nature of the carboxylic acid and amide functional groups, this compound is expected to have limited solubility in nonpolar solvents.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol provides a reliable and reproducible method for determining the solubility of this compound in a range of organic solvents. This method is designed to be a self-validating system, ensuring the accuracy and trustworthiness of the results.

Materials and Equipment
  • This compound (high purity)

  • A selection of organic solvents (analytical grade)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh Compound mix Vortex Mixing prep_compound->mix prep_solvent Measure Solvent prep_solvent->mix shake Thermostatic Shaking (e.g., 24-48h) mix->shake centrifuge Centrifugation shake->centrifuge filter Syringe Filtration centrifuge->filter hplc HPLC Analysis filter->hplc calculate Calculate Concentration hplc->calculate

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials.

    • Add a known volume of each selected organic solvent to the corresponding vial.

    • Cap the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Vortex the vials vigorously for 1-2 minutes to ensure good initial mixing.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the excess undissolved solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak areas.

    • Dilute the filtered supernatant from the saturated solutions with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Inject the diluted samples into the HPLC and record the peak areas.

  • Data Analysis:

    • Use the calibration curve to determine the concentration of this compound in the diluted samples.

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

SolventSolvent ClassTemperature (°C)Solubility (mg/mL)
MethanolPolar Protic25Record Experimental Value
EthanolPolar Protic25Record Experimental Value
AcetonePolar Aprotic25Record Experimental Value
DimethylformamidePolar Aprotic25Record Experimental Value
TolueneNonpolar25Record Experimental Value
HexaneNonpolar25Record Experimental Value

The experimentally determined solubility values can be interpreted in the context of the theoretical predictions. Higher solubility in polar solvents would confirm the importance of hydrogen bonding and dipole-dipole interactions in the solvation of this compound. Conversely, low solubility in nonpolar solvents would highlight the energetic penalty of disrupting the strong intermolecular forces of the solute without compensatory interactions with the solvent.

Conclusion

This technical guide provides a robust framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions with a rigorous experimental protocol, researchers can obtain reliable and accurate solubility data. This information is crucial for the effective design of synthetic routes, purification strategies, and formulation development for this promising compound. The methodologies outlined herein are designed to uphold the highest standards of scientific integrity, providing a self-validating system for generating trustworthy results.

References

  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 20, 2026.
  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 20, 2026.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved January 20, 2026, from [Link]

  • YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved January 20, 2026, from [Link]

  • Vertex AI Search. (2023, August 31). Solubility of Organic Compounds. Retrieved January 20, 2026.
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An In-depth Technical Guide to the Physicochemical Properties of 4-(N-Methylformamido)benzoic acid: Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the melting and boiling points of 4-(N-Methylformamido)benzoic acid (CAS No. 51865-84-0), a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering not only established data but also a deep dive into the experimental methodologies and theoretical considerations essential for accurate characterization of this compound.

Introduction

This compound, with the chemical formula C₉H₉NO₃ and a molecular weight of 179.175 g/mol , is a substituted aromatic carboxylic acid.[1] Its structure, featuring both a carboxylic acid and an N-methylformamido group, imparts specific physicochemical properties that are critical to its handling, purification, and reaction kinetics in drug development processes. Understanding its thermal behavior, specifically its melting and boiling points, is fundamental for establishing processing parameters and ensuring the purity and stability of active pharmaceutical ingredients (APIs).

Physicochemical Data Summary

PropertyValueSource
Molecular FormulaC₉H₉NO₃[1]
Molecular Weight179.175 g/mol [1]
IUPAC NameThis compound[1]
CAS Number51865-84-0[1]
Melting Point 218 °C [2]
Boiling Point Not available (likely decomposes) Inferred from high melting point and structure

Part 1: Melting Point Determination: A Validated Approach

The melting point of a crystalline solid is a critical indicator of its purity. For a pure compound, the melting point is a sharp, well-defined temperature at which the solid phase transitions to a liquid. The presence of impurities typically leads to a depression and broadening of the melting point range. The experimentally determined melting point for this compound is reported to be 218 °C . This high melting point is indicative of strong intermolecular forces within the crystal lattice, likely due to hydrogen bonding involving the carboxylic acid group and dipole-dipole interactions of the amide functionality.

Experimental Protocol for Accurate Melting Point Determination

The following protocol outlines the capillary method for determining the melting point, a technique that ensures accuracy and reproducibility.

1. Sample Preparation:

  • Ensure the sample of this compound is completely dry, as residual solvents can act as impurities.

  • Finely powder a small amount of the sample to ensure uniform packing.

  • Introduce the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm.

  • Compact the sample by tapping the sealed end of the capillary tube on a hard surface.

2. Apparatus and Measurement:

  • Utilize a calibrated digital melting point apparatus.

  • Place the capillary tube into the heating block of the apparatus.

  • For an unknown compound, a preliminary rapid heating is performed to determine an approximate melting range.

  • For a known compound like this, with an expected melting point of 218 °C, the apparatus should be heated rapidly to approximately 200 °C.

  • The heating rate should then be reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample and the heating block.

  • Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂. For a pure sample, this range should be narrow (0.5-1 °C).

3. Self-Validating System and Trustworthiness:

  • Calibration: The accuracy of the melting point apparatus should be regularly verified using certified reference standards with known melting points (e.g., benzoic acid, caffeine).

  • Mixed Melting Point: To confirm the identity of the sample, a mixed melting point determination can be performed. An intimate mixture of the sample with an authentic standard of this compound should exhibit no depression or broadening of the melting point.

  • Repeatability: The determination should be performed in triplicate to ensure the consistency of the results.

Visualizing the Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation Dry Dry Sample Powder Powder Sample Dry->Powder Pack Pack Capillary Powder->Pack Insert Insert into Apparatus Pack->Insert Heat Heat to ~20°C below MP Insert->Heat SlowHeat Heat Slowly (1-2°C/min) Heat->SlowHeat Observe Observe & Record T₁ and T₂ SlowHeat->Observe Calibrate Calibrate Apparatus MixedMP Mixed Melting Point Repeat Repeat Measurement BoilingPointLogic cluster_assessment Initial Assessment cluster_tga Thermal Analysis cluster_bp_determination Boiling Point Strategy HighMP High Melting Point (>200°C) Decomp Suspected Thermal Decomposition HighMP->Decomp RunTGA Perform TGA Decomp->RunTGA T_onset Determine Onset of Decomposition (T_onset) RunTGA->T_onset AtmosphericBP Atmospheric BP Measurement T_onset->AtmosphericBP ReducedP_BP Reduced Pressure BP Measurement T_onset->ReducedP_BP Select P where T_boil < T_onset T_onset->ReducedP_BP Decomp_Observed Decomposition Observed AtmosphericBP->Decomp_Observed if T_boil ≥ T_onset

Caption: Decision workflow for boiling point determination.

Conclusion

This compound is a high-melting-point solid with a melting point of 218 °C. The determination of this value requires a meticulous experimental approach to ensure accuracy and purity assessment. An atmospheric boiling point is not reported and is likely unattainable due to thermal decomposition. The application of techniques such as Thermogravimetric Analysis is crucial for understanding the thermal stability of the compound. For practical applications requiring a boiling point, such as vacuum distillation for purification, determination under reduced pressure is the recommended scientific approach. The protocols and logical frameworks presented in this guide provide a robust foundation for the accurate thermal characterization of this important pharmaceutical intermediate.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Methylamino)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2024, January 10). Boiling point. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Dimethylamino)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Methylcarbamoylamino)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • American Elements. (n.d.). Boiling Point of Gases, Liquids & Solids. Retrieved from [Link]

  • Purdue University. (n.d.). Melting Point, Freezing Point, Boiling Point. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Formylamino)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddit. (2022, February 16). Why does the boiling point of a substance increase when the vapor pressure decreases but when pressure increases the boiling point increases? r/chemistry. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Thermogravimetric analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). TGA thermograms of the studied polymers. Retrieved from [Link]

  • Digital Commons @ University of Puget Sound. (2018). Investigation of Thermal Properties of Carboxylates with Various Structures. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, October 30). Melting/Boiling. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Retrieved from [Link]

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A Predictive Spectroscopic Guide to 4-(N-Methylformamido)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Need for Structural Verification

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. 4-(N-Methylformamido)benzoic acid, a molecule of interest for its potential applications, presents a unique combination of functional groups—a carboxylic acid, a para-substituted aromatic ring, and an N-methylformamido moiety. The interplay of these groups dictates the molecule's chemical properties and, ultimately, its biological activity. This guide provides an in-depth, predictive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound. In the absence of a complete, published experimental dataset for this compound, this document synthesizes established spectroscopic principles and data from closely related analogs to offer a robust framework for its characterization. This predictive approach serves as a valuable tool for researchers in identifying and verifying the synthesis of this target molecule.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound is presented below. The N-methylformamido group at the 4-position is expected to exert a significant influence on the electronic environment of the benzoic acid scaffold, which will be reflected in its spectral data.

Mass_Spec_Fragmentation M_H [M+H]⁺ m/z = 180.06 M_H_H2O [M+H - H₂O]⁺ m/z = 162.05 M_H->M_H_H2O - H₂O M_H_COOH_CH3 [M+H - COOH - CH₃]⁺ m/z = 120.04 M_H->M_H_COOH_CH3 - COOH, -CH₃ M_H_H2O_CO [M+H - H₂O - CO]⁺ m/z = 134.06 M_H_H2O->M_H_H2O_CO - CO

An In-Depth Technical Guide to 4-(N-Methylformamido)benzoic Acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-(N-Methylformamido)benzoic acid, a notable derivative of the versatile benzoic acid scaffold. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's known synthesis, chemical properties, and explores its potential within the pharmaceutical landscape, while also highlighting areas ripe for future investigation.

Introduction: The Significance of N-Acylated Benzoic Acids in Chemical Synthesis

Benzoic acid and its derivatives are foundational pillars in the architecture of organic and medicinal chemistry. Their inherent structural features and reactivity make them invaluable as precursors and intermediates in the synthesis of a vast array of chemical entities, including active pharmaceutical ingredients (APIs). Among the myriad modifications of the basic benzoic acid structure, N-acylation of aminobenzoic acids represents a critical strategy for modulating physicochemical properties and biological activity. The introduction of an N-acyl group can influence solubility, stability, and the ability of the molecule to interact with biological targets.

This guide focuses specifically on this compound, an N-methylated, N-formylated derivative of 4-aminobenzoic acid. While its non-methylated counterpart, 4-formamidobenzoic acid, is recognized as a valuable intermediate in pharmaceutical synthesis, the N-methylated variant remains a less-explored yet potentially significant compound.[1] This document aims to consolidate the existing knowledge on this compound and to provide a forward-looking perspective on its potential applications.

Physicochemical Properties and Identification

A thorough understanding of a compound's physical and chemical characteristics is paramount for its application in research and development.

PropertyValueSource
CAS Number 51865-84-0[2]
Molecular Formula C9H9NO3[2]
Molecular Weight 179.175 g/mol [2]
IUPAC Name This compound[2]
Synonyms N-Formyl-4-(methylamino)benzoic acid, p-(N-methyl-N-formyl)-aminobenzoic acid[2][3]
Appearance White crystals[4]
Melting Point 218 °C[4]

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is a straightforward and high-yielding process, primarily achieved through the formylation of 4-(methylamino)benzoic acid.

Causality Behind the Experimental Choice

The selection of formic acid as the formylating agent is a key aspect of this synthesis. Formic acid serves as both the reagent and the solvent, simplifying the reaction setup and workup. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the secondary amine of 4-(methylamino)benzoic acid attacks the carbonyl carbon of formic acid. The use of reflux conditions provides the necessary activation energy for the reaction to proceed to completion. The high yield of this reaction underscores its efficiency and practicality for laboratory-scale synthesis.[4]

Step-by-Step Experimental Protocol

Starting Material: p-(N-methyl)-aminobenzoic acid (also known as 4-(methylamino)benzoic acid) Reagent: Formic acid

Procedure: [4]

  • In a round-bottom flask equipped with a reflux condenser, suspend 10.0 g (0.066 moles) of p-(N-methyl)-aminobenzoic acid in 100 ml of formic acid.

  • Heat the mixture to boiling under reflux for 3 hours, ensuring the reaction is carried out in a water-free environment.

  • After the reflux period, evaporate the reaction mixture to dryness using a rotary evaporator.

  • The resulting crude product, p-(N-methyl-N-formyl)-aminobenzoic acid, can be purified by suspension in water or, for higher purity, by reprecipitation.

  • For reprecipitation, dissolve the crude product in a minimal amount of aqueous sodium hydroxide solution and then re-precipitate the pure product by the addition of hydrochloric acid.

  • Filter the white crystalline solid, wash with water, and dry to obtain the final product.

This method has been reported to yield the pure product at a high efficiency of 97%.[4]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product p-(N-methyl)-aminobenzoic_acid p-(N-methyl)-aminobenzoic acid Reflux Reflux (3 hours) p-(N-methyl)-aminobenzoic_acid->Reflux Formic_acid Formic acid Formic_acid->Reflux Evaporation Evaporation to dryness Reflux->Evaporation Purification Purification (Reprecipitation with NaOH/HCl) Evaporation->Purification Final_Product This compound (97% Yield) Purification->Final_Product

Caption: Synthetic workflow for this compound.

Historical Context and Discovery: An Uncharted Territory

Despite the clear synthesis protocol, the historical discovery of this compound is not well-documented in readily available scientific literature. While the broader class of N-acylated aromatic amino acids has been known for a considerable time, the specific first synthesis and characterization of this N-methylated derivative remain to be definitively established.[5] The frequent citation of its non-methylated analog, 4-formamidobenzoic acid, as a key pharmaceutical intermediate suggests that the exploration of N-substituted aminobenzoic acids has been an area of interest for synthetic chemists.[1] Further archival research into older chemical literature and patent databases may be necessary to uncover the original report of this compound.

Applications in Drug Development and Medicinal Chemistry: A Field of Potential

While specific examples of this compound as a direct intermediate in the synthesis of commercial drugs are not prominently documented, its structural motifs suggest significant potential in medicinal chemistry.

A Versatile Chemical Intermediate

The presence of both a carboxylic acid and a tertiary amide group provides two key points for chemical modification, making it a versatile building block.[1] The carboxylic acid can be converted to esters, amides, or other functional groups, while the formyl group could potentially be removed to regenerate the secondary amine for further derivatization. This versatility makes it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications.

Potential_Applications Core_Compound This compound Intermediate Versatile Chemical Intermediate Core_Compound->Intermediate Structural Features Drug_Discovery Scaffold for Drug Discovery Intermediate->Drug_Discovery Enables Synthesis of Diverse Analogs SAR_Studies Lead Optimization in SAR Studies Drug_Discovery->SAR_Studies Systematic Modification

Caption: Potential roles in pharmaceutical research and development.

Parallels with Other N-Acylated Aminobenzoic Acids

The broader class of N-acylated aminobenzoic acids has demonstrated a wide range of biological activities.[5] These compounds are involved in various physiological and pathological processes. By extension, this compound could serve as a scaffold for the development of novel therapeutic agents. The N-methylformamido group can influence the compound's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile, which are critical considerations in drug design.

Mechanism of Action and Biological Targets: An Open Question

Currently, there is a lack of published data on the specific mechanism of action or biological targets of this compound. Its structural similarity to other aminobenzoic acid derivatives suggests that it could potentially interact with a variety of biological systems. However, without experimental evidence, any proposed mechanism would be purely speculative. This represents a significant knowledge gap and a promising avenue for future research. Investigating the biological activity of this compound could uncover novel pharmacological properties and pave the way for its development as a therapeutic agent.

Future Directions and Conclusion

This compound is a readily accessible compound with intriguing potential in the field of medicinal chemistry. While its historical origins are not yet fully elucidated, its straightforward synthesis and versatile chemical structure make it a valuable tool for synthetic chemists. The primary areas for future research should focus on:

  • Elucidating the Historical Record: A deep dive into historical chemical literature and patent archives could uncover the first reported synthesis and original context of this compound.

  • Exploring its Role as a Pharmaceutical Intermediate: Systematic investigation into its use as a building block for the synthesis of novel, biologically active molecules is warranted.

  • Investigating Biological Activity: Screening this compound against a range of biological targets could reveal previously unknown pharmacological activities and mechanisms of action.

References

  • The Crucial Role of 4-Formamido Benzoic Acid in Modern Pharmaceutical Synthesis. (URL not available)
  • N-Formyl-4-(methylamino)benzoic acid. Santa Cruz Biotechnology. (URL not available)
  • N-Formyl-4-(methylamino)benzoic acid synthesis. ChemicalBook. (URL: )
  • This compound | CAS 51865-84-0.
  • 4-(Methylamino)benzoic acid synthesis. ChemicalBook. (URL: )
  • 4-Formamido Benzoic Acid | 28533-43-9. ChemicalBook. (URL: )
  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids.

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A Technical Guide to Unlocking the Therapeutic Potential of 4-(N-Methylformamido)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(N-Methylformamido)benzoic acid is a small molecule with a structure suggestive of significant, yet largely unexplored, therapeutic potential. As a derivative of 4-aminobenzoic acid (PABA), it belongs to a class of compounds that have been extensively investigated and utilized in medicinal chemistry. PABA and its analogs are recognized as crucial building blocks in the synthesis of a wide array of therapeutic agents, demonstrating activities ranging from antimicrobial to anticancer.[1][2] The defining features of this compound—a substituted benzoic acid ring—are present in numerous approved drugs and clinical candidates. This guide delineates promising, technically-grounded research avenues for this compound, with a focus on oncology and inflammatory diseases. We will explore its potential as an inhibitor of key enzymes in cancer progression and as a modulator of inflammatory pathways, providing detailed methodologies to rigorously test these hypotheses.

Chemical and Physical Properties of this compound
PropertyValueReference
CAS Number 51865-84-0
Molecular Formula C9H9NO3
Molecular Weight 179.175 g/mol
IUPAC Name This compound
SMILES CN(C=O)C1=CC=C(C=C1)C(O)=O

Part 1: Anticancer Research Directives

The benzamide functional group is a well-established pharmacophore in the development of anticancer agents. This structural motif is particularly prominent in two classes of enzyme inhibitors that have revolutionized cancer therapy: Poly(ADP-ribose) polymerase (PARP) inhibitors and Histone Deacetylase (HDAC) inhibitors. The structural characteristics of this compound make it a plausible candidate for inhibition of these enzyme families.

Investigation as a Novel PARP Inhibitor
Scientific Rationale

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand breaks (SSBs).[3][4][5] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the cancer cells become highly dependent on PARP-mediated repair for survival.[6] Inhibition of PARP in these homologous recombination-deficient cells leads to an accumulation of unrepaired DNA damage, ultimately resulting in cell death through a mechanism known as synthetic lethality.[5][7] Many potent PARP inhibitors feature a benzamide core that mimics the nicotinamide moiety of the PARP substrate NAD+.[8] The N-substituted benzamide structure of this compound presents a compelling starting point for investigation as a PARP inhibitor.

Signaling Pathway

PARP_Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits Replication DNA Replication DNA_SSB->Replication if unrepaired before PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes SSB_Repair SSB Repair PARP1->SSB_Repair blocks NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits Repair_Proteins->SSB_Repair DNA_DSB DNA Double-Strand Break (DSB) Replication->DNA_DSB HR_Deficient Homologous Recombination Deficient Cancer Cell DNA_DSB->HR_Deficient Apoptosis Apoptosis HR_Deficient->Apoptosis PARPi This compound (Potential PARP Inhibitor) PARPi->PARP1 inhibits

Caption: Mechanism of PARP inhibition leading to synthetic lethality.

Experimental Workflow

Anticancer_Workflow_PARP cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Future Work) Synthesis Synthesis of this compound and Analogs PARP_Assay PARP Inhibition Assay Synthesis->PARP_Assay MTT_Assay Cell Viability (MTT) Assay (e.g., BRCA-mutant cell lines) PARP_Assay->MTT_Assay If active Xenograft Xenograft Models MTT_Assay->Xenograft If potent

Caption: Experimental workflow for evaluating anticancer potential via PARP inhibition.

Detailed Experimental Protocols

1. In Vitro PARP1 Inhibition Assay (Fluorometric)

This assay provides a quantitative measure of the compound's ability to inhibit PARP1 enzyme activity.

  • Materials:

    • Recombinant human PARP1 enzyme

    • Activated DNA

    • β-NAD+

    • PARP assay buffer

    • Developer reagent

    • Nicotinamide (NAM) standard

    • 3-Aminobenzamide (3-AB) as a positive control inhibitor

    • Black 96-well microplate

    • Fluorescence plate reader (Excitation: 485 nm, Emission: 528 nm)

  • Procedure:

    • Prepare a serial dilution of this compound and the control inhibitor (3-AB) in PARP assay buffer.

    • In a 96-well plate, add the PARP assay buffer, activated DNA, and the test compound or control.

    • Add the PARP1 enzyme to each well, except for the no-enzyme control wells.

    • Initiate the reaction by adding β-NAD+ to all wells.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction and develop the signal by adding the developer reagent to each well.

    • Incubate at room temperature for 15 minutes, protected from light.

    • Measure the fluorescence intensity.

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

2. Cell Viability (MTT) Assay

This assay assesses the cytotoxic effect of the compound on cancer cell lines.

  • Materials:

    • BRCA-mutant cancer cell line (e.g., MDA-MB-436, CAPAN-1) and a BRCA-proficient control cell line (e.g., MCF-7).

    • Cell culture medium and supplements.

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or SDS-HCl solution).

    • 96-well cell culture plates.

    • Microplate reader (absorbance at 570 nm).

  • Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[9]

    • Treat the cells with various concentrations of this compound for 72 hours.

    • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9]

    • Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.[10]

    • Measure the absorbance at 570 nm using a microplate reader.[9][11]

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Exploration as a Novel HDAC Inhibitor
Scientific Rationale

Histone Deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1] By removing acetyl groups from histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. In many cancers, HDACs are overexpressed or dysregulated, resulting in the silencing of tumor suppressor genes.[12][13] HDAC inhibitors can reverse this effect, leading to the re-expression of these genes, which in turn can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][14] Several HDAC inhibitors with a benzamide scaffold have been developed, suggesting that this compound could potentially interact with the active site of HDAC enzymes.

Signaling Pathway

HDAC_Inhibition HAT Histone Acetyltransferases (HATs) Acetylated_Histones Acetylated Histones HAT->Acetylated_Histones adds acetyl groups HDAC Histone Deacetylases (HDACs) Histones Histone Proteins HDAC->Histones removes acetyl groups Acetyl_CoA Acetyl-CoA Acetyl_CoA->HAT substrate Histones->Acetylated_Histones Closed_Chromatin Closed Chromatin (Heterochromatin) Histones->Closed_Chromatin Acetylated_Histones->HDAC Open_Chromatin Open Chromatin (Euchromatin) Acetylated_Histones->Open_Chromatin Gene_Expression Tumor Suppressor Gene Expression Open_Chromatin->Gene_Expression Gene_Silencing Tumor Suppressor Gene Silencing Closed_Chromatin->Gene_Silencing Cell_Cycle_Arrest Cell Cycle Arrest, Apoptosis Gene_Expression->Cell_Cycle_Arrest HDACi This compound (Potential HDAC Inhibitor) HDACi->HDAC inhibits

Caption: Mechanism of HDAC inhibition leading to re-expression of tumor suppressor genes.

Experimental Workflow

Anticancer_Workflow_HDAC cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Future Work) Synthesis Synthesis of this compound and Analogs HDAC_Assay HDAC Inhibition Assay Synthesis->HDAC_Assay MTT_Assay Cell Viability (MTT) Assay (e.g., various cancer cell lines) HDAC_Assay->MTT_Assay If active Xenograft Xenograft Models MTT_Assay->Xenograft If potent

Caption: Experimental workflow for evaluating anticancer potential via HDAC inhibition.

Detailed Experimental Protocols

1. In Vitro HDAC Inhibition Assay (Fluorometric)

This assay quantifies the inhibitory effect of the compound on HDAC enzyme activity.

  • Materials:

    • HeLa nuclear extract or recombinant human HDAC1 enzyme.[15]

    • HDAC fluorometric substrate.[15]

    • Lysine developer.[15]

    • Trichostatin A (TSA) as a positive control inhibitor.[16][17]

    • HDAC assay buffer.

    • Black 96-well microplate.

    • Fluorescence plate reader (Excitation: 350-360 nm, Emission: 440-460 nm).[16][17]

  • Procedure:

    • Prepare serial dilutions of this compound and TSA in the assay buffer.

    • In a 96-well plate, add the HDAC enzyme source (HeLa extract or recombinant HDAC1) and the test compound or control.[16]

    • Initiate the reaction by adding the HDAC fluorometric substrate to each well.

    • Incubate the plate at 37°C for 30-60 minutes.[16]

    • Stop the reaction and develop the fluorescent signal by adding the lysine developer.

    • Incubate at room temperature for 15-20 minutes.[18]

    • Measure the fluorescence intensity.

    • Calculate the percent inhibition for each concentration and determine the IC50 value.

2. Cell Viability (MTT) Assay

This protocol is identical to the one described in the PARP inhibitor section and can be applied to a broad range of cancer cell lines to assess general cytotoxicity.

Part 2: Anti-Inflammatory Research Directive

Chronic inflammation is a key factor in the development and progression of numerous diseases, including cancer, cardiovascular disease, and autoimmune disorders. PABA derivatives have been shown to possess anti-inflammatory properties.[11] This suggests that this compound could be a valuable lead compound for the development of novel anti-inflammatory agents.

Scientific Rationale

Macrophages play a central role in the inflammatory response. When activated by stimuli such as lipopolysaccharide (LPS), they produce a variety of pro-inflammatory mediators, including nitric oxide (NO).[19][20] The overproduction of NO by the enzyme inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation. Therefore, the inhibition of NO production in activated macrophages is a common and reliable method for screening potential anti-inflammatory compounds.[21][22]

Signaling Pathway

Anti_Inflammatory_Pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 binds to NF_kB NF-κB Signaling TLR4->NF_kB activates iNOS_Gene iNOS Gene NF_kB->iNOS_Gene upregulates transcription iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein translated to NO Nitric Oxide (NO) iNOS_Protein->NO produces L_Arginine L-Arginine L_Arginine->iNOS_Protein substrate Inflammation Inflammation NO->Inflammation Test_Compound This compound Test_Compound->NF_kB may inhibit Test_Compound->iNOS_Protein may inhibit

Caption: LPS-induced nitric oxide production pathway in macrophages.

Experimental Workflow

Anti_Inflammatory_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Future Work) Synthesis Synthesis of this compound and Analogs Cell_Toxicity Cell Viability Assay (RAW 264.7 cells) Synthesis->Cell_Toxicity NO_Assay Nitric Oxide Inhibition Assay (LPS-stimulated RAW 264.7 cells) Cell_Toxicity->NO_Assay Determine non-toxic concentrations Animal_Models Animal Models of Inflammation NO_Assay->Animal_Models If active

Caption: Experimental workflow for evaluating anti-inflammatory potential.

Detailed Experimental Protocol

Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

This assay determines the ability of the compound to suppress the inflammatory response in vitro.

  • Materials:

    • RAW 264.7 murine macrophage cell line.

    • Cell culture medium (e.g., DMEM) with supplements.

    • Lipopolysaccharide (LPS).

    • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[20]

    • Sodium nitrite standard.

    • 96-well cell culture plates.

    • Microplate reader (absorbance at 540 nm).

  • Procedure:

    • Cell Viability Pre-screen: First, perform an MTT assay on RAW 264.7 cells with the test compound to determine the non-toxic concentration range.

    • NO Inhibition Assay: a. Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[20] b. Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours. c. Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.[20] d. After incubation, collect 100 µL of the cell culture supernatant from each well. e. Add 100 µL of Griess reagent to the supernatant, and incubate at room temperature for 10 minutes.[20] f. Measure the absorbance at 540 nm. g. Use a sodium nitrite standard curve to quantify the amount of nitrite in each sample. h. Calculate the percentage of NO production inhibition compared to the LPS-only treated cells.

Part 3: Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies

To fully explore the therapeutic potential of this compound, the synthesis and evaluation of a focused library of analogs is essential. This will allow for the establishment of a structure-activity relationship (SAR), providing insights into the molecular features required for optimal activity and selectivity for the identified biological targets.

General Synthetic Scheme

A general approach to synthesizing derivatives of this compound can be adapted from established methods for N-substituted benzamides.[23][24]

SAR_Synthesis Start 4-(Methylamino)benzoic acid Intermediate1 This compound Start->Intermediate1 Formic Acid Derivatives Derivatives with modified R groups Intermediate1->Derivatives Coupling Reactions (e.g., with various amines or alcohols)

Caption: General synthetic route for producing derivatives of this compound.

Proposed Modifications for SAR Studies:
  • Modification of the Formyl Group: The formyl group can be replaced with other acyl groups (e.g., acetyl, propionyl) to investigate the influence of steric bulk and electronics at this position.

  • Substitution on the Benzene Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) on the aromatic ring can modulate the compound's lipophilicity, electronic properties, and potential for additional interactions with the target protein.

  • Modification of the Carboxylic Acid: The carboxylic acid can be converted to esters or amides to explore the importance of this group for target binding and to improve pharmacokinetic properties.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its structural similarity to known pharmacologically active molecules, particularly in the fields of oncology and inflammation, provides a strong rationale for its investigation. The research directives outlined in this guide, encompassing targeted enzyme inhibition and modulation of inflammatory pathways, offer a technically sound and comprehensive framework for elucidating the therapeutic potential of this compound. The provided experimental workflows and detailed protocols are designed to enable researchers to systematically evaluate the biological activities of this compound and its derivatives, paving the way for the potential discovery of new and effective treatments for a range of human diseases.

References

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  • Jansom, C., & Chivapat, S. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of Musa sapientum L. (Male bud, banana blossom). Journal of the Medical Association of Thailand, 100(Suppl. 5), S67-S73. Available from: [Link]

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Methodological & Application

synthesis of 4-(N-Methylformamido)benzoic acid from 4-aminobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 4-(N-Methylformamido)benzoic acid

Abstract

This application note provides a comprehensive guide for the synthesis of this compound, a valuable building block in pharmaceutical and materials science research. Starting from the readily available precursor, 4-aminobenzoic acid (PABA), this document outlines a robust, two-step synthetic strategy. We present a detailed, field-proven protocol that prioritizes yield, purity, and operational simplicity. The causality behind experimental choices, including reaction pathways and purification methods, is thoroughly discussed to provide researchers with a deep, actionable understanding of the process. This guide includes detailed experimental procedures, data summaries, safety protocols, and visualizations of the chemical workflow to ensure reliable and reproducible outcomes.

Introduction and Strategic Overview

This compound is an organic intermediate characterized by a carboxylic acid and an N-methylated amide group.[1] This substitution pattern makes it a versatile scaffold for the development of complex molecules in drug discovery and polymer chemistry. The synthesis commences with 4-aminobenzoic acid (PABA), a common and inexpensive starting material.[2]

Two primary synthetic pathways can be envisioned for this transformation:

  • Path A (Formylation-First): Involves the initial formylation of the primary amine of PABA to yield 4-formamidobenzoic acid, followed by N-methylation of the resulting amide. While the initial formylation is straightforward[3], the subsequent N-methylation of the amide nitrogen typically requires harsh conditions (e.g., strong bases like sodium hydride and an alkyl halide), which can lead to side reactions and complicate purification.

  • Path B (Methylation-First): This route begins with the N-methylation of PABA to form the key intermediate, 4-(methylamino)benzoic acid, followed by a simple formylation step. The challenge in this path lies in achieving selective mono-methylation of the primary amine without significant formation of the di-methylated byproduct. However, the final formylation of the secondary amine intermediate is exceptionally clean and high-yielding, proceeding smoothly by refluxing in formic acid.[4]

After careful consideration of yield, purity, and operational simplicity, this guide details the Methylation-First (Path B) approach. To overcome the challenge of selective mono-methylation, our protocol employs a protection-methylation-deprotection sequence involving the corresponding methyl ester, which facilitates easier handling and purification.

G cluster_paths Synthetic Strategy Analysis start 4-Aminobenzoic Acid form_int 4-Formamidobenzoic Acid start->form_int Path A: Formylation meth_int 4-(Methylamino)benzoic Acid start->meth_int Path B: N-Methylation (Chosen Route) path_a_final This compound form_int->path_a_final N-Methylation (Harsh Conditions) path_b_final This compound meth_int->path_b_final Formylation (High Yield)

Caption: Alternative synthetic pathways from 4-aminobenzoic acid.

Experimental Protocols: The Methylation-First Pathway

This section provides a step-by-step methodology for the synthesis, beginning with the preparation of the key intermediate, 4-(methylamino)benzoic acid, via an ester protection strategy.

Synthesis of Key Intermediate: 4-(Methylamino)benzoic acid

Direct and selective mono-methylation of 4-aminobenzoic acid is challenging. Therefore, a three-step sequence involving protection of the carboxylic acid as a methyl ester, N-methylation, and subsequent hydrolysis is employed for a more controlled and pure synthesis of the intermediate.

Protocol 2.1.1: Protection via Fischer Esterification (Methyl 4-aminobenzoate)

  • Rationale: The carboxylic acid is temporarily converted to its methyl ester to prevent it from interfering with the subsequent N-methylation step and to improve the solubility of the substrate in organic solvents. Fischer esterification is a classic and cost-effective method for this purpose.[5]

  • Procedure:

    • To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-aminobenzoic acid (13.7 g, 0.1 mol).

    • Add methanol (200 mL) to the flask, followed by the slow, careful addition of concentrated sulfuric acid (5 mL) while stirring.

    • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature and then pour it into 400 mL of ice-cold water.

    • Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~8).

    • The white precipitate of methyl 4-aminobenzoate will form. Collect the solid by vacuum filtration, wash it thoroughly with cold water (3 x 50 mL), and dry it under vacuum.

Protocol 2.1.2: N-Methylation of Methyl 4-aminobenzoate

  • Rationale: This step introduces the methyl group onto the nitrogen atom. Using a suitable alkylating agent like dimethyl sulfate or methyl iodide in the presence of a mild base allows for controlled methylation of the aniline nitrogen.

  • Procedure:

    • In a 250 mL flask, dissolve the dried methyl 4-aminobenzoate (15.1 g, 0.1 mol) in acetone (100 mL).

    • Add anhydrous potassium carbonate (20.7 g, 0.15 mol) to the solution.

    • While stirring vigorously, add dimethyl sulfate (13.9 g, 10.5 mL, 0.11 mol) dropwise over 20 minutes. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle only in a fume hood with appropriate personal protective equipment.

    • Heat the mixture to reflux for 3-5 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and filter off the potassium carbonate.

    • Evaporate the acetone under reduced pressure to obtain the crude methyl 4-(methylamino)benzoate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 2.1.3: Deprotection via Saponification (4-(Methylamino)benzoic acid)

  • Rationale: The final step to obtain the key intermediate is the hydrolysis of the methyl ester back to a carboxylic acid. Saponification using a strong base like sodium hydroxide is an efficient method for this transformation.[6]

  • Procedure:

    • Dissolve the crude methyl 4-(methylamino)benzoate from the previous step in methanol (80 mL) in a 250 mL flask.

    • Add an aqueous solution of sodium hydroxide (8.0 g, 0.2 mol in 40 mL of water).

    • Stir the mixture at room temperature for 2-3 hours until the hydrolysis is complete (monitored by TLC).

    • Remove the methanol from the reaction mixture using a rotary evaporator.

    • Dilute the remaining aqueous solution with 50 mL of water.

    • Cool the solution in an ice bath and acidify by slowly adding 2N hydrochloric acid until the pH is between 4 and 5.

    • A precipitate of 4-(methylamino)benzoic acid will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be recrystallized from ethanol/water if needed.

Final Product Synthesis: this compound

Protocol 2.2.1: Formylation of 4-(Methylamino)benzoic acid

  • Rationale: This step attaches the formyl group to the secondary amine. The Eschweiler-Clarke reaction conditions, which use formic acid and formaldehyde, are typically for reductive amination to create tertiary amines.[7][8] For simple formylation of a secondary amine, formic acid itself can serve as the formylating agent when heated, driving off water. This method is highly efficient and leads to a pure product.[4]

  • Procedure:

    • Place the dried 4-(methylamino)benzoic acid (10.0 g, 0.066 mol) into a 250 mL round-bottom flask equipped with a reflux condenser.

    • Add 98-100% formic acid (100 mL). Caution: Formic acid is corrosive.

    • Heat the mixture to reflux and maintain for 3 hours. The reaction should be free of excess water to favor amide formation.

    • After the reaction is complete, cool the flask to room temperature.

    • Remove the excess formic acid by rotary evaporation to yield the crude product as a solid residue.

    • Purification: Suspend the crude solid in 100 mL of water and stir. For higher purity, dissolve the crude product in a minimal amount of 1M sodium hydroxide solution, then re-precipitate the pure product by adding 1M hydrochloric acid until the pH is acidic.

    • Collect the white crystalline product by vacuum filtration, wash with cold water, and dry thoroughly under vacuum. A yield of ~97% can be expected.[4]

Data Summary and Characterization

The following table summarizes the quantitative data for the described synthetic pathway.

StepReactionStarting MaterialKey ReagentsMolar Ratio (SM:Reagent)ConditionsExpected Yield
2.1.1Esterification4-Aminobenzoic AcidMethanol, H₂SO₄1 : Large Excess : Cat.Reflux, 4h>90%
2.1.2N-MethylationMethyl 4-aminobenzoateDimethyl Sulfate, K₂CO₃1 : 1.1 : 1.5Reflux, 3-5h>85%
2.1.3HydrolysisMethyl 4-(methylamino)benzoateNaOH1 : 2RT, 2-3h>90%
2.2.1Formylation4-(Methylamino)benzoic AcidFormic Acid (98%)1 : Large ExcessReflux, 3h~97%[4]

Expected Characterization for this compound:

  • Appearance: White crystalline solid.

  • Melting Point: Approximately 218 °C.[4]

  • ¹H NMR: Chemical shifts consistent with the proposed structure, including signals for the aromatic protons, the N-methyl group, the formyl proton, and the carboxylic acid proton.

  • IR Spectroscopy: Characteristic peaks for C=O stretching (carboxylic acid and amide), N-H bending (if any rotamers exist), and C-H stretching.

Visualization of the Experimental Workflow

The following diagram illustrates the complete, step-by-step workflow for the synthesis.

G cluster_workflow Synthesis Workflow start Start: 4-Aminobenzoic Acid ester Protocol 2.1.1: Esterification with Methanol/H₂SO₄ start->ester workup1 Neutralization (NaHCO₃) & Filtration ester->workup1 intermediate1 Intermediate: Methyl 4-aminobenzoate workup1->intermediate1 methylation Protocol 2.1.2: N-Methylation with (CH₃)₂SO₄/K₂CO₃ intermediate1->methylation workup2 Filtration & Solvent Evaporation methylation->workup2 intermediate2 Intermediate: Methyl 4-(methylamino)benzoate workup2->intermediate2 hydrolysis Protocol 2.1.3: Saponification with NaOH intermediate2->hydrolysis workup3 Acidification (HCl) & Filtration hydrolysis->workup3 intermediate3 Intermediate: 4-(Methylamino)benzoic Acid workup3->intermediate3 formylation Protocol 2.2.1: Formylation with refluxing Formic Acid intermediate3->formylation workup4 Evaporation & Aqueous Precipitation formylation->workup4 end Final Product: This compound workup4->end

Caption: Detailed experimental workflow for the multi-step synthesis.

Safety and Handling

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive. Causes severe skin burns and eye damage. Add slowly and carefully to solutions to avoid splashing.

  • Dimethyl Sulfate ((CH₃)₂SO₄): Extremely toxic, carcinogenic, and a potent alkylating agent. Avoid inhalation and skin contact. All manipulations must be performed in a certified chemical fume hood.

  • Formic Acid (HCOOH): Corrosive and causes severe skin burns and eye damage. Its vapors are irritating to the respiratory system.

  • Sodium Hydroxide (NaOH): Caustic. Causes severe burns. Handle with care.

Consult the Safety Data Sheets (SDS) for all reagents before beginning any experimental work.

Conclusion

This application note details a reliable and high-yielding synthetic route to this compound from 4-aminobenzoic acid. By employing a protection-group strategy, the challenges associated with selective N-mono-methylation are effectively managed. The final formylation step is exceptionally efficient, providing the desired product in excellent purity and yield. The protocols and insights provided herein are intended to enable researchers in drug development and materials science to confidently synthesize this valuable chemical intermediate.

References

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of N-Alkyl Derivatives of p-Aminobenzoic Acid. Journal of the American Chemical Society, 68(1), 113–116.
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  • Sciencemadness Discussion Board. (2017). methyl 4-aminobenzoate synthesis report. Retrieved from [Link]

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Application Notes and Protocols for 4-(N-Methylformamido)benzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

4-(N-Methylformamido)benzoic acid, with the CAS Number 51865-84-0, is a bifunctional organic compound that serves as a valuable intermediate in the synthesis of complex molecular architectures, particularly within the pharmaceutical and materials science sectors.[1][2] Its structure, featuring both a carboxylic acid and an N-methylformamido group, provides two distinct points for chemical modification, making it a flexible and strategic choice for multi-step synthetic routes.[1] The interplay between the electron-withdrawing carboxylic acid and the N-methylformamido group influences the reactivity of the benzene ring, offering unique opportunities for regioselective functionalization. This guide provides a detailed exploration of the experimental protocols and underlying chemical principles for the effective use of this compound in organic synthesis.

Table 1: Physicochemical Properties of this compound [2]

PropertyValue
IUPAC Name This compound
Synonyms N-Formyl-4-(methylamino)benzoic acid
CAS Number 51865-84-0
Molecular Formula C₉H₉NO₃
Molecular Weight 179.175 g/mol
Appearance White to off-white solid
SMILES CN(C=O)C1=CC=C(C=C1)C(O)=O
InChIKey WEMYEQBKRODOGB-UHFFFAOYSA-N

Core Concepts in Reactivity and Synthesis

The synthetic utility of this compound stems from the distinct reactivity of its three key components: the carboxylic acid group, the N-methylformamido group, and the aromatic ring.

  • Carboxylic Acid Group: This functional group is a primary site for modification. It can be readily converted into a variety of derivatives, including esters, amides, and acid chlorides. These transformations are fundamental in peptide coupling reactions and the synthesis of polymeric materials. The acidity of the carboxylic proton also allows for salt formation.

  • N-Methylformamido Group: This tertiary amide is a powerful directing group in electrophilic aromatic substitution reactions. While the formyl group is electron-withdrawing, the nitrogen's lone pair can participate in resonance, influencing the regioselectivity of incoming electrophiles. Furthermore, the amide bond itself can be a site for chemical transformation under specific conditions, although it is generally more robust than the carboxylic acid.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The combined electronic effects of the para-substituted carboxylic acid and N-methylformamido groups dictate the position of substitution. The carboxylic acid group is a meta-director, while the N-methylformamido group's directing effect is more complex. Understanding this interplay is crucial for predictable functionalization of the aromatic core.

Experimental Protocols

Protocol 1: Synthesis of this compound

A common route to this compound involves the formylation of 4-(methylamino)benzoic acid. This foundational protocol is essential for researchers who wish to prepare the title compound in-house.

Reaction Scheme:

Synthesis of this compound 4-(Methylamino)benzoic acid 4-(Methylamino)benzoic acid Product This compound 4-(Methylamino)benzoic acid->Product Reflux, 3 hrs Formic acid Formic acid Formic acid->Product

Caption: Synthesis of this compound.

Materials and Reagents:

  • 4-(Methylamino)benzoic acid

  • Formic acid (≥95%)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a 250 mL round-bottom flask, add 10.0 g (0.066 moles) of 4-(methylamino)benzoic acid and 100 mL of formic acid.

  • Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux for 3 hours, ensuring the reaction is free of water.

  • After 3 hours, allow the reaction mixture to cool to room temperature.

  • Remove the excess formic acid under reduced pressure using a rotary evaporator.

  • The crude product, p-(N-methyl-N-formyl)-aminobenzoic acid, can be purified by suspending it in water and filtering, or for higher purity, by reprecipitation.

  • For reprecipitation, dissolve the crude product in a minimal amount of aqueous sodium hydroxide solution.

  • Filter the solution to remove any insoluble impurities.

  • Acidify the filtrate with hydrochloric acid until the product precipitates completely.

  • Collect the white crystalline product by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven.

Expected Outcome:

This procedure typically yields white crystals of this compound with a melting point of approximately 218°C and a yield of around 97%.

Protocol 2: Esterification of this compound

The conversion of the carboxylic acid to an ester is a common transformation, often employed to protect the acid functionality or to modulate the compound's solubility and electronic properties. Fischer-Speier esterification is a classic and effective method.

Reaction Scheme:

Esterification of this compound Start This compound Product Methyl 4-(N-methylformamido)benzoate Start->Product Reflux Reagent Methanol (excess) Reagent->Product Catalyst H₂SO₄ (cat.) Catalyst->Product

Caption: Fischer-Speier Esterification.

Materials and Reagents:

  • This compound

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Round-bottom flask with reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, suspend this compound (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the suspension with stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to afford the crude ester.

  • Purify the product by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

  • Excess Methanol: The use of excess methanol shifts the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield.

  • Acid Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by methanol.

  • Aqueous Workup: The washing steps are crucial to remove unreacted starting material, the acid catalyst, and water-soluble byproducts, leading to a purer product.

Protocol 3: Amide Coupling of this compound

The formation of an amide bond is a cornerstone of medicinal chemistry and materials science. This protocol outlines a general procedure for coupling this compound with a primary or secondary amine using a carbodiimide coupling agent.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Coupling Reaction cluster_2 Work-up and Purification A Dissolve this compound (1 eq) and amine (1.1 eq) in anhydrous DMF or DCM B Add HOBt (1.2 eq) and a tertiary amine base (e.g., DIPEA, 2-3 eq) A->B C Cool the mixture to 0 °C in an ice bath B->C D Add EDC·HCl (1.2 eq) portion-wise C->D E Allow the reaction to warm to room temperature and stir for 12-24 hours D->E F Monitor reaction progress by TLC E->F G Dilute with ethyl acetate and wash with 1M HCl, sat. NaHCO₃, and brine F->G H Dry the organic layer over Na₂SO₄, filter, and concentrate G->H I Purify the crude product by column chromatography H->I

Caption: Amide Coupling Workflow.

Materials and Reagents:

  • This compound

  • Primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)

  • Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF or DCM, add HOBt (1.2 eq) and DIPEA (2-3 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude amide by flash column chromatography on silica gel.

Expert Insights and Trustworthiness:

  • Role of Coupling Reagents: EDC·HCl is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

  • HOBt as an Additive: The addition of HOBt is critical for suppressing side reactions and minimizing racemization if chiral amines are used. It reacts with the O-acylisourea intermediate to form an activated HOBt ester, which is less prone to side reactions and reacts cleanly with the amine.

  • Base Selection: A non-nucleophilic base like DIPEA is used to neutralize the HCl salt of EDC and the protonated amine, ensuring the amine is in its free, nucleophilic form.

Conclusion and Future Outlook

This compound is a synthetically versatile building block with broad applications in the development of new chemical entities. The protocols detailed in this guide provide a solid foundation for its use in key organic transformations. The dual functionality of this molecule allows for its incorporation into a wide array of complex structures, and its strategic use can significantly streamline synthetic routes. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of such adaptable intermediates in the synthetic chemist's toolbox cannot be overstated. Further exploration of the regioselective functionalization of the aromatic ring, leveraging the directing effects of the existing substituents, will undoubtedly unlock new avenues for the synthesis of innovative molecules.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of 4-Formamido Benzoic Acid in Modern Pharmaceutical Synthesis. [Link]

  • Matrix Fine Chemicals. This compound | CAS 51865-84-0. [Link]

  • PubChem. This compound. [Link]

  • PrepChem. Synthesis of 4-methyl-benzoic acid methyl ester. [Link]

  • Zelinsky, N. D. Über eine bequeme Darstellungsweise von Piperidinderivaten. Berichte der deutschen chemischen Gesellschaft, 1899, 32(2), 2112-2116.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602. [Link]

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Application Notes: 4-(N-Methylformamido)benzoic Acid as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Benzoic Acid Moiety in Drug Discovery

The benzoic acid scaffold is a cornerstone in modern medicinal chemistry, offering a structurally versatile and synthetically accessible starting point for the development of a wide array of therapeutic agents.[1] Its inherent properties, including the ability to participate in various chemical transformations and to form key interactions with biological targets, have cemented its role in the synthesis of numerous approved drugs.[1] From serving as a simple building block to forming the core of complex pharmacophores, benzoic acid derivatives have been instrumental in the discovery of novel treatments for a multitude of diseases, including cancer, infectious diseases, and inflammatory conditions. This document provides an in-depth guide to the applications of a specific derivative, 4-(N-Methylformamido)benzoic acid, with a focus on its utility in the synthesis of targeted cancer therapies, particularly PARP inhibitors.

Part 1: this compound as a Key Intermediate in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a groundbreaking class of targeted therapies, especially for cancers with deficiencies in DNA repair mechanisms, such as those harboring BRCA1/2 mutations.[2] Drugs like Niraparib have demonstrated significant clinical efficacy in the treatment of ovarian and breast cancers.[3][4] The synthesis of these complex molecules often relies on the strategic use of functionalized building blocks. This compound is an exemplary intermediate, poised for the construction of the core heterocyclic systems found in many PARP inhibitors. The N-methylformamido group can serve as a masked amine or a reactive handle for subsequent cyclization reactions, providing a streamlined pathway to the desired pharmacophore.

Application Highlight: Synthesis of a Niraparib Analog

This section outlines a synthetic protocol for a Niraparib analog, leveraging this compound as a key starting material for the formation of the indazole-7-carboxamide core. This proposed pathway is a convergent synthesis, designed for efficiency and scalability.

Experimental Protocol: Synthesis of a 2-Aryl-2H-indazole-7-carboxamide Analog

Objective: To synthesize a Niraparib analog utilizing this compound for the construction of the indazole core.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate

  • Pyridine

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Ammonia (in methanol)

  • Hydrochloric acid (HCl) in dioxane

  • Anhydrous solvents (DCM, Toluene)

  • Standard laboratory glassware and purification equipment (chromatography)

Workflow Diagram:

Synthesis_Workflow A This compound B Acid Chloride Formation A->B SOCl₂, Toluene, Reflux C Amide Coupling B->C (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, Pyridine, DCM D Coupled Intermediate C->D E Cyclization (Indazole Formation) D->E NaN₃, DMF, Heat F Indazole Intermediate E->F G Amidation F->G NH₃ in MeOH, Sealed tube, Heat H Boc-protected Analog G->H I Deprotection H->I HCl in Dioxane J Final Niraparib Analog I->J

Caption: Synthetic workflow for a Niraparib analog.

Step-by-Step Procedure:

  • Acid Chloride Formation:

    • Suspend this compound (1.0 eq) in anhydrous toluene.

    • Add thionyl chloride (1.2 eq) dropwise at room temperature.

    • Reflux the mixture for 2-3 hours until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous dichloromethane (DCM).

    • To a separate flask, dissolve (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM.

    • Add the acid chloride solution dropwise to the amine solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the coupled intermediate. Purify by column chromatography if necessary.

  • Cyclization to form the Indazole Ring:

    • Dissolve the coupled intermediate (1.0 eq) in DMF.

    • Add sodium azide (1.5 eq) and heat the mixture to 120-130°C for 4-6 hours.[5]

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into ice water.

    • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to obtain the indazole intermediate.

  • Amidation:

    • Dissolve the indazole intermediate in a solution of ammonia in methanol (e.g., 7N).

    • Transfer the solution to a sealed tube and heat at 60-70°C for 24 hours.[5]

    • Cool the reaction mixture and concentrate under reduced pressure. The resulting solid is the Boc-protected Niraparib analog.

  • Boc Deprotection:

    • Dissolve the Boc-protected analog in a solution of HCl in dioxane (e.g., 4M).

    • Stir the reaction at room temperature for 2-4 hours.

    • The product will precipitate as the hydrochloride salt. Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the final Niraparib analog.

Data Summary (Representative):

StepIntermediate/ProductYield (%)Purity (HPLC)
14-(N-Methylformamido)benzoyl chloride>95 (crude)-
2Coupled Amide85-90>98%
3Indazole Intermediate70-75>97%
4Boc-protected Analog80-85>98%
5Final Niraparib Analog (HCl salt)90-95>99%

Part 2: Broader Applications in Medicinal Chemistry

The utility of this compound and its derivatives extends beyond PARP inhibitors. The benzoic acid scaffold is a privileged structure in drug discovery, and the N-methylformamido group offers a unique handle for diversification and modulation of physicochemical properties.

Application as a Scaffold for Enzyme Inhibitors

The benzoic acid moiety is a common feature in various enzyme inhibitors.[6][7] For instance, derivatives of benzoic acid have been investigated as inhibitors of influenza neuraminidase and the protein phosphatase Slingshot.[6][8] The N-methylformamido group can be hydrolyzed to a secondary amine, which can then be further functionalized to explore the chemical space around a target's active site.

Experimental Protocol: Synthesis of a Library of N-Substituted 4-(Methylamino)benzoic Acid Amides

Objective: To generate a library of diverse amide derivatives from this compound for screening against various enzyme targets.

Materials:

  • This compound

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • A diverse set of primary and secondary amines

  • DMF (Dimethylformamide)

  • Standard laboratory glassware and purification equipment (preparative HPLC)

Workflow Diagram:

Library_Synthesis_Workflow A This compound B Formyl Deprotection A->B Conc. HCl, Reflux C 4-(Methylamino)benzoic acid B->C D Amide Coupling C->D Diverse Amines, EDC, HOBt, DMF E Library of Amide Derivatives D->E

Caption: Workflow for library synthesis.

Step-by-Step Procedure:

  • Deprotection of the Formyl Group:

    • Reflux this compound (1.0 eq) in a mixture of concentrated HCl and water for 4-6 hours.

    • Cool the reaction mixture and neutralize with a solution of sodium hydroxide to precipitate 4-(Methylamino)benzoic acid.

    • Filter the solid, wash with cold water, and dry.

  • Parallel Amide Coupling:

    • In a 96-well plate or parallel synthesizer, dispense a solution of 4-(Methylamino)benzoic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DMF to each well.

    • Add a solution of a unique primary or secondary amine (1.1 eq) from a pre-plated library to each corresponding well.

    • Shake the plate at room temperature for 16-24 hours.

    • Quench the reaction by adding water.

    • The crude products can be purified by preparative HPLC to yield a library of pure compounds for biological screening.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its application as a key intermediate in the synthesis of complex therapeutic agents, such as PARP inhibitors, highlights its strategic importance. Furthermore, its potential as a scaffold for generating diverse libraries of compounds for drug screening underscores its broad utility in the ongoing quest for novel and effective medicines. The protocols and workflows presented herein provide a practical guide for researchers to harness the potential of this important molecule in their drug discovery and development endeavors.

References

  • University of Oxford. (n.d.). Synthesis of Niraparib, a cancer drug candidate. Mathematical, Physical and Life Sciences Division. Retrieved from [Link]

  • New Drug Approvals. (2016, December 22). Niraparib; MK 4827. Retrieved from [Link]

  • Research Explorer. (n.d.). Production of Niraparib using Imine Reductases. Retrieved from [Link]

  • Google Patents. (n.d.). CN107235957A - A kind of synthetic method for preparing Niraparib.
  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, February 11). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. PubMed Central. Retrieved from [Link]

  • PubMed. (n.d.). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018038680A1 - Processes for preparing olaparib.
  • PubMed. (n.d.). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. Retrieved from [Link]

  • Google Patents. (2018, March 1). US20180057464A1 - Processes for preparing olaparib.
  • PubMed Central. (2018, November 14). Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder. Retrieved from [Link]

  • Unknown Source. (n.d.). Experiment 17: multi-step synthesis: Benzocaine.
  • ResearchGate. (2023, October 16). A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023, November 26). An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Drug Repurposing: The Mechanisms and Signaling Pathways of Anti-Cancer Effects of Anesthetics. Retrieved from [Link]

  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

  • ResearchGate. (2023, March 30). Preparation of benzoic acid. Retrieved from [Link]

  • PubMed. (2002, March). Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. Retrieved from [Link]

  • ResearchGate. (n.d.). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design 1. Retrieved from [Link]

  • MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthetic pathways of obtaining 4-(benzylamino) benzoic acid derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Benzodiazepine N-Nitrosoamidines: Useful Intermediates in the Synthesis of Tricyclic Benzodiazepines. PMC. Retrieved from [Link]

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The Strategic deployment of 4-(N-Methylformamido)benzoic Acid in the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern drug discovery and medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success. The structural and functional motifs inherent in these starting materials dictate the physicochemical properties, pharmacokinetic profile, and ultimately, the biological activity of the final compounds. 4-(N-Methylformamido)benzoic acid has emerged as a particularly valuable scaffold due to its unique combination of features.[1] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this versatile building block for the synthesis of novel compounds, with a particular focus on its application in the development of potent enzyme inhibitors.

The molecule possesses two key functional groups ripe for chemical elaboration: a carboxylic acid and an N-methylformamido group. The carboxylic acid provides a handle for standard amide bond formation, a cornerstone of medicinal chemistry for linking molecular fragments.[1] The N-methylformamido moiety, on the other hand, offers more nuanced opportunities. It can act as a bioisostere for other functional groups, influence solubility and metabolic stability, and participate in crucial hydrogen bonding interactions with biological targets. This dual functionality makes this compound an attractive starting point for creating diverse chemical libraries for screening and lead optimization.

Core Attributes of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization.

PropertyValueSource
Molecular Formula C₉H₉NO₃[2]
Molecular Weight 179.17 g/mol [2]
CAS Number 51865-84-0
IUPAC Name This compound[2]
Appearance White to off-white solid
Solubility Soluble in DMSO and methanol[3]

The presence of both a hydrogen bond donor (the N-H proton of the formamide) and multiple hydrogen bond acceptors (the carbonyl oxygens of the formamide and carboxylic acid) allows for a range of intermolecular interactions, which can be strategically exploited in drug design to enhance binding affinity to target proteins.

Synthetic Accessibility: A Practical Starting Point

A key advantage of this compound is its straightforward synthesis, ensuring a reliable supply for research and development. A common and efficient method involves the formylation of 4-(methylamino)benzoic acid.

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the formylation of secondary amines.[4]

Materials:

  • 4-(Methylamino)benzoic acid

  • Formic acid (≥95%)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Beakers, filter funnel, and filter paper

  • Deionized water

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, suspend 10.0 g (0.066 mol) of 4-(methylamino)benzoic acid in 100 mL of formic acid.[4]

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 3 hours.[4] The reaction should be monitored for the consumption of the starting material by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess formic acid under reduced pressure using a rotary evaporator.

  • The crude product, 4-(N-methyl-N-formyl)-aminobenzoic acid, can be purified by recrystallization. Suspend the residue in water and adjust the pH to be acidic with HCl, then make it basic with NaOH to dissolve the product, followed by reprecipitation by adding HCl to an acidic pH.[4]

  • Filter the white crystalline product, wash with cold water, and dry under vacuum. A yield of approximately 97% can be expected.[4]

Safety Precautions: Formic acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Application in the Synthesis of PARP Inhibitors: A Case Study

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant promise, particularly in the treatment of cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[5][6] Several approved PARP inhibitors feature a carboxamide moiety that plays a crucial role in binding to the nicotinamide-binding pocket of the enzyme. The structural motifs present in this compound make it an excellent precursor for the synthesis of PARP inhibitor backbones.

The following workflow illustrates the strategic use of this compound in the construction of a key intermediate for a PARP inhibitor.

G cluster_0 Synthesis of Activated Ester cluster_1 Amide Coupling cluster_2 Further Elaboration Start This compound Reagents1 EDC, HOBt in DMF Start->Reagents1 Activation Intermediate1 Activated O-Acylisourea Ester Reagents1->Intermediate1 Amine Bioactive Amine Moiety (e.g., Piperidinyl Aniline) Intermediate1->Amine Coupling Product Novel PARP Inhibitor Scaffold Amine->Product FinalCompound Final Drug Candidate Product->FinalCompound Optional Modification

Caption: Synthetic workflow for a PARP inhibitor scaffold.

Protocol 2: HATU-Mediated Amide Coupling

This protocol details a general procedure for the coupling of this compound with a primary or secondary amine, a common step in the synthesis of many bioactive molecules.[7][8] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction times and suppression of side reactions.[8]

Materials:

  • This compound

  • Target amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

  • Syringes and needles

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF.

  • Add the target amine (1.0-1.2 eq) to the solution.

  • In a separate vial, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF.

  • To the flask containing the acid and amine, add DIPEA (2.0-3.0 eq) dropwise while stirring.

  • Add the HATU solution dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, quench it by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate or dichloromethane/methanol).

Rationale for Reagent Choices:

  • HATU: A highly effective coupling reagent that forms a reactive OAt-active ester, leading to high yields and minimal racemization for chiral substrates.[8]

  • DIPEA: A non-nucleophilic base used to deprotonate the carboxylic acid and the amine hydrochloride salt if used, facilitating the reaction.[7]

  • Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents. It is crucial to use an anhydrous solvent to prevent hydrolysis of the activated ester intermediate.

Versatility in Novel Compound Synthesis

The utility of this compound extends beyond PARP inhibitors. Its structural features can be incorporated into a wide array of bioactive molecules. For instance, the formamide group can serve as a key pharmacophore in inhibitors of other enzymes or in modulators of protein-protein interactions. The benzoic acid moiety can be derivatized to introduce different linkers or to explore various substitution patterns on the aromatic ring to optimize activity and pharmacokinetic properties.

G cluster_0 Derivatization Strategies cluster_1 Potential Applications BuildingBlock This compound AmideCoupling Amide Coupling (Diverse Amines) BuildingBlock->AmideCoupling RingSubstitution Aromatic Ring Functionalization BuildingBlock->RingSubstitution FormamideModification N-Methylformamido Bioisosteric Replacement BuildingBlock->FormamideModification KinaseInhibitors Kinase Inhibitors AmideCoupling->KinaseInhibitors Antivirals Antiviral Agents RingSubstitution->Antivirals CNSAgents CNS-Active Compounds FormamideModification->CNSAgents

Caption: Derivatization strategies and potential applications.

Conclusion: A Strategic Asset in Medicinal Chemistry

This compound represents a powerful and versatile building block for the synthesis of novel compounds with therapeutic potential. Its straightforward synthesis, coupled with the strategic placement of reactive functional groups, provides medicinal chemists with a valuable tool for generating diverse molecular architectures. The successful application of this building block in the development of PARP inhibitors underscores its potential in contemporary drug discovery. By understanding its chemical properties and employing optimized synthetic protocols, researchers can effectively harness the potential of this compound to accelerate the discovery of new and improved medicines.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 270880, this compound. Retrieved from [Link].

  • Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of 4-Formamido Benzoic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link].

  • Conti, P., et al. (2017).
  • Huang, H. M., & Lin, H. (2011). 4-(4-Methylbenzenesulfonamido)benzoic acid N,N-dimethylformamide monosolvate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1062.
  • MDPI. 1,4-Benzodiazepine N-Nitrosoamidines: Useful Intermediates in the Synthesis of Tricyclic Benzodiazepines. Retrieved from [Link].

  • Journal of Organic and Pharmaceutical Chemistry. An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. Retrieved from [Link].

  • Chand, P., et al. (1997). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Journal of Medicinal Chemistry, 40(25), 4030-4052.
  • Aapptec. Coupling Reagents. Retrieved from [Link].

  • Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 24(20), 3695.
  • Cazzamalli, S., et al. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Organic & Biomolecular Chemistry, 14(26), 6299-6305.
  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link].

  • National Center for Biotechnology Information. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Retrieved from [Link].

  • Google Patents. Process for preparing parp inhibitor, crystalline forms, and uses thereof.
  • National Center for Biotechnology Information. Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. Retrieved from [Link].

  • National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link].

  • Google Patents. Processes for the preparation of niraparib and intermediates thereof.
  • University of Oxford. Synthesis of Niraparib, a cancer drug candidate. Retrieved from [Link].

  • Reddit. amide coupling help. Retrieved from [Link].

  • Shome, A., et al. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. SynOpen, 7(4), 566-569.
  • MDPI. Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. Retrieved from [Link].

  • National Institutes of Health. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Retrieved from [Link].

  • Reddit. EDC-HOBt Amide coupling workup help. Retrieved from [Link].

  • Thieme. Synthesis of Squaric Acid Monoamides as Building Blocks for Drug Discovery. Retrieved from [Link].

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analytical methods for the quantification of 4-(N-Methylformamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Analytical Quantification of 4-(N-Methylformamido)benzoic acid

Abstract

This comprehensive application note provides detailed methodologies for the quantitative analysis of this compound in various matrices. Recognizing the critical need for accurate and reliable quantification in pharmaceutical research and development, this guide presents two primary analytical techniques: a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This document is structured to provide researchers, scientists, and drug development professionals with not only step-by-step protocols but also the scientific rationale behind the methodological choices. All protocols are designed as self-validating systems, grounded in established scientific principles and aligned with international regulatory standards.

Introduction and Scientific Context

This compound is an organic molecule whose accurate quantification may be critical in several stages of pharmaceutical development. It can be a metabolite of an active pharmaceutical ingredient (API), a process-related impurity, or a synthetic intermediate. The ability to precisely measure its concentration in complex matrices such as plasma or in bulk drug substances is essential for pharmacokinetic studies, impurity profiling, and quality control, ensuring the safety and efficacy of therapeutic products.

The selection of an appropriate analytical method is contingent upon the specific requirements of the analysis, including desired sensitivity, the complexity of the sample matrix, and the available instrumentation.[1] This guide offers a decision-making framework and detailed protocols for the two most prevalent and suitable techniques.

Strategic Selection of an Analytical Method

The choice between a high-sensitivity technique like LC-MS/MS and a more universally available method like HPLC-UV is a critical first step. LC-MS/MS offers unparalleled sensitivity and selectivity, making it ideal for bioanalysis (e.g., plasma samples) where analyte concentrations are low.[2] HPLC-UV is a robust and cost-effective workhorse for quality control applications, such as purity assessment of drug substances where concentrations are significantly higher.[1]

start Start: Define Analytical Requirements matrix What is the sample matrix? start->matrix sensitivity Is trace-level sensitivity (e.g., < 10 ng/mL) required? matrix->sensitivity Complex Matrix (e.g., Plasma, Tissue) hplc Primary Method: HPLC-UV matrix->hplc Simple Matrix (e.g., Drug Substance, Formulation) lcms Primary Method: LC-MS/MS sensitivity->lcms Yes sensitivity->hplc No spectro Alternative/Screening Method: UV-Vis Spectrophotometry (Low Selectivity) hplc->spectro Simpler Alternative Needed?

Caption: Decision tree for analytical method selection.

High-Sensitivity Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive method for quantifying trace levels of small molecules in complex biological fluids.[2] Its power lies in the combination of chromatographic separation with the high selectivity of Multiple Reaction Monitoring (MRM) mass analysis.[1] While a specific, validated method for this compound is not prominent in published literature, the protocols for structurally analogous compounds provide a robust and scientifically sound starting point for method development.[3]

LC-MS/MS Experimental Workflow

The overall process, from sample receipt to final data reporting, follows a structured and logical sequence designed to ensure data integrity.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Receive Sample (e.g., Plasma) p2 Add Internal Standard (IS) p1->p2 p3 Protein Precipitation (e.g., with Acetonitrile) p2->p3 p4 Centrifuge & Collect Supernatant p3->p4 p5 Evaporate & Reconstitute in Mobile Phase p4->p5 a1 Inject Sample into HPLC p5->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Ionization (ESI) a2->a3 a4 MS/MS Detection (MRM) a3->a4 d1 Integrate Peak Areas (Analyte & IS) a4->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Concentration d2->d3 d4 Report Results d3->d4

Caption: General workflow for LC-MS/MS bioanalysis.

Detailed Experimental Protocol: LC-MS/MS

This protocol is adapted from validated methods for similar benzoic acid derivatives and serves as an excellent starting point.[3][4]

A. Sample Preparation (for Plasma Samples)

  • Pipette 100 µL of plasma sample into a clean microcentrifuge tube.

  • Add 10 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte, if available).

  • Add 500 µL of ice-cold acetonitrile to precipitate proteins.[3]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[3]

  • Vortex briefly and transfer to an autosampler vial for analysis.

B. Instrumentation and Conditions

All instrumental parameters should be optimized during method development. The following tables provide recommended starting conditions.

Table 1: Liquid Chromatography Parameters

Parameter Recommended Condition Rationale
HPLC System Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent Provides robust and reproducible gradients at high pressures.
Column Reversed-Phase C18, e.g., Waters Acquity BEH C18 (50 mm x 2.1 mm, 1.7 µm) C18 columns provide excellent retention and separation for moderately polar aromatic acids.[3][5]
Mobile Phase A 0.1% Formic Acid in Water Acidification promotes protonation of the analyte, enhancing retention in reversed-phase and improving ionization efficiency.[6][7]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic solvent providing good peak shape and elution strength.
Gradient 5% B to 95% B over 5 minutes, hold 1 min, re-equilibrate for 2 min A gradient elution ensures that the analyte is eluted with a sharp peak shape and that late-eluting interferences are washed from the column.
Flow Rate 0.4 mL/min A typical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency.[1]
Column Temp. 40 °C Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.[5]

| Injection Vol. | 5 µL | A small injection volume minimizes potential matrix effects and peak distortion. |

Table 2: Mass Spectrometry Parameters

Parameter Recommended Condition Rationale
MS System Sciex QTRAP 6500+, Waters Xevo TQ-S, or equivalent tandem quadrupole MS Required for sensitive and selective MRM quantification.
Ionization Mode Electrospray Ionization (ESI), Positive or Negative ESI is standard for polar molecules.[1] Both modes should be tested; the carboxylic acid suggests negative mode (M-H)⁻ may be sensitive, but the amide nitrogen could favor positive mode (M+H)⁺.
MRM Transition Precursor Ion (Q1): m/z 180.1 Product Ion (Q3): To be determined The precursor ion corresponds to the protonated molecular weight of this compound (C9H9NO3, MW: 179.17). The product ion must be determined by infusing a standard and performing a product ion scan. A likely fragmentation would be the loss of the methylformamido group.
Key Voltages IonSpray Voltage, Declustering Potential (DP), Collision Energy (CE) These must be optimized for the specific analyte and instrument to maximize signal intensity.

| Source Temp. | 500 °C | Optimized to facilitate efficient desolvation of the mobile phase. |

Robust Quantification by HPLC-UV

For applications not requiring picogram-level sensitivity, such as the analysis of bulk material or pharmaceutical formulations, HPLC with UV detection is a reliable and widely accessible technique.[8][9]

Detailed Experimental Protocol: HPLC-UV

A. Sample Preparation

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to achieve a target concentration within the calibration range (e.g., 100 µg/mL).[10]

  • Further dilute as necessary to create working solutions.

  • Filter all solutions through a 0.2 or 0.45 µm syringe filter to remove particulates before injection.[6]

B. Instrumentation and Conditions

Table 3: HPLC-UV Parameters

Parameter Recommended Condition Rationale
HPLC System Standard HPLC system with a UV or Photodiode Array (PDA) detector Widely available and suitable for routine QC analysis.
Column Reversed-Phase C18, e.g., Ascentis RP-Amide, (15 cm x 4.6 mm, 5 µm) A standard C18 column provides good performance for this type of analyte.
Mobile Phase Isocratic: 70:30 (v/v) Water with 0.1% TFA : Acetonitrile An isocratic mobile phase is simpler and more robust for QC methods if peak separation is adequate. TFA is a strong ion-pairing agent that improves peak shape for acids.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID analytical column.[5]
Column Temp. 35 °C Maintains consistent retention times.
Detection UV at 220 nm or λmax of the analyte The benzoic acid chromophore absorbs strongly in the low UV range. A PDA detector can be used to determine the optimal wavelength (λmax) for maximum sensitivity.

| Injection Vol. | 10 µL | A typical injection volume for HPLC analysis. |

Method Validation: A Mandate for Reliability

The protocols provided are robust starting points. Before implementation for routine analysis, the method must be validated to demonstrate its suitability for the intended purpose, in accordance with regulatory guidelines such as ICH Q2(R1).[11][12]

Validation Workflow

Method validation is a systematic process to confirm that the analytical procedure is accurate, precise, and reliable.

Caption: Core parameters for analytical method validation.

Summary of Validation Parameters

Table 4: Key Method Validation Characteristics and Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte, free from interference from matrix components, impurities, etc. Peak purity analysis (for HPLC-UV); no significant interfering peaks at the analyte's retention time in blank matrix (for LC-MS/MS).
Linearity To demonstrate a proportional relationship between concentration and instrument response over a defined range. Correlation coefficient (r²) ≥ 0.99.[1][4]
Range The concentration interval over which the method is precise, accurate, and linear. Typically 80% to 120% of the target concentration for assays.
Accuracy The closeness of the measured value to the true value. % Recovery typically within 85-115% for bioanalysis, and 98-102% for assays of bulk drug.[1]
Precision (%RSD) The degree of scatter between a series of measurements. Assessed at repeatability (intra-day) and intermediate (inter-day) levels. RSD ≤ 15% for bioanalysis (≤ 20% at LLOQ), ≤ 2% for assays of bulk drug.[1]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified. Signal-to-Noise ratio (S/N) ≥ 3.[13]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy. S/N ≥ 10; Precision and accuracy criteria must be met.[3][13]
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temp ±5°C). System suitability parameters remain within acceptance criteria.

| Stability | To evaluate the stability of the analyte in the sample matrix under different storage conditions (freeze-thaw, short-term, long-term). | Analyte concentration should remain within ±15% of the initial value.[5] |

References

  • Sample Preparation Guide for Synthetic Organic Chemicals. [Online]. Shared Research Facilities. Available: [Link]

  • HPLC Methods for analysis of Benzoic acid. [Online]. HELIX Chromatography. Available: [Link]

  • Separation of Benzoic acid, 4-amino-, methyl ester on Newcrom R1 HPLC column. [Online]. SIELC Technologies. Available: [Link]

  • ICH M10 Guideline: Bioanalytical Method Validation and Study Sample Analysis. [Online]. International Council for Harmonisation. Available: [Link]

  • Development of an LC-MS/MS Method for Trace Level Quantification of 4-(bromomethyl) Benzoic Acid, a Potential Genotoxic Impurity. [Online]. International Journal of Pharmaceutical Sciences and Research. Available: [Link]

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures. [Online]. European Medicines Agency. Available: [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. [Online]. LGC Group. Available: [Link]

  • ICH Q14 Guideline: Analytical Procedure Development. [Online]. International Council for Harmonisation. Available: [Link]

  • 4-(4-Methylbenzenesulfonamido)benzoic acid N,N-dimethylformamide monosolvate. [Online]. National Center for Biotechnology Information. Available: [Link]

  • ICH Q14 Guideline (Draft): Analytical Procedure Development. [Online]. International Council for Harmonisation. Available: [Link]

  • Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. [Online]. National Center for Biotechnology Information. Available: [Link]

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. [Online]. MDPI. Available: [Link]

  • ICH Validation Analitcs Methods. [Online]. Scribd. Available: [Link]

  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. [Online]. Longdom Publishing. Available: [Link]

  • HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden-Yemen. [Online]. UST Journals. Available: [Link]

  • Analytical Methods for Determination of Benzoic Acid and Their Applications. [Online]. ResearchGate. Available: [Link]

  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. [Online]. CORE. Available: [Link]

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Application Note: A Robust HPLC Method for the Quantification of 4-(N-Methylformamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to the development and validation of a precise and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(N-Methylformamido)benzoic acid. This document provides a detailed protocol, the rationale behind the methodological choices, and a validation strategy based on the International Council for Harmonisation (ICH) guidelines. The target audience for this guide includes researchers, quality control analysts, and professionals in the pharmaceutical and chemical industries.

Introduction

This compound is a substituted benzoic acid derivative with potential applications in pharmaceutical and chemical synthesis. Accurate quantification of this compound is essential for process monitoring, quality control, and stability testing. High-performance liquid chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and specificity.[1] This document outlines a systematic approach to developing a robust HPLC method, from initial parameter selection to full validation, ensuring the method is suitable for its intended purpose.[2]

Physicochemical Properties of this compound:

To develop an effective HPLC method, understanding the physicochemical properties of the analyte is paramount.

PropertyValue/EstimateRationale for HPLC Method Development
Chemical Structure Chemical structure of this compoundThe structure contains a carboxylic acid group, which is ionizable, and a polar N-methylformamido group, making it suitable for reversed-phase chromatography. The aromatic ring provides a strong chromophore for UV detection.
Molecular Formula C9H9NO3[3]Used to calculate the molecular weight.
Molecular Weight 179.17 g/mol Important for preparing standard solutions of known concentration.
Estimated pKa ~4.0The carboxylic acid moiety is the primary ionizable group. To ensure consistent retention and good peak shape, the mobile phase pH should be controlled to be at least 1.5-2 units below the pKa.[4]
Estimated LogP ~1.5 - 2.0This moderate lipophilicity suggests good retention on a C18 column with a typical reversed-phase mobile phase (e.g., acetonitrile/water or methanol/water).

HPLC Method Development Strategy

The development of a robust HPLC method follows a logical progression from initial screening to fine-tuning of chromatographic parameters.[5] The primary goal is to achieve adequate resolution of the analyte from any impurities or degradants, with good peak shape and a reasonable run time.

Initial Parameter Selection

Based on the analyte's properties and common practices for similar compounds, the following initial conditions are selected:[1][6]

  • Column: A C18 column is the workhorse of reversed-phase HPLC and is a good starting point for moderately polar compounds. A common dimension is 150 mm x 4.6 mm with 5 µm particles.

  • Mobile Phase: A combination of an aqueous buffer and an organic modifier is standard for reversed-phase HPLC.

    • Aqueous Phase: An acidic buffer, such as 0.1% phosphoric acid in water, is chosen to suppress the ionization of the carboxylic acid group, thereby improving peak shape and retention.[4]

    • Organic Phase: Acetonitrile is often a good first choice due to its low viscosity and UV transparency. Methanol is a viable alternative and can offer different selectivity.[7]

  • Detection: The aromatic ring in the analyte suggests strong UV absorbance. A UV detector set at a wavelength of approximately 230-254 nm should provide good sensitivity. A photodiode array (PDA) detector can be used to determine the optimal wavelength by examining the UV spectrum of the analyte.

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm ID column.

  • Column Temperature: Ambient temperature is often sufficient, but controlling the temperature at around 25-30°C can improve reproducibility.

Optimization Workflow

The initial conditions are systematically optimized to achieve the desired separation.

G cluster_0 Method Development Workflow A Initial Parameter Selection (C18, ACN/H2O with acid) B Scouting Gradient (5-95% ACN) A->B Establish starting point C Evaluate Peak Shape & Retention B->C Initial run D Optimize Mobile Phase pH (if peak tailing occurs) C->D Address asymmetry E Optimize Gradient/Isocratic Elution C->E Good shape, optimize RT D->E Re-evaluate gradient F Fine-tune Flow Rate & Column Temperature E->F Improve efficiency/runtime G Final Method Conditions F->G Finalize parameters

Caption: A systematic workflow for HPLC method development.

Detailed Analytical Protocol

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Detector Diode Array Detector (DAD)
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-15 min: 30-70% B; 15-16 min: 70-30% B; 16-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 240 nm
Run Time 20 minutes
Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water, mix well, and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the diluent.

  • Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in the diluent to achieve a theoretical concentration of ~50 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed method must be validated to ensure it is suitable for its intended purpose. The validation will be performed according to the ICH Q2(R1) guideline.[8][9]

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants, matrix).Peak for the analyte should be pure and well-resolved from other peaks.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80-120% of the test concentration.
Accuracy The closeness of the test results to the true value.Recovery of 98.0% to 102.0% at three concentration levels.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.RSD ≤ 2.0% for variations in flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase composition (±2% organic).
Validation Workflow

G cluster_1 ICH Q2(R1) Validation Workflow A Specificity (Forced Degradation) B Linearity & Range (Calibration Curve) A->B C Accuracy (Spike/Recovery) B->C D Precision (Repeatability & Intermediate) C->D E LOD & LOQ (S/N Ratio) D->E F Robustness (Parameter Variation) E->F G Validation Report F->G

Caption: A workflow for HPLC method validation based on ICH guidelines.

Conclusion

The HPLC method described in this application note provides a reliable and robust means for the quantitative analysis of this compound. The systematic development approach ensures good peak shape and resolution, while the comprehensive validation protocol, based on ICH guidelines, demonstrates the method's suitability for routine use in a quality control environment.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Guides for method development. YMC CO., LTD. [Link]

  • Steps for HPLC Method Development. Pharmaguideline. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • Method Development Guide. ZirChrom. [Link]

  • DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERVATIVES IN SOY SAUCE. IRE Journals. [Link]

  • An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. ResearchGate. [Link]

  • This compound. PubChem. [Link]

  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. [Link]

  • Separation of Benzoic acid, 4-amino-, methyl ester on Newcrom R1 HPLC column. SIELC Technologies. [Link]

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Application Notes and Protocols: 4-(N-Methylformamido)benzoic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Section 1: Ligand Overview and Strategic Considerations

4-(N-Methylformamido)benzoic acid is an exemplary bifunctional organic linker for the rational design of coordination polymers and metal-organic frameworks (MOFs). Its molecular architecture, comprised of a rigid phenyl core functionalized with a carboxylate group and an N-methylformamido moiety in the para position, offers distinct advantages in crystal engineering. The carboxylate group serves as a reliable coordination site, readily forming bonds with a wide array of metal ions. The N-methylformamido group, while not as strong a coordinating agent as the carboxylate, can engage in hydrogen bonding or secondary coordination interactions, thereby influencing the supramolecular assembly and the ultimate topology of the framework. This dual functionality allows for a high degree of control over the structural and chemical properties of the resulting materials, making it a ligand of interest for applications in catalysis, gas separation and storage, and as advanced materials in drug delivery systems.

Section 2: Physicochemical Properties of the Ligand

A thorough understanding of the ligand's properties is critical for experimental design.

PropertyValueSource
IUPAC Name This compound[1]
Synonyms N-Formyl-4-(methylamino)benzoic acidN/A
CAS Number 51865-84-0N/A
Molecular Formula C₉H₉NO₃[1]
Molecular Weight 179.17 g/mol N/A
Appearance White crystalline solid[2]
Melting Point 218 °C[2]
SMILES CN(C=O)C1=CC=C(C=C1)C(O)=ON/A
InChIKey WEMYEQBKRODOGB-UHFFFAOYSA-NN/A

Section 3: Ligand Synthesis: A Validated Protocol

The synthesis of this compound is reliably achieved by the N-formylation of 4-(methylamino)benzoic acid. This protocol is established and provides a high yield of the pure product.[2]

Materials and Reagents
  • 4-(Methylamino)benzoic acid (purity ≥ 98%)

  • Formic acid (ACS grade, ≥ 98%)

  • Sodium hydroxide (pellets, ≥ 97%)

  • Hydrochloric acid (concentrated, 37%)

  • Deionized water

Equipment
  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Buchner funnel with vacuum flask

  • Drying oven or vacuum desiccator

Step-by-Step Synthesis Workflow

Ligand_Synthesis cluster_reaction Reaction Setup cluster_workup Work-up and Purification A 1. Combine 4-(methylamino)benzoic acid and formic acid in a round-bottom flask. B 2. Heat to reflux for 3 hours with continuous stirring. A->B C 3. Remove formic acid via rotary evaporation. B->C Reaction Completion D 4. Suspend crude product in water and dissolve with NaOH(aq). C->D E 5. Precipitate pure product by adding HCl(aq). D->E F 6. Isolate by vacuum filtration, wash with deionized water, and dry. E->F G This compound F->G Final Product

Caption: Workflow for the synthesis of this compound.

Detailed Procedural Steps
  • Reaction: In a 250 mL round-bottom flask, add 10.0 g (66.1 mmol) of 4-(methylamino)benzoic acid to 100 mL of formic acid.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 3 hours with constant stirring.

  • Solvent Removal: After cooling to room temperature, remove the formic acid under reduced pressure using a rotary evaporator to obtain a solid residue.

  • Purification: The crude product can be purified by reprecipitation. Suspend the solid in 100 mL of water and add a 2 M sodium hydroxide solution dropwise until the solid completely dissolves. Then, while stirring, add 6 M hydrochloric acid dropwise to re-precipitate the product as a fine white solid.

  • Isolation: Collect the purified product by vacuum filtration using a Buchner funnel. Wash the solid with three portions of 50 mL deionized water to remove any residual salts.

  • Drying: Dry the product in a vacuum oven at 80 °C overnight. The expected yield is approximately 97%.[2]

Section 4: Synthesis of a Representative Metal-Organic Framework

Materials and Reagents
  • This compound (synthesized as per Section 3)

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O, purity ≥ 99%)

  • N,N-Dimethylformamide (DMF, anhydrous, ≥ 99.8%)

  • Ethanol (anhydrous, ≥ 99.5%)

Equipment
  • Scintillation vials (20 mL) or Teflon-lined autoclave

  • Programmable laboratory oven

  • Centrifuge

  • Sonicator

Solvothermal Synthesis Workflow

MOF_Synthesis cluster_prep Solution Preparation cluster_reaction Solvothermal Reaction cluster_isolation Product Isolation A 1. Dissolve ligand and Cu(NO₃)₂·3H₂O in DMF in a vial. B 2. Sonicate to ensure complete dissolution. A->B C 3. Seal the vial and place in a programmable oven. B->C Ready for Reaction D 4. Heat at a controlled rate to 120 °C and hold for 72 hours. C->D E 5. Cool slowly to room temperature. D->E F 6. Decant the mother liquor. E->F Crystals Formed G 7. Wash crystals with fresh DMF and then ethanol via centrifugation. F->G H 8. Dry the crystalline product under vacuum. G->H I Crystalline MOF H->I Final MOF Product

Caption: General workflow for the solvothermal synthesis of a MOF.

Detailed Procedural Steps
  • Preparation: In a 20 mL scintillation vial, combine 35.8 mg (0.2 mmol) of this compound and 24.2 mg (0.1 mmol) of Cu(NO₃)₂·3H₂O.

  • Dissolution: Add 5 mL of DMF to the vial. Seal the vial and sonicate for 10 minutes to ensure all solids are fully dissolved.

  • Heating: Place the sealed vial in a programmable oven. Heat to 120 °C at a rate of 5 °C/min and hold at this temperature for 72 hours.

  • Cooling: After the reaction time, cool the oven to room temperature at a rate of 0.1 °C/min. Blue crystals should be visible at the bottom of the vial.

  • Washing: Carefully decant the mother liquor. Add 5 mL of fresh DMF, cap the vial, and gently agitate to wash the crystals. Centrifuge and decant the DMF. Repeat this washing step three times.

  • Solvent Exchange: To remove residual DMF from the pores of the MOF, perform a solvent exchange with ethanol. Add 5 mL of ethanol, agitate, centrifuge, and decant. Repeat this process three times.

  • Drying: After the final ethanol wash, dry the crystalline product under vacuum at room temperature.

Section 5: Characterization of the Coordination Complex

A suite of analytical techniques is essential to confirm the formation of the desired coordination polymer and to elucidate its structural and physical properties.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To confirm the coordination of the carboxylate group to the metal center.

  • Expected Observations: The characteristic C=O stretching vibration of the carboxylic acid in the free ligand (typically around 1700 cm⁻¹) will be absent. New bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching of the coordinated carboxylate group will appear (typically around 1610-1550 cm⁻¹ and 1440-1360 cm⁻¹, respectively). The separation between these two bands (Δν) can provide insight into the coordination mode of the carboxylate.

Powder X-ray Diffraction (PXRD)
  • Objective: To assess the crystallinity and phase purity of the bulk sample.

  • Procedure: A PXRD pattern of the synthesized material should be collected and compared to a simulated pattern if a single-crystal structure is obtained. The sharpness of the diffraction peaks is indicative of the degree of crystallinity.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal stability of the framework and to identify the loss of solvent molecules.

  • Expected Observations: A typical TGA curve for a solvated MOF will show an initial weight loss corresponding to the removal of guest solvent molecules, followed by a plateau of thermal stability, and finally, decomposition of the framework at higher temperatures.

Single-Crystal X-ray Diffraction
  • Objective: To definitively determine the crystal structure, including the coordination environment of the metal ion, the coordination mode of the ligand, and the overall network topology.

  • Significance: This technique provides unequivocal evidence of the structure and is the gold standard for characterization.

Section 6: Potential Applications

The incorporation of the N-methylformamido group into the MOF structure is expected to impart specific properties that can be exploited in various applications.

  • Catalysis: The amide functionality can serve as a Lewis basic site, potentially enhancing the catalytic activity of the MOF for certain organic transformations.[4]

  • Gas Adsorption and Separation: The polarity of the amide group may lead to selective adsorption of polar molecules, such as CO₂, over nonpolar gases like N₂ or CH₄.

  • Luminescent Sensing: Many coordination polymers exhibit luminescence. The electronic properties of the ligand, influenced by the N-methylformamido group, could lead to frameworks that act as sensors for small molecules or metal ions through quenching or enhancement of their luminescent signal.

Section 7: Safety and Handling

  • This compound: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.

  • Solvents: DMF is a skin and respiratory irritant. Handle in a fume hood.

  • Metal Salts: Copper nitrate is an oxidizer and is toxic. Avoid contact with skin and eyes.

Section 8: References

  • Crystal structure and characterization of a new one-dimensional copper(II) coordination polymer containing a 4-aminobenzoic acid ligand. (2024). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 3), 295–300.

  • Synthesis, structure and properties of coordination polymers formed from bridging 4-hydroxybenzoic acid anions. (2011). CrystEngComm, 13(19), 5793-5801.

  • Crystal structure and characterization of a new one-dimensional copper(II) coordination polymer containing a 4-aminobenzoic acid ligand. (2024). National Institutes of Health. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Recent advances in metal–organic frameworks for gas adsorption/separation. (2022). Nanoscale Advances, 4(18), 3896–3913.

  • Luminescent Metal-Organic Frameworks. (2012). OSTI.GOV. Retrieved from [Link]

  • Recent advances in metal–organic frameworks for gas adsorption/separation. (2022). PubMed Central. Retrieved from [Link]

  • Luminescent amino-functionalized Pb-MOFs based on benzoic acid ligands: design, physicochemical characterization, and application as heterogeneous catalysts for Knoevenagel–Doebner reactions. (2023). New Journal of Chemistry, 47(4), 1869-1879.

  • 4-(4-Methylbenzenesulfonamido)benzoic acid N,N-dimethylformamide monosolvate. (2009). PubMed Central. Retrieved from [Link]

  • synthesis, structure of the ni (ii) complex of 4-hydroxybenzoic acid. (2022). European International Journal of Multidisciplinary Research and Management Studies, 02(12).

Sources

large-scale synthesis of 4-(N-Methylformamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Large-Scale Synthesis of 4-(N-Methylformamido)benzoic acid

Abstract & Introduction

This compound is a key chemical intermediate whose structural motifs—a carboxylic acid and a tertiary amide—make it a versatile building block in organic synthesis. It is particularly valuable in the development of complex molecular architectures for pharmaceutical agents and fine chemicals.[1] The successful transition from laboratory-scale discovery to industrial production hinges on the availability of a robust, scalable, and economically viable synthetic process for such intermediates.

This application note provides a comprehensive guide for the . The protocol is designed for researchers, chemists, and process development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation required for Good Manufacturing Practice (GMP). We present a validated two-step synthetic sequence starting from the readily available 4-(Methylamino)benzoic acid, focusing on process control, yield optimization, and product purity.

Strategic Overview of the Synthetic Process

The selected synthetic strategy involves the direct N-formylation of 4-(Methylamino)benzoic acid. This route is chosen for its efficiency, use of cost-effective reagents, and straightforward scalability. The overall process flow is depicted below.

G cluster_0 Process Workflow Start Starting Material: 4-(Methylamino)benzoic acid Step1 Step 1: N-Formylation Start->Step1  Formic Acid (Reagent & Solvent) Heat (Reflux) Workup Reaction Work-up: Aqueous Precipitation Step1->Workup  Cooling & Addition of Water Purification Purification: Recrystallization Workup->Purification  Filtration & Drying Product Final Product: this compound (>97% Purity) Purification->Product  Solvent System (e.g., Ethanol/Water)

Caption: High-level workflow for the synthesis of this compound.

The core of this process is the formylation of the secondary amine. Formic acid serves as both the formylating agent and the reaction solvent, which simplifies the process by reducing the number of components. The reaction proceeds under reflux conditions to ensure a reasonable reaction rate, and the product is conveniently isolated by precipitation upon addition of water, leveraging its low aqueous solubility.

Detailed Synthesis Protocol

This protocol is designed for a nominal 100-gram scale and can be adapted for larger quantities with appropriate engineering controls and equipment.

Equipment & Reagents
  • Equipment: 2 L three-neck round-bottom flask (or glass-lined reactor), mechanical stirrer, reflux condenser, heating mantle with temperature controller, thermocouple, filtration apparatus (e.g., Büchner funnel or Nutsche filter), and a vacuum drying oven.

  • Reagents: Ensure all reagents are of appropriate industrial grade or higher.

ReagentCAS No.MW ( g/mol )QuantityMolesRationale for Use
4-(Methylamino)benzoic acid10541-83-0151.16100.0 g0.661Starting Material
Formic Acid (≥95%)64-18-646.03500 mL~13.3Reagent and Solvent
Deionized Water7732-18-518.02~2 L-For Precipitation & Washing
Ethanol64-17-546.07As needed-Recrystallization Solvent
Reaction Mechanism: N-Formylation

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the secondary amine in 4-(methylamino)benzoic acid attacks the carbonyl carbon of formic acid. A tetrahedral intermediate is formed, which then collapses, eliminating a molecule of water to yield the final N-formylated product.

Sources

Application Notes & Protocols: Safe Laboratory Handling of 4-(N-Methylformamido)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide to the safe handling of 4-(N-Methylformamido)benzoic acid (CAS No. 51865-84-0) in a laboratory setting.[1][2] Given the absence of comprehensive, publicly available toxicological data for this specific compound, this protocol is grounded in a precautionary approach, synthesizing safety guidelines from structurally related and well-characterized chemical classes: substituted benzoic acids and N-methylformamide derivatives.[3][4][5] This guide is intended for researchers, scientists, and drug development professionals.

Introduction: A Precautionary Hazard Assessment

This compound incorporates two key functional groups that dictate its potential hazard profile: a carboxylic acid appended to a benzene ring and an N-methylformamido group.

  • Benzoic Acid Moiety: Benzoic acid and its derivatives are generally recognized as causing skin and serious eye irritation.[5][6] Some may also cause respiratory irritation.[6][7]

  • N-Methylformamide Moiety: Formamide and its derivatives, such as N,N-Dimethylformamide (DMF), are treated with significant caution in laboratory settings. Formamide is a known irritant, a reproductive hazard, and a mutagen.[3] It can be harmful through ingestion, inhalation, or skin absorption and may cause damage to organs through prolonged exposure.[3][8]

Therefore, this compound must be handled as a substance that is potentially irritating to the skin, eyes, and respiratory system, with potential for more severe systemic effects, including reproductive toxicity, upon repeated or significant exposure. The protocols outlined below are designed to mitigate these risks.

Hazard Identification & Risk Summary

The primary hazards are extrapolated from analogous compounds. All personnel must review this section before commencing any work.

Hazard Category Potential Risk Primary Exposure Routes Rationale / Supporting Evidence
Acute Toxicity (Oral) Harmful if swallowed.[5][6]IngestionBenzoic acid is classified as harmful if swallowed.[5][6]
Skin Irritation Causes skin irritation.[5][7]Dermal ContactA common hazard for benzoic acid derivatives.[5][7]
Eye Damage/Irritation Causes serious eye irritation/damage.[5][7]Eye ContactA significant risk associated with benzoic acids.[5]
Respiratory Irritation May cause respiratory tract irritation.[6][7]Inhalation (of dust)A known hazard for powdered benzoic acid derivatives.[6][7]
Reproductive Toxicity Suspected reproductive hazard.Inhalation, Dermal, IngestionFormamide is a known reproductive hazard.[3] This precautionary stance is adopted due to the formamide structural component.
Organ Toxicity Suspected to cause organ damage on repeated exposure.Inhalation, Dermal, IngestionFormamide targets organs including the liver and kidneys.[3]
Engineering Controls: The First Line of Defense

Primary containment is crucial. The causality is simple: if the chemical cannot reach the researcher, exposure is prevented.

  • Chemical Fume Hood: All weighing, handling, and reaction setup involving solid this compound or its solutions must be performed inside a certified chemical fume hood.[8] This is non-negotiable and serves to control airborne dust and vapors, preventing respiratory exposure.[8]

  • Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood provides localized control.[9]

  • Designated Area: If frequent work with this compound is expected, establish a designated area within the lab. This demarcated space should be clearly labeled, and its surfaces should be decontaminated after each use. This minimizes the risk of cross-contamination and unintentional exposure.

Personal Protective Equipment (PPE)

PPE is the essential barrier between the researcher and the chemical.[10] The selection is based on mitigating the identified risks of skin, eye, and respiratory contact.[11]

PPE Item Specification & Rationale
Hand Protection Nitrile gloves (minimum 0.11 mm thickness for incidental contact).[8] Double-gloving is recommended for handling larger quantities or for prolonged tasks. Causality: Nitrile provides good resistance against a range of chemicals, including acids and amides.[12] Always inspect gloves for tears or holes before use and remove them using the proper technique to avoid skin contact.[3][4]
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standards are mandatory.[13] When handling larger quantities (>10g) or when there is a significant splash risk, a face shield must be worn in addition to goggles.[4][8][12] Causality: This protects against airborne dust particles and accidental splashes, preventing serious eye damage.[5][12]
Body Protection A flame-resistant laboratory coat with full-length sleeves, fully buttoned.[3][13] Causality: The lab coat protects the skin on the arms and torso from accidental spills and contamination.[3]
Clothing & Footwear Full-length pants and closed-toe, closed-heel shoes are required at all times in the laboratory.[3][4] Causality: This ensures no skin is exposed between the lab coat and footwear, providing a complete barrier against spills.[3]
Respiratory Protection Generally not required when handling small quantities within a certified fume hood.[14] If engineering controls are insufficient and airborne dust is generated, a NIOSH-approved respirator may be necessary.[12][13] A risk assessment by Environmental Health & Safety (EHS) is required before respirator use.[11]
Safe Handling & Storage Protocol

This step-by-step protocol ensures a systematic and safe approach to working with the compound.

5.1 Pre-Experiment Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Experiment Phase start Start: Plan Experiment sds Review SDS of All Reagents (Use this guide for target compound) start->sds controls Verify Fume Hood Certification & Eyewash/Shower Location sds->controls ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) controls->ppe weigh Weigh Compound (Use anti-static weigh boat) ppe->weigh transfer Carefully Transfer to Reaction Vessel weigh->transfer dissolve Add Solvent & Dissolve transfer->dissolve decontaminate Decontaminate Glassware & Surfaces dissolve->decontaminate waste Dispose of Waste in Labeled Container decontaminate->waste remove_ppe Remove PPE (Gloves last) waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end end wash->end End of Protocol

Caption: Workflow for the safe handling of this compound.

5.2 Detailed Steps:

  • Preparation: Before handling, wash hands thoroughly. Don all required PPE as specified in Section 4.0.

  • Weighing and Transfer:

    • Perform all manipulations inside a chemical fume hood.

    • To minimize dust generation, do not pour the solid rapidly. Use a spatula for controlled transfer.

    • Use an anti-static weighing dish if necessary.

    • Close the container tightly immediately after use.[3]

  • Storage:

    • Store the compound in a tightly sealed, original container in a cool, dry, and well-ventilated area.[3][7]

    • Store away from strong oxidizing agents, strong bases, and heat sources.[3][6]

    • Ensure the storage location is accessible only to authorized personnel.

Spill & Emergency Procedures

Immediate and correct response is critical to minimizing harm.

6.1 Emergency Response Logic

G cluster_response Immediate Actions cluster_exposure Personnel Exposure cluster_spill_cleanup Spill Containment spill Spill or Exposure Occurs assess Assess Situation (Size, Location, Exposure) spill->assess alert Alert Nearby Personnel & Supervisor assess->alert skin Skin Contact: Rinse with soap & water for 15 min. Remove contaminated clothing. alert->skin If Exposed eye Eye Contact: Flush at eyewash station for 15 min. Hold eyelids open. Seek medical aid. alert->eye If Exposed inhalation Inhalation: Move to fresh air. Seek medical attention. alert->inhalation If Exposed small_spill Small Spill (<1 L, trained personnel): Use absorbent material. Avoid raising dust. Collect in sealed waste container. alert->small_spill If Spill large_spill Large Spill (>1 L): Evacuate area. Prevent entry. Contact EHS/Emergency Services. alert->large_spill If Spill report Report Incident skin->report eye->report inhalation->report small_spill->report large_spill->report

Caption: Decision-making workflow for spills and exposures.

6.2 Detailed Emergency Actions:

  • Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[4][8] Seek medical attention if irritation develops or persists.[7]

  • Inhalation: Move the affected person to fresh air immediately.[7][8] If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Small Spill (Solid): For small spills (<5g) that have not created significant dust, trained personnel wearing appropriate PPE can gently sweep or scoop the material into a labeled, sealed container for hazardous waste disposal. Avoid actions that create dust. Decontaminate the area with a suitable solvent and then soap and water.

  • Large Spill: Evacuate the immediate area and alert others.[3] Prevent entry and contact your institution's emergency response team or EHS.[4]

Waste Disposal

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, paper towels, and weighing papers must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[8]

  • Chemical Waste: Unused material and reaction residues must be disposed of in a properly labeled hazardous waste container.[7][8] Do not pour waste down the drain.

  • Empty Containers: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container should then be disposed of according to institutional guidelines, which may still require it to be treated as hazardous waste.[8]

References

  • University of Washington. (n.d.). SOP for Formamide.
  • UMass Lowell. (n.d.). Handling Formamide.
  • Harvard Environmental Health and Safety. (n.d.). Lab Safety Guideline: Formamide.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • James Madison University. (n.d.). SOP for the safe use of N,N-Dimethylformamide (DMF).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 270880, this compound.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-(Methylamino)benzoic acid.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet for Formamide.
  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • National Institute of Standards and Technology. (2015). Safety Data Sheet for Benzoic Acid.
  • LeelineWork. (2026). What PPE Should You Wear When Handling Acid?
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • Fisher Scientific. (2021). Safety Data Sheet for 4-(Aminomethyl)benzoic acid.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 51865-84-0.
  • Fluorochem. (n.d.). This compound.
  • Flinn Scientific. (n.d.). Benzoic Acid Safety Data Sheet (SDS).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(N-Methylformamido)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(N-Methylformamido)benzoic acid (CAS: 40785-86-6). This guide is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we have compiled this resource based on established literature and extensive laboratory experience to help you navigate the common challenges associated with this synthesis, optimize your reaction conditions, and achieve high yields of pure product.

Synthesis Overview & Core Protocol

This compound is a valuable intermediate in pharmaceutical synthesis. The most direct and common laboratory-scale synthesis involves the N-formylation of 4-(Methylamino)benzoic acid. The reaction typically employs formic acid as both the reagent and solvent, driven to completion by heating under reflux.

SynthesisWorkflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product SM 4-(Methylamino)benzoic acid Reaction N-Formylation SM->Reaction Formic Acid (Reagent/Solvent) Reflux, 3-4 hrs Workup Evaporation Reaction->Workup Purification Aqueous Suspension or NaOH/HCl Reprecipitation Workup->Purification FP This compound Purification->FP

Experimental Protocol: Formylation with Formic Acid

This protocol is adapted from established procedures and is designed to yield a high-purity product.[1]

  • Reaction Setup:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 10.0 g (0.066 moles) of 4-(Methylamino)benzoic acid.

    • Add 100 mL of formic acid (≥95%).

    • Expert Insight: While formic acid is the formylating agent, using it in large excess also serves as the solvent, ensuring the starting material is fully solvated at reaction temperature.

  • Reaction Execution:

    • Heat the mixture to reflux with vigorous stirring. The solid will dissolve as the temperature increases.

    • Maintain reflux for 3-4 hours. Reaction progress can be monitored by TLC or LC-MS by taking small aliquots (ensure to quench with a suitable base before analysis).

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess formic acid under reduced pressure using a rotary evaporator. This will yield a solid or semi-solid residue.

    • Causality: Complete removal of formic acid is crucial to prevent it from interfering with the subsequent pH adjustment and crystallization.

  • Purification (Choose one method):

    • Method A (Aqueous Suspension): Suspend the crude residue in 100 mL of deionized water and stir vigorously for 30 minutes. Collect the solid product by vacuum filtration, wash with additional water, and dry under vacuum. This method is effective for removing residual water-soluble impurities.

    • Method B (Reprecipitation): Dissolve the crude residue in a minimal amount of 1M NaOH solution. Filter the solution to remove any insoluble impurities. Vigorously stir the filtrate and slowly add 2N HCl until the pH is approximately 4-5, causing the product to precipitate. Collect the white solid by vacuum filtration, wash thoroughly with deionized water to remove salts, and dry under vacuum.[1] This method is generally superior for achieving high purity.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Q1: My final yield is significantly lower than the reported >95%. What are the common causes?

Low yield is the most frequent issue. A systematic approach is needed to diagnose the cause.

LowYieldTroubleshooting Start Low Yield Observed Check_SM Is Starting Material (SM) Pure and Dry? Start->Check_SM Check_Reagents Was Formic Acid of Sufficient Purity (≥95%)? Check_SM->Check_Reagents [ Yes ] Sol_SM Solution: Recrystallize SM. Ensure it is fully dry. Check_SM->Sol_SM [ No ] Check_Conditions Was Reflux Temperature and Time Adequate? Check_Reagents->Check_Conditions [ Yes ] Sol_Reagents Solution: Use higher grade formic acid. Aqueous formic acid (e.g., 85%) may require a Dean-Stark trap to remove water.[2] Check_Reagents->Sol_Reagents [ No ] Check_Workup Was Product Lost During Work-up/Purification? Check_Conditions->Check_Workup [ Yes ] Sol_Conditions Solution: Confirm vigorous reflux. Extend reaction time to 5-6 hrs and monitor by TLC/LC-MS. Check_Conditions->Sol_Conditions [ No ] Sol_Workup Solution: Ensure complete precipitation (pH 4-5). Avoid excessive washing. Check filtrate for dissolved product. Check_Workup->Sol_Workup [ No ]

Detailed Breakdown:

  • Incomplete Reaction: The formylation of an N-methyl amine is generally efficient, but can stall if not heated sufficiently. Ensure your reaction setup achieves a consistent, vigorous reflux. If the reaction is incomplete after 3-4 hours (as confirmed by TLC/LC-MS), consider extending the reflux time.

  • Moisture Contamination: While this specific reaction using formic acid as a solvent is tolerant to some water, many other formylation procedures are highly moisture-sensitive.[2] For instance, if using acetic formic anhydride, anhydrous conditions are critical as the reagent is readily hydrolyzed.[3]

  • Purification Losses:

    • During reprecipitation, if the pH is too low (highly acidic), the product may become protonated and have some solubility. If the pH is too high (basic), it will remain as the soluble carboxylate salt. Careful pH control to the isoelectric point (around 4-5) is key for maximal precipitation.

    • The product has slight solubility in water. Avoid washing the filtered solid with excessively large volumes of water.

Q2: My final product is off-white or yellow. What are the likely impurities?
  • Cause: The most common cause of discoloration is the presence of unreacted starting material or impurities carried over from the 4-(Methylamino)benzoic acid. Thermal degradation from excessive heating can also contribute, though this is less common under standard reflux conditions.

  • Solution:

    • Verify Starting Material Purity: Ensure the 4-(Methylamino)benzoic acid used is of high purity. If it is discolored, consider recrystallizing it before use.

    • Optimize Purification: Perform the NaOH/HCl reprecipitation (Method B). This is highly effective at separating the more basic starting material from the final amide product.

    • Activated Carbon: If discoloration persists, you can treat the basic solution (after dissolving the crude product in NaOH) with a small amount of activated carbon, followed by filtration through celite before proceeding with acid precipitation.

Q3: The reaction seems to stall and TLC analysis shows both starting material and product, even after extended reflux. Why?
  • Cause - Reagent Grade: This issue can arise if a lower grade of formic acid is used. While the reaction is robust, contaminants in the formic acid could potentially interfere with the process.

  • Cause - Deformylation: A less likely but possible scenario is an equilibrium between the formylated product and starting material, especially if significant water is present in the formic acid. The reaction is driven to completion by the large excess of formic acid.

  • Solution:

    • Confirm Reagent Quality: Use a high-purity grade of formic acid (≥95%).

    • Ensure Anhydrous Conditions (If Applicable): If you adapt this procedure to use a different formylating agent, such as one generated in situ, ensure all glassware is oven-dried and reagents are anhydrous.[2] For reactions using aqueous formic acid, employing a Dean-Stark trap to remove water can drive the reaction to completion.[4]

Frequently Asked Questions (FAQs)

Q1: Can I use a different formylating agent?

Yes, several other formylating agents can be used, though they may require different conditions and offer various advantages or disadvantages.[5]

ReagentTypical ConditionsAdvantagesDisadvantages
Formic Acid [1][6]Neat, refluxInexpensive, readily available, acts as solvent.Requires high temperature, large excess needed.
Acetic Formic Anhydride [3][7]Generated in situ from formic acid and acetic anhydride at low temp.Highly reactive, fast reaction times, high yields.Moisture sensitive, cannot be stored.
Ammonium Formate [5]Reflux in a solvent like acetonitrile.Good yields for many amines.May not be as effective for secondary amines.
Methyl Formate [7]Catalytic base (e.g., TBD) at room temperature.Mild conditions.May require a specific catalyst.

Q2: What is the best way to monitor the reaction's progress?

  • Thin-Layer Chromatography (TLC): This is the quickest method. Use a mobile phase like Ethyl Acetate/Hexanes (e.g., 70:30) with 1% acetic acid. The product, this compound, will be more polar than the starting material, 4-(Methylamino)benzoic acid, but the carboxylic acid group dominates polarity. Staining with KMnO₄ or viewing under UV light will show the spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides the most definitive evidence of reaction completion by monitoring the disappearance of the starting material's mass peak (m/z = 152.16 for [M+H]⁺) and the appearance of the product's mass peak (m/z = 180.17 for [M+H]⁺).

Q3: How do I confirm the identity and purity of my final product?

A combination of analytical techniques is recommended for full characterization.

  • ¹H NMR: In a solvent like DMSO-d₆, you should expect to see characteristic peaks for the aromatic protons, a singlet for the N-methyl group, and a singlet for the formyl proton. Due to amide bond rotation, you may observe two distinct sets of signals (rotamers) for the N-methyl and formyl protons.

  • ¹³C NMR: Will confirm the presence of all 9 carbon atoms, including the carbonyls from the carboxylic acid and the formamide.

  • FT-IR Spectroscopy: Look for characteristic stretches: a broad O-H stretch for the carboxylic acid, a strong C=O stretch for the amide (around 1650-1680 cm⁻¹), and another C=O stretch for the carboxylic acid (around 1700 cm⁻¹).

  • Melting Point: The pure product should have a sharp melting point around 218°C.[1] A broad or depressed melting point indicates impurities.

  • HPLC: A reversed-phase HPLC method can provide a quantitative purity value (e.g., % area).[8]

Q4: Is it possible to perform N-methylation and N-formylation in a one-pot procedure?

While one-pot N-methylation of primary amines via an N-formylation/reduction sequence is known, a one-pot methylation followed by formylation is less common and more complex.[7] The conditions required for N-methylation (e.g., using a methylating agent and a base) are generally incompatible with the acidic conditions required for formylation with formic acid. A sequential process with isolation of the intermediate, 4-(Methylamino)benzoic acid, is the most reliable approach to guarantee high purity and yield.

References

  • Reddy, K. L. (2003). Formylation of Amines. Molecules, 8(12), 385-391. [Link]

  • Liang, H., et al. (2022). Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source. ACS Sustainable Chemistry & Engineering. [Link]

  • Reddy, P. G., et al. (2004). A Convenient Method for the N-Formylation of Secondary Amines and Anilines Using Ammonium Formate. Synthetic Communications, 34(19), 3821-3826. [Link]

  • Hajra, A., et al. (2011). Formylation without catalyst and solvent at 80 degrees C. Tetrahedron Letters, 52(49), 6644-6647. [Link]

  • Dawane, B.S., et al. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Archives of Applied Science Research, 3(3), 246-251. [Link]

  • Jung, S. H., et al. (2000). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 21(6), 661-662. [Link]

Sources

common side reactions in the formylation of 4-(methylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the formylation of 4-(methylamino)benzoic acid. This document is designed for researchers, chemists, and drug development professionals encountering challenges with this specific synthesis. Here, we move beyond simple protocols to provide in-depth troubleshooting, mechanistic insights, and field-proven advice to help you navigate the common side reactions and optimize your experimental outcomes.

Introduction: The Challenge of Selectivity

The formylation of 4-(methylamino)benzoic acid is a synthetically important transformation, often serving as a step in the creation of more complex pharmaceutical intermediates. The molecule possesses two nucleophilic sites susceptible to formylation: the nitrogen of the methylamino group and the electron-rich aromatic ring. This inherent duality makes achieving high selectivity for the desired product, typically the C-formylated 4-(N-methylformamido)benzoic acid or 3-formyl-4-(methylamino)benzoic acid, a significant challenge. This guide provides a structured approach to diagnosing and resolving the most common side reactions encountered during this process.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My primary product is the N-formylated compound, this compound, but my target is the C-formylated aldehyde. How can I improve C-formylation selectivity?

Answer: This is the most common selectivity issue. The lone pair on the nitrogen atom is a highly accessible and reactive nucleophile, often leading to kinetically favored N-formylation. To favor electrophilic attack on the aromatic ring (C-formylation), you must modulate the reaction conditions to either decrease the nucleophilicity of the nitrogen or increase the reactivity of the formylating agent towards the aromatic system.

Causality & Strategy:

  • Nitrogen Basicity: The methylamino group is basic and readily attacks formylating agents. In methods like direct heating with formic acid, N-formylation is almost exclusive. A procedure for synthesizing N-Formyl-4-(methylamino)benzoic acid involves simply boiling the starting material in formic acid.[1]

  • Electrophilicity of Reagent: Stronger electrophilic formylating agents, such as the Vilsmeier reagent (generated from POCl₃ and DMF), are required for C-formylation of the electron-rich aromatic ring.[2][3] The Vilsmeier reagent is a weak electrophile, but it is potent enough to react with activated arenes like aniline derivatives.[4][5]

Troubleshooting Steps:

  • Switch to a Vilsmeier-Haack Protocol: This is the standard method for aromatic formylation. The chloroiminium ion (Vilsmeier reagent) is a more potent electrophile for aromatic substitution than reagents like formic acid.[6]

  • Protect the Amine: A temporary protecting group on the nitrogen can prevent N-formylation entirely, directing the reaction to the aromatic ring. However, this adds extra steps (protection/deprotection) to your synthesis.

  • Use Stoichiometric Control with a Lewis Acid: In some systems, a Lewis acid can coordinate to the nitrogen, reducing its nucleophilicity and activating the ring for electrophilic attack. This approach requires careful optimization.

  • Temperature Control: N-formylation is often faster at lower temperatures. C-formylation via the Vilsmeier-Haack reaction may require higher temperatures (ranging from 0°C up to 80°C depending on substrate reactivity) to overcome the activation energy for aromatic substitution.[6]

Q2: I'm observing significant loss of the carboxylic acid group, resulting in byproducts like N-methylaniline or its derivatives. What causes this decarboxylation and how can I prevent it?

Answer: Decarboxylation is a common side reaction for benzoic acids, particularly under harsh thermal or acidic conditions. The stability of the carboxyl group is compromised at elevated temperatures, which are sometimes required to drive C-formylation.

Causality & Strategy:

  • Thermal Instability: Aromatic carboxylic acids can decarboxylate upon heating.[7] This process is accelerated by the presence of electron-donating groups on the ring, which stabilize the transition state. Rates of decarboxylation for activated benzoic acids can be significant at temperatures above 140°C, though harsh reaction conditions can lower this threshold.[8][9]

  • Acid Catalysis: Strong acids, often present in formylation reactions (e.g., from POCl₃ hydrolysis in Vilsmeier-Haack), can promote protodecarboxylation via electrophilic attack of a proton on the ipso-carbon.[9]

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most critical parameter. Conduct temperature scouting experiments to find the minimum temperature required for formylation.

  • Reduce Reaction Time: Prolonged heating increases the likelihood of decarboxylation. Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.

  • Use Milder Formylation Methods: If C-formylation is the goal, a modified Duff reaction using hexamethylenetetramine (HMTA) with a milder acid like trifluoroacetic acid (TFA) might be an alternative to the more aggressive Vilsmeier-Haack conditions.[10][11]

  • Control Acidity: Ensure the reaction is performed under anhydrous conditions to prevent the formation of excess HCl from the hydrolysis of POCl₃. A non-nucleophilic base can be added during workup to neutralize the acid promptly.

Q3: The reaction is producing a complex mixture of products and significant dark-colored tar. What are the likely causes and solutions?

Answer: Tar formation is indicative of polymerization, over-reaction, or decomposition of the highly activated starting material or product. The strong electron-donating methylamino group makes the aromatic ring highly susceptible to multiple electrophilic attacks and oxidation.

Causality & Strategy:

  • Over-activation: The -NHMe group is a powerful activating group, making the aromatic ring prone to multiple formylations or other electrophilic side reactions, especially under strongly acidic Vilsmeier-Haack or Duff conditions.[10]

  • Reagent Stoichiometry: Using a large excess of the formylating agent can drive the reaction towards di-formylation or other unwanted side products.

  • Air Oxidation: Anilines are susceptible to oxidation, which can be accelerated by acid and heat, leading to colored, polymeric materials.

Troubleshooting Steps:

  • Optimize Reagent Stoichiometry: Carefully control the stoichiometry of the formylating agent. Start with 1.1-1.5 equivalents and adjust based on reaction monitoring.

  • Run the Reaction Under Inert Atmosphere: Performing the reaction under nitrogen or argon can minimize oxidative side reactions.

  • Control the Rate of Addition: Add the formylating reagent (or the substrate) slowly at a low temperature to control the exotherm and prevent localized high concentrations of reagents.

  • Use a More Dilute Solution: Running the reaction at a lower concentration can reduce the rate of intermolecular side reactions that lead to polymers.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanistic difference between N-formylation and C-formylation of this substrate?

A1: N-formylation is a nucleophilic acyl substitution where the nitrogen lone pair of the methylamino group acts as a nucleophile, attacking the electrophilic formyl carbon. C-formylation is an electrophilic aromatic substitution where the pi-system of the benzene ring acts as the nucleophile, attacking a potent formylating agent like the Vilsmeier reagent.[3] The latter requires overcoming the ring's aromaticity and is generally a higher energy process.

Q2: Which formylation method is best suited for selective C-formylation of 4-(methylamino)benzoic acid?

A2: The Vilsmeier-Haack reaction is generally the most effective method for introducing a formyl group onto an electron-rich aromatic ring.[2][5] It provides a sufficiently electrophilic reagent to favor aromatic substitution over N-formylation, provided the conditions are carefully controlled. The Duff reaction is another possibility but is often less efficient and can require harsh conditions.[10]

Q3: How do the electronic properties of the -NHMe and -COOH substituents influence the reaction?

A3: They have opposing effects. The methylamino (-NHMe) group is a strong electron-donating group (EDG) that activates the aromatic ring for electrophilic substitution, directing incoming electrophiles to the ortho positions (since para is blocked). The carboxylic acid (-COOH) group is an electron-withdrawing group (EWG) that deactivates the ring. However, the activating effect of the -NHMe group is dominant, making the overall system reactive towards electrophiles. The EWG nature of the carboxyl group can help slightly temper the ring's reactivity, potentially reducing the risk of over-reaction compared to N-methylaniline itself.

Data & Conditions Summary

The following table summarizes the expected outcomes based on different reaction conditions, synthesized from established chemical principles.

ParameterCondition / ReagentPrimary Expected OutcomeCommon Side ReactionsRationale
Formylating Agent Formic Acid (reflux)N-FormylationDecarboxylationMild electrophile, readily attacks the more nucleophilic nitrogen.[1][12]
Vilsmeier Reagent (POCl₃/DMF)C-Formylation (ortho)N-Formylation, Decarboxylation, TarringStrong electrophile promotes aromatic substitution.[2][3]
Hexamethylenetetramine (HMTA)C-Formylation (ortho)Iminium intermediates, Low YieldThe Duff reaction is selective for activated arenes but can be inefficient.[10][13]
Temperature Low (0 - 25 °C)N-Formylation (Kinetic Product)Incomplete reactionLower activation energy for nucleophilic attack on nitrogen.
High (50 - 100 °C)C-Formylation, DecarboxylationTarring, PolymerizationOvercomes activation energy for aromatic substitution but promotes degradation.[9]
Solvent Aprotic (e.g., DCM, DMF)Favors Vilsmeier-Haack-Standard for maintaining anhydrous conditions and solubilizing reagents.[4]
Protic (e.g., Formic Acid)N-FormylationSolvolysisParticipates in the reaction, favoring N-formylation.

Experimental Protocols

Protocol 1: Optimized Vilsmeier-Haack for C-Formylation

This protocol is designed to favor C-formylation while minimizing side reactions.

  • Reagent Preparation: In a flame-dried, three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-Dimethylformamide (DMF, 5 equivalents) to 0°C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5°C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.[5]

  • Substrate Addition: Dissolve 4-(methylamino)benzoic acid (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution, keeping the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature, then heat to 60-70°C. Monitor the reaction progress by TLC or LC-MS (typically 2-6 hours).

  • Workup: Cool the reaction mixture to 0°C and slowly quench by pouring it onto crushed ice containing sodium acetate (5 equivalents). This hydrolyzes the intermediate iminium salt.

  • Isolation: Adjust the pH to ~6-7 with a saturated sodium bicarbonate solution. The product may precipitate. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Selective N-Formylation

This protocol is designed for the high-yield synthesis of the N-formylated product.

  • Setup: To a round-bottom flask, add 4-(methylamino)benzoic acid (1 equivalent) and 85-90% aqueous formic acid (10 equivalents).[1][12]

  • Reaction: Heat the mixture to reflux (approx. 100-110°C) for 3-5 hours.

  • Isolation: Cool the reaction mixture to room temperature. Evaporate the excess formic acid under reduced pressure.

  • Purification: The resulting solid is often of high purity. It can be further purified by suspending it in water to dissolve any remaining formic acid, followed by filtration, or by recrystallization from an appropriate solvent system (e.g., ethanol/water).[1]

Visualization of Reaction Pathways

Competing Formylation Pathways

G cluster_start Reactants cluster_products Potential Products start 4-(Methylamino)benzoic Acid n_form N-Formylation Product (Kinetic Control) start->n_form Low Temp (Fast Reaction) c_form C-Formylation Product (Thermodynamic Control) start->c_form High Temp / Strong Electrophile (Slower Reaction) decomp Decarboxylation & Tar (Side Products) start->decomp Harsh Conditions reagent Formylating Agent (e.g., Vilsmeier Reagent) reagent->n_form reagent->c_form c_form->decomp Prolonged Heating

Caption: Competing N-formylation, C-formylation, and decomposition pathways.

Troubleshooting Workflow

G start Experiment Start: Formylation of 4-(Methylamino)benzoic Acid check_product Analyze Crude Product. What is the main issue? start->check_product is_n_form Dominant N-Formylation check_product->is_n_form Wrong Regioselectivity is_decomp Decarboxylation / Tar check_product->is_decomp Degradation is_low_yield Low Conversion / Yield check_product->is_low_yield Poor Efficiency sol_n_form 1. Use Vilsmeier-Haack 2. Increase Temperature 3. Protect Amine is_n_form->sol_n_form sol_decomp 1. Lower Temperature 2. Reduce Reaction Time 3. Use Inert Atmosphere is_decomp->sol_decomp sol_low_yield 1. Increase Temperature 2. Use Stronger Reagent (Vilsmeier) 3. Check Reagent Purity is_low_yield->sol_low_yield

Caption: A logical workflow for troubleshooting common formylation issues.

References

  • Bobbink, F. D. & Dyson, P. J. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. Infoscience. [Link]

  • Bobbink, F. D., & Dyson, P. J. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. ACS Catalysis. [Link]

  • Meth-Cohn, O., & Tarnowski, B. (1981). Vilsmeier formylation of para-substituted tert-anilines results in dibenzo[14][15]diazocines or quinazolinium salts: a remarkable example of the 't-amino effect'. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Pace, V., & Holzer, W. (2013). Formylation of Amines. Molecules. [Link]

  • Ohishi, T., Nishiura, M., & Hou, Z. (2017). Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Green Chemistry. [Link]

  • Ye, Y., & Schuda, P. F. (2012). Protodecarboxylation of benzoic acids under radical conditions. Chemical Communications. [Link]

  • Su, W., Xu, P., & Ritter, T. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (n.d.). N-formylation and N-methylation of N-methylaniline catalyzed by... [Link]

  • ResearchGate. (2021). Decarboxylative Hydroxylation of Benzoic Acids. [Link]

  • Duff Reaction. (n.d.). In Name Reactions in Organic Synthesis. [Link]

  • Wikipedia. (n.d.). Duff reaction. [Link]

  • Serio, M. A., Bassilakis, R., & Kroo, E. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels. [Link]

  • Grokipedia. (n.d.). Duff reaction. [Link]

  • LNEYA Industrial Chillers Manufacturer. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating? [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Methylamino)benzoic acid. PubChem Compound Database. [Link]

  • SynArchive. (n.d.). Duff Reaction. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • Smith, W. E. (1972). Formylation of Aromatic Compounds with Hexamethylenetetramine and Trifluoroacetic Acid. The Journal of Organic Chemistry. [Link]

  • YouTube. (2021). Vilsmeier-Haack Reaction. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. [Link]

Sources

Technical Support Center: Optimizing Synthesis of 4-(N-Methylformamido)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(N-Methylformamido)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our goal is to empower you with the scientific rationale behind experimental choices to ensure reproducible, high-yield, and high-purity outcomes.

Troubleshooting Guide: From Low Yields to Impurity Profiling

This section addresses specific issues that may arise during the synthesis of this compound. Each problem is followed by a detailed analysis of potential causes and actionable solutions.

Issue 1: Low or No Yield of this compound

Q: My reaction is resulting in a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I improve the outcome?

A: Low or no yield is a common frustration that can often be traced back to several key factors, primarily revolving around the choice of synthetic route, reagent quality, and reaction conditions. Let's break down the possibilities.

Two primary synthetic routes are commonly employed:

  • Route A: Formylation of 4-(Methylamino)benzoic Acid: This is a direct approach where 4-(methylamino)benzoic acid is reacted with a formylating agent.

  • Route B: N-Methylation of 4-Formamidobenzoic Acid: This route involves first formylating 4-aminobenzoic acid and then methylating the resulting amide.

Potential Causes & Solutions:

  • Inadequate Reagent Activity:

    • Formylating Agent (Route A): If using formic acid, ensure it is of high purity and free of significant water content. A common procedure involves refluxing 4-(methylamino)benzoic acid in formic acid.[1] For more sensitive substrates, activating formic acid (e.g., with acetic anhydride to form the mixed anhydride) or using a different formylating agent like N,N-dimethylformamide (DMF) with a coupling agent might be necessary.

    • Methylating Agent (Route B): Traditional methylating agents like methyl iodide or dimethyl sulfate are effective but toxic and can lead to over-methylation (quaternary ammonium salt formation). Newer, safer alternatives like dimethyl carbonate or quaternary ammonium salts can be excellent choices, though they may require specific catalysts or higher temperatures.[2][3]

    • Starting Material Quality: Ensure the purity of your starting materials, 4-(methylamino)benzoic acid or 4-formamidobenzoic acid. Impurities can interfere with the reaction.

  • Sub-Optimal Reaction Conditions:

    • Temperature: Many N-methylation and formylation reactions require elevated temperatures to proceed at a reasonable rate.[1][2] If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 80-120 °C) could significantly improve the yield. Monitor for potential side reactions at higher temperatures.

    • Reaction Time: These reactions may not reach completion quickly. It is advisable to monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

    • Solvent Choice: The solvent plays a crucial role. For N-methylations, polar aprotic solvents like DMF or DMSO are often effective. Ensure your chosen solvent is anhydrous, as water can hydrolyze reagents and intermediates.

  • Poor Nucleophilicity of the Amide Nitrogen (Route B):

    • The nitrogen in an amide is significantly less nucleophilic than in an amine. To facilitate methylation, a base is often required to deprotonate the amide, forming a more nucleophilic amidate anion. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3). The choice of base and its stoichiometry are critical and may require optimization.

Experimental Protocol: A Starting Point for Optimization (Route A)

  • To a round-bottom flask, add 4-(methylamino)benzoic acid (1.0 eq).

  • Add formic acid (10-20 volumes).

  • Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and evaporate the excess formic acid under reduced pressure.

  • The crude product can be purified by recrystallization, for example, from water or an ethanol/water mixture.[1]

Issue 2: Presence of Unreacted Starting Material in the Final Product

Q: After work-up, I'm observing a significant amount of unreacted 4-(methylamino)benzoic acid or 4-formamidobenzoic acid in my product. How can I drive the reaction to completion?

A: The presence of unreacted starting material is a clear indication of incomplete conversion. Here’s a systematic approach to address this:

Strategies to Enhance Conversion:

  • Stoichiometry of Reagents:

    • Excess Reagent: Using a slight to moderate excess of the formylating or methylating agent (e.g., 1.2 to 2.0 equivalents) can help drive the equilibrium towards the product. However, be mindful that a large excess can complicate purification.

    • Base Stoichiometry (for Route B): When methylating 4-formamidobenzoic acid, ensure at least a stoichiometric amount of base is used to deprotonate the amide nitrogen. In some cases, a slight excess of base can be beneficial.

  • Reaction Time and Temperature:

    • Prolonged Reaction Time: As mentioned previously, these reactions can be slow. Extend the reaction time and monitor periodically by TLC or HPLC until the starting material spot/peak is minimal.

    • Increased Temperature: If extending the time is not effective, a controlled increase in temperature can enhance the reaction rate. It is recommended to increase in 10-20 °C increments and monitor for any increase in impurity formation.

  • Catalysis:

    • For certain N-methylation methods, a catalyst can be crucial. For instance, when using "greener" methylating agents like dimethyl carbonate, a catalyst is often necessary.[3] Researching catalysts compatible with your chosen methylation strategy is advised.

    • In some direct amidation reactions, catalysts like boric acid have been shown to improve yields.[4]

Troubleshooting Workflow:

G start Unreacted Starting Material Detected check_stoich Verify Stoichiometry of Reagents start->check_stoich increase_reagent Increase Excess of Formylating/Methylating Agent check_stoich->increase_reagent If insufficient optimize_base Optimize Base Stoichiometry (for Route B) check_stoich->optimize_base If applicable check_conditions Review Reaction Conditions check_stoich->check_conditions If correct increase_reagent->check_conditions optimize_base->check_conditions increase_time Increase Reaction Time check_conditions->increase_time increase_temp Increase Reaction Temperature increase_time->increase_temp If still incomplete end_point Reaction Driven to Completion increase_time->end_point If complete consider_catalyst Consider a Catalyst increase_temp->consider_catalyst If still incomplete increase_temp->end_point If complete consider_catalyst->end_point If complete

Caption: Troubleshooting logic for incomplete conversion.

Issue 3: Formation of Impurities, Particularly Over-Methylation or Hydrolysis Products

Q: My final product is contaminated with impurities. I suspect over-methylation (quaternary salt) or hydrolysis of the formyl group. How can I minimize these side reactions?

A: Impurity formation is a common challenge that requires careful control over reaction conditions and reagent choice.

Minimizing Over-Methylation (Primarily in Route B):

  • Choice of Methylating Agent: Highly reactive methylating agents like methyl iodide and dimethyl sulfate are more prone to causing over-methylation. Consider using less reactive agents. Phenyl trimethylammonium iodide has been reported as a reagent for monoselective N-methylation of amides.[2]

  • Controlled Stoichiometry: Use only a slight excess (1.05 to 1.2 equivalents) of the methylating agent.

  • Temperature Control: Running the reaction at the lowest effective temperature can help control the rate of the second methylation step, which leads to the quaternary salt.

Preventing Hydrolysis:

  • Anhydrous Conditions: Water is the primary culprit for the hydrolysis of the formyl group or other reactive intermediates. Ensure all glassware is thoroughly dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up Procedure: During the aqueous work-up, avoid prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, which can promote hydrolysis. Neutralize the reaction mixture carefully and extract the product promptly.

Purification Strategies:

  • Recrystallization: This is a powerful technique for removing many impurities. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions for crystallizing the desired product while leaving impurities in the mother liquor.

  • Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography can be very effective. A gradient elution with a solvent system like ethyl acetate/hexanes with a small amount of acetic acid (to keep the carboxylic acid protonated) is a good starting point.

  • Acid-Base Extraction: The carboxylic acid functionality of the product allows for purification via acid-base extraction. Dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., sodium bicarbonate solution) to extract the acidic product into the aqueous layer. The organic layer containing non-acidic impurities can be discarded. Subsequently, acidify the aqueous layer to precipitate the pure product, which can then be collected by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of N-methylation of an amide like 4-formamidobenzoic acid?

A1: The N-methylation of a secondary amide typically proceeds via a nucleophilic substitution reaction. The mechanism involves two key steps:

  • Deprotonation: A base removes the acidic proton from the amide nitrogen, creating a resonance-stabilized amidate anion. This anion is a much stronger nucleophile than the neutral amide.

  • Nucleophilic Attack: The amidate anion then attacks the methylating agent (e.g., methyl iodide) in an SN2 reaction, displacing the leaving group (e.g., iodide) and forming the N-methylated product.

The choice of a non-nucleophilic, sufficiently strong base is crucial to favor deprotonation without competing in the substitution reaction.

Q2: Are there "greener" or safer alternatives to traditional methylating agents like methyl iodide?

A2: Yes, there has been significant research into developing more sustainable and safer methylation protocols. Some excellent alternatives include:

  • Dimethyl Carbonate (DMC): A non-toxic reagent that typically requires a base and elevated temperatures. It is considered an environmentally friendly methylating agent.

  • Quaternary Ammonium Salts: As mentioned, reagents like phenyl trimethylammonium iodide can provide high monoselectivity for N-methylation of amides.[2]

  • Methanol: In the presence of certain catalysts, methanol can serve as the methyl source in "hydrogen borrowing" or reductive amination strategies.[5]

  • Carbon Dioxide: Recent advancements have shown that CO2 can be used as a C1 source for methylation in the presence of a suitable catalyst and reducing agent.[6]

These methods often require more specific catalytic systems but offer significant advantages in terms of safety and environmental impact.[3]

Q3: How can I effectively monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system that provides good separation between your starting material, product, and any major impurities (a typical Rf value of 0.3-0.5 for the product is ideal). Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, HPLC is the preferred method.

Q4: What are the key safety precautions when running this synthesis?

A4: Standard laboratory safety practices are essential. Specifically:

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when using volatile, toxic, or odorous reagents like methyl iodide or formic acid.

  • Handling Reagents: Be aware of the specific hazards of each reagent. Traditional methylating agents are often toxic and carcinogenic. Handle strong bases like sodium hydride with extreme care, as they are pyrophoric and react violently with water.

Data Summary and Protocols

Table 1: Recommended Starting Conditions for Optimization

ParameterRoute A: FormylationRoute B: N-Methylation
Starting Material 4-(Methylamino)benzoic acid4-Formamidobenzoic acid
Key Reagent Formic AcidMethyl Iodide (or alternative)
Base Not typically requiredK2CO3 or NaH (1.1 eq)
Solvent Formic Acid (as reagent & solvent)Anhydrous DMF or Acetonitrile
Temperature 100-110 °C (Reflux)25-80 °C
Time 2-6 hours4-24 hours

Detailed Experimental Protocol: N-Methylation of 4-Formamidobenzoic Acid (Route B)

  • Preparation: Under an inert atmosphere (N2 or Ar), add 4-formamidobenzoic acid (1.0 eq) and anhydrous DMF to a dry round-bottom flask.

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Methylation: Cool the mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC. If the reaction is sluggish, gentle heating (e.g., to 50 °C) may be applied.

  • Quenching: Carefully quench the reaction by slowly adding it to ice-cold water.

  • Work-up: Acidify the aqueous solution with 1N HCl to a pH of ~2-3 to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system if necessary.

Workflow for Synthesis and Purification

Sources

Technical Support Center: Purification of 4-(N-Methylformamido)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 4-(N-Methylformamido)benzoic acid is a valuable building block in pharmaceutical and fine chemical synthesis, prized for its dual amide and carboxylic acid functionalities.[1][2] Achieving high purity is paramount, as even trace impurities can compromise downstream reaction yields, introduce unwanted side products, or affect the biological activity and safety profile of a final active pharmaceutical ingredient (API).

This guide provides a comprehensive, question-and-answer-based approach to troubleshooting common purification challenges encountered during the synthesis of this compound. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is off-color and has a broad melting point. Where do I even begin?

A1: The first step is always to develop a preliminary understanding of your impurity profile. Before attempting any large-scale purification, you must diagnose the problem. A broad melting point is a classic indicator of impurities.

Expert Insight: Don't rush into a purification technique blindly. A few minutes of initial analysis can save hours or days of failed purification attempts. The goal is to choose a method that exploits the physicochemical differences between your target compound and the contaminants.

Recommended First Steps:

  • Thin-Layer Chromatography (TLC): This is the quickest and most cost-effective method to visualize the number of components in your crude sample. Spot the crude material alongside any available starting materials (e.g., 4-(methylamino)benzoic acid) on a silica gel plate. A typical mobile phase could be a mixture of ethyl acetate and hexanes, often with a small amount of acetic or formic acid to improve the spot shape of the carboxylic acid.

  • Solubility Tests: Take a few milligrams of your crude product and test its solubility in various common lab solvents at room temperature and upon heating (e.g., water, ethanol, ethyl acetate, dichloromethane, sodium bicarbonate solution). This will be invaluable for selecting a method, especially for recrystallization.

This initial assessment will guide you through the following decision-making process.

G cluster_impurities Likely Impurity Profile cluster_methods Recommended Purification Strategy start Crude this compound assess Initial Assessment (TLC, Solubility) start->assess neutral_basic Mainly Neutral or Basic Impurities (e.g., coupling agents, unreacted amine) assess->neutral_basic Clear separation from starting acid acidic_polar Mainly Acidic or Polar Impurities (e.g., unreacted starting acid, structurally similar byproducts) assess->acidic_polar Spots close to product Rf complex Complex Mixture or Isomeric Impurities assess->complex Multiple spots, streaking extraction Acid-Base Extraction neutral_basic->extraction recrystallization Recrystallization acidic_polar->recrystallization chromatography Column Chromatography complex->chromatography extraction->recrystallization For further polishing

Caption: Decision workflow for selecting a primary purification method.

Q2: What are the most common impurities I should expect?

A2: The impurities are almost always derived from the synthetic route used. For the formylation of 4-(methylamino)benzoic acid, the most common culprits are:

  • Unreacted Starting Material: 4-(Methylamino)benzoic acid is a very common impurity resulting from an incomplete reaction.[3] It has a different polarity and basicity compared to your product.

  • Reagents and Byproducts:

    • If using a coupling agent like DCC or EDC for amidation, the corresponding urea byproducts (DCU or EDU) will be present.[4] These are typically neutral and have low solubility in many organic solvents.

    • If the synthesis starts from a carboxylic acid and an amine, unreacted starting materials are common.[5][6]

  • Hydrolysis Product: Although generally stable, under harsh acidic or basic workup conditions, the formyl group can be cleaved, regenerating 4-(methylamino)benzoic acid.

Q3: How do I perform an acid-base extraction to remove neutral or basic impurities?

A3: Acid-base extraction is a highly effective and scalable liquid-liquid extraction technique that leverages the acidic nature of your product's carboxylic acid group.[7][8] By converting the acid to its water-soluble carboxylate salt with a mild base, you can wash away water-insoluble neutral or basic impurities that remain in the organic phase.[9][10]

Causality: The key is the reversible protonation/deprotonation of the carboxylic acid.

  • R-COOH (Organic Soluble): In a neutral or acidic state, the compound is largely non-polar and prefers the organic layer.

  • R-COO⁻ Na⁺ (Water Soluble): When deprotonated by a base, it becomes an ionic salt, which is highly soluble in the aqueous layer.[10]

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Base Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A weak base like bicarbonate is ideal because it is strong enough to deprotonate the carboxylic acid but not so strong that it might cause hydrolysis of the amide.

  • Separation: Swirl the funnel gently at first (to control CO₂ evolution from the acid-base reaction), then shake vigorously. Allow the layers to separate. The top layer will be aqueous (containing your product as the sodium salt) if using DCM, and the bottom layer will be aqueous if using ethyl acetate (check densities). Drain the organic layer, which contains the neutral/basic impurities.

  • Back-Wash (Optional): Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining trapped impurities.

  • Re-acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as 2M hydrochloric acid (HCl), while stirring.[7] Your purified product will precipitate out as a solid as the pH drops below its pKa (around 4-5).

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under vacuum.

G cluster_layers1 Separatory Funnel - Step 2 start 1. Crude Product in Ethyl Acetate step1 2. Add Sat. NaHCO₃ (aq) Shake & Separate start->step1 org1 Organic Layer: Neutral/Basic Impurities step1->org1 Discard aq1 Aqueous Layer: Product as R-COO⁻ Na⁺ step1->aq1 step2 3. Collect Aqueous Layer Cool in Ice Bath aq1->step2 step3 4. Add 2M HCl (aq) until pH ~2 step2->step3 precipitate 5. Pure Product (R-COOH) Precipitates step3->precipitate end 6. Filter & Dry precipitate->end

Caption: Workflow for the purification via acid-base extraction.

Q4: My product is still impure, or TLC shows an impurity with similar polarity. How should I approach recrystallization?

A4: Recrystallization is a powerful technique for removing impurities that have different solubility profiles from your desired compound.[11] The principle relies on dissolving the impure solid in a minimum amount of a hot solvent and allowing it to cool slowly. As the solution cools, the solubility of your product decreases, and it crystallizes out, leaving the impurities behind in the solution (mother liquor).[12][13]

Expert Insight: The single most critical factor for a successful recrystallization is the choice of solvent. An ideal solvent should dissolve your product poorly at low temperatures but very well at high temperatures.

Solvent SystemBoiling Point (°C)Rationale & Suitability
Water 100Excellent. Benzoic acids often have low solubility in cold water but high solubility in hot water, making this a prime candidate.[12][14]
Ethanol/Water ~78-100Very Good. A versatile mixed-solvent system. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution just becomes cloudy (the cloud point). Add a drop or two of ethanol to clarify and then cool.
Isopropanol 82Good. A common, less volatile alternative to ethanol. May also be used in a mixed system with water.
Ethyl Acetate 77Fair. May be too good a solvent at room temperature, leading to poor recovery. Best used for removing highly non-polar impurities.
  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a small portion of deionized water and heat the mixture to boiling (e.g., on a hot plate).

  • Achieve Saturation: Add more hot water in small portions, swirling after each addition, until the solid just completely dissolves.[13] It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[12] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals on the filter with a small amount of ice-cold solvent (in this case, water) to rinse away the impurity-laden mother liquor. Dry the crystals under vacuum.

Q5: How do I confirm the purity of my final product?

A5: Final purity confirmation is essential. No purification is complete without analytical validation.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Compare your experimental value to the literature value. Impurities depress and broaden the melting point range.

  • Spectroscopy (¹H NMR): This is the gold standard for confirming the structure and purity of organic compounds. The spectrum should show clean peaks corresponding to your molecule, with integrations matching the expected proton count. The absence of peaks from starting materials or other impurities is a strong indicator of high purity.

  • Chromatography (HPLC/TLC): A single, sharp peak in HPLC or a single spot on TLC (in multiple solvent systems) indicates high purity.

By methodically applying these diagnostic, purification, and analytical techniques, researchers can confidently and efficiently obtain high-purity this compound for their critical applications.

References

  • This compound | C9H9NO3 | CID 270880 - PubChem. National Center for Biotechnology Information. [Link]

  • 4-(Methylamino)benzoic acid | C8H9NO2 | CID 66345 - PubChem. National Center for Biotechnology Information. [Link]

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]

  • How can I purify carboxylic acid? ResearchGate. [Link]

  • This compound | CAS 51865-84-0. Matrix Fine Chemicals. [Link]

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  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. [Link]

  • Recrystallization of Benzoic Acid. University of Missouri–St. Louis. [Link]

  • The Recrystallization of Benzoic Acid. Truman State University. [Link]

  • The preparation of amides. Chemguide. [Link]

  • Benzoic acid - Wikipedia. [Link]

  • 4-(Methylamino)benzoic acid, 97% 5 g | Buy Online. Thermo Scientific Alfa Aesar. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC. National Center for Biotechnology Information. [Link]

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  • Isolation of a Carboxylic acid : r/chemhelp. Reddit. [Link]

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  • Extraction for Separations and Purifications | MCAT Organic Chemistry Prep. YouTube. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

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  • The Crucial Role of 4-Formamido Benzoic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

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  • This citation was not used in the final response.
  • This citation was not used in the final response.
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Sources

degradation pathways of 4-(N-Methylformamido)benzoic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of 4-(N-Methylformamido)benzoic acid, particularly under acidic conditions. As a Senior Application Scientist, this guide synthesizes established chemical principles with practical, field-proven insights to help you anticipate and troubleshoot challenges in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary degradation pathway of this compound in an acidic solution?

Under acidic conditions, the primary degradation pathway for this compound is the hydrolysis of the amide bond. This reaction is analogous to the acid-catalyzed hydrolysis of other N-substituted formamides, such as N-methylformanilide[1]. The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate. The breakdown of this intermediate results in the cleavage of the C-N bond, yielding 4-(methylamino)benzoic acid and formic acid as the final products.

Q2: My degradation study shows slower-than-expected kinetics. What factors could be influencing the rate of hydrolysis?

Several factors can influence the rate of acid-catalyzed hydrolysis:

  • Acid Strength (pH): The rate of hydrolysis is dependent on the concentration of hydronium ions (H₃O⁺). A lower pH (higher acid concentration) will generally lead to a faster reaction rate. However, at very high acid concentrations, the activity of water can decrease, which may slow the reaction.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. If your reaction is proceeding too slowly, a modest increase in temperature (e.g., from room temperature to 40-50 °C) can significantly accelerate the degradation.

  • Solvent Composition: The polarity of the solvent can influence the stability of the transition state and the tetrahedral intermediate. While aqueous solutions are typical for hydrolysis studies, the presence of co-solvents may alter the reaction kinetics.

Q3: I am observing unexpected peaks in my chromatogram. What could be the source of these impurities?

While the primary degradation products are 4-(methylamino)benzoic acid and formic acid, other minor products or impurities could arise from:

  • Starting Material Purity: Ensure the purity of your starting this compound. Impurities in the initial material will be carried through the experiment.

  • Further Degradation of Products: Under harsh acidic conditions and elevated temperatures, the primary degradation product, 4-(methylamino)benzoic acid, could potentially undergo further reactions, such as decarboxylation, although this typically requires more extreme conditions[2][3].

  • Side Reactions: Depending on the specific acid and conditions used, side reactions involving the aromatic ring or the methylamino group could occur, though these are generally less likely under moderately acidic conditions.

Q4: How can I confirm the identity of the degradation products?

The identity of the degradation products can be confirmed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Compare the retention times of the observed peaks with those of authentic reference standards of 4-(methylamino)benzoic acid and this compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the degradation products. The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern can confirm the molecular weight and structure of the compounds. The expected m/z for the protonated molecular ion [M+H]⁺ of 4-(methylamino)benzoic acid is 152.07.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the degradation products can be isolated, ¹H and ¹³C NMR spectroscopy will provide definitive structural confirmation.

Troubleshooting Guides

Issue 1: Poor Reproducibility in Kinetic Studies

Symptoms:

  • Significant variation in the rate of degradation between replicate experiments.

  • Inconsistent half-life (t₁/₂) values calculated for the parent compound.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Inaccurate pH Control Small variations in the initial pH of the reaction mixture can lead to significant differences in the hydrolysis rate.1. Use a calibrated pH meter to accurately adjust the pH of your reaction solutions. 2. Employ buffers to maintain a constant pH throughout the experiment, if compatible with your analytical method.
Temperature Fluctuations The reaction rate is sensitive to temperature. Inconsistent temperature control will lead to variable kinetics.1. Use a temperature-controlled water bath or heating block to maintain a constant reaction temperature. 2. Monitor and record the temperature throughout the experiment.
Inhomogeneous Mixing If the reaction mixture is not well-mixed, localized concentration gradients can affect the reaction rate.1. Ensure thorough mixing of the reaction solution, especially at the start of the experiment. 2. Use a magnetic stirrer or orbital shaker for continuous agitation.
Issue 2: Peak Tailing or Broadening in HPLC Analysis

Symptoms:

  • Asymmetric peaks for the parent compound or degradation products in the HPLC chromatogram.

  • Difficulty in accurately integrating peak areas for quantification.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Secondary Interactions with Stationary Phase The amino and carboxylic acid functional groups in the analyte and degradation products can interact with residual silanols on C18 columns, leading to peak tailing.1. Adjust the pH of the mobile phase to suppress the ionization of the analytes. For these compounds, a mobile phase pH of around 2.5-3.5 is often effective. 2. Add a competing amine, such as triethylamine, to the mobile phase to block active sites on the stationary phase.
Column Overload Injecting too concentrated a sample can lead to peak broadening and fronting.1. Dilute your samples before injection. 2. Reduce the injection volume.
Column Contamination or Degradation Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shape.1. Flush the column with a strong solvent. 2. Replace the column if performance does not improve.

Visualizing the Degradation Pathway and Experimental Workflow

Proposed Degradation Pathway

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products A This compound B Tetrahedral Intermediate A->B + H₂O, H⁺ catalyst C 4-(Methylamino)benzoic Acid B->C - H⁺ D Formic Acid B->D - H⁺

Caption: Proposed acid-catalyzed hydrolysis of this compound.

Experimental Workflow for a Degradation Study

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Prepare acidic solution (e.g., 0.1 M HCl) prep3 Dissolve in acidic solution to a known concentration prep1->prep3 prep2 Accurately weigh this compound prep2->prep3 react1 Incubate at a constant temperature (e.g., 40°C) prep3->react1 react2 Withdraw aliquots at specified time points (t=0, 1, 2, 4, 8, 24h) react1->react2 analysis1 Quench reaction (e.g., neutralize or dilute in mobile phase) react2->analysis1 analysis2 Analyze by HPLC-UV or LC-MS analysis1->analysis2 analysis3 Quantify parent compound and degradation product analysis2->analysis3

Caption: General workflow for a kinetic degradation study.

Detailed Experimental Protocol

Objective: To determine the degradation kinetics of this compound in an acidic solution at a constant temperature.

Materials:

  • This compound (≥98% purity)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Acetonitrile (HPLC grade)

  • Formic acid (for mobile phase)

  • Volumetric flasks

  • Pipettes

  • Temperature-controlled water bath or incubator

  • HPLC system with UV detector or LC-MS system

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Preparation of Acidic Solution (0.1 M HCl):

    • Carefully add 8.3 mL of concentrated HCl to approximately 500 mL of deionized water in a 1 L volumetric flask.

    • Dilute to the mark with deionized water and mix thoroughly.

  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of this compound.

    • Transfer to a 100 mL volumetric flask and dissolve in and dilute to volume with the 0.1 M HCl solution to achieve a concentration of 100 µg/mL. This is your reaction solution.

  • Degradation Experiment:

    • Transfer the reaction solution to a suitable container and place it in a water bath set to the desired temperature (e.g., 40 °C).

    • Immediately withdraw a sample (e.g., 1 mL) and place it in an HPLC vial. This is your t=0 time point.

    • Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, 8, 12, and 24 hours).

    • For each sample, if necessary, quench the reaction by diluting with the mobile phase or neutralizing with a base to prevent further degradation before analysis.

  • HPLC Analysis:

    • Mobile Phase: A typical starting condition would be a mixture of acetonitrile and water (containing 0.1% formic acid) in a gradient or isocratic elution. For example, 30:70 (v/v) Acetonitrile:0.1% Formic Acid in water.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: Monitor at the λₘₐₓ of this compound (determine this by running a UV scan).

    • Inject the samples from the degradation experiment and integrate the peak areas for the parent compound and the primary degradation product, 4-(methylamino)benzoic acid.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound versus time.

    • If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be equal to the negative of the rate constant (-k).

    • Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

References

  • Guthrie, J. P., Barker, J., Cullimore, P. A., Lu, J., & Pike, D. C. (1993). The tetrahedral intermediate from the hydration of N-methylformanilide. Canadian Journal of Chemistry, 71(12), 2109-2122. Available at: [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14. Available at: [Link]

  • Fieser, L. F., & Jones, J. E. (1942). N-METHYLFORMANILIDE. Organic Syntheses, 22, 79. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Methylamino)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Lindquist, N., & Yang, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A, 1218(25), 3839-3844. Available at: [Link]

  • ResearchGate. (2011). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. Available at: [Link]

Sources

Technical Support Center: Scale-Up of 4-(N-Methylformamido)benzoic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 4-(N-Methylformamido)benzoic acid. This guide is designed for researchers, process chemists, and drug development professionals. Here, we address common challenges, from bench-top synthesis to pilot-plant scale-up, in a practical, question-and-answer format. Our focus is on providing not just procedures, but the underlying chemical principles to empower you to troubleshoot and optimize your process effectively.

Part 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions about the synthesis of this compound.

Q1: What is the most common and practical laboratory method for synthesizing this compound?

A1: The most direct and widely reported method is the N-formylation of 4-(methylamino)benzoic acid using formic acid.[1] This reaction is typically performed by heating a mixture of the starting amine with an excess of formic acid.[1] For improved yields and easier water removal, the reaction can be run in a solvent like toluene using a Dean-Stark trap to azeotropically remove the water formed during the condensation reaction.[2]

Q2: Are there alternative formylating agents I can use besides formic acid?

A2: Yes, several other formylating agents can be employed. Acetic formic anhydride (AFA) is a highly effective reagent, often generated in situ from formic acid and acetic anhydride.[2][3] AFA is very reactive and can lead to high yields in short reaction times, even at low temperatures.[3] Other reagents reported for N-formylation of amines in general include chloral, activated formic acid esters, and ammonium formate, though these may be less practical or cost-effective for this specific transformation.[2][4][5]

Q3: How can I monitor the progress of the formylation reaction?

A3: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction at the lab scale.[2] You can spot the reaction mixture alongside your starting material (4-(methylamino)benzoic acid). The product, being a formamide, will have a different Rf value. For more quantitative analysis, especially during process development, High-Performance Liquid Chromatography (HPLC) is recommended.[6]

Q4: What are the key safety precautions when working with the reagents involved?

A4: The primary starting materials require careful handling.

  • 4-(Methylamino)benzoic Acid: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust and ensure adequate ventilation.[7]

  • Formic Acid: A corrosive substance that can cause severe skin burns and eye damage. It is also a respiratory irritant. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • This compound: The product itself is an irritant to the eyes, respiratory system, and skin.[8]

Always consult the latest Safety Data Sheet (SDS) for each chemical before starting any experimental work.[7]

Part 2: Troubleshooting Guide

This section provides a structured approach to solving common problems encountered during the synthesis and purification of this compound.

Troubleshooting Decision Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving issues during your synthesis.

G start Problem Encountered (e.g., Low Yield, Impure Product) check_reaction Step 1: Verify Reaction Completion (TLC/HPLC Analysis) start->check_reaction reaction_incomplete Reaction Incomplete check_reaction->reaction_incomplete No reaction_complete Reaction Complete check_reaction->reaction_complete Yes cause_incomplete Potential Causes: - Insufficient reaction time/temp - Ineffective water removal - Reagent degradation reaction_incomplete->cause_incomplete check_workup Step 2: Analyze Work-up & Isolation (Check pH, solvent volumes, losses) reaction_complete->check_workup solution_incomplete Solutions: - Increase reaction time or temperature - Use Dean-Stark trap effectively - Use fresh reagents cause_incomplete->solution_incomplete workup_issue Work-up Issue Identified check_workup->workup_issue Yes workup_ok Work-up Appears Correct check_workup->workup_ok No cause_workup Potential Causes: - Product hydrolysis (incorrect pH) - Mechanical losses during filtration - Product soluble in wash solvent workup_issue->cause_workup check_purity Step 3: Characterize Purity (NMR, HPLC, Melting Point) workup_ok->check_purity solution_workup Solutions: - Maintain neutral or slightly acidic pH - Optimize filtration/transfer steps - Use minimal cold solvent for washing cause_workup->solution_workup purity_issue Impurity Detected check_purity->purity_issue Yes cause_purity Potential Causes: - Unreacted starting material - Side-reaction byproducts - Hydrolysis product purity_issue->cause_purity solution_purity Solutions: - Re-run reaction to completion - Optimize reaction conditions - Purify via recrystallization cause_purity->solution_purity G cluster_0 Reaction Stage cluster_1 Work-up & Isolation Stage cluster_2 Purification & Drying Stage charge_sm 1. Charge Reactor with 4-(methylamino)benzoic acid & Toluene charge_fa 2. Controlled Addition of Formic Acid charge_sm->charge_fa reflux 3. Heat to Reflux (Azeotropic Water Removal) charge_fa->reflux monitor 4. Monitor Reaction (In-Process Control via HPLC) reflux->monitor cool 5. Cool Reaction Mixture monitor->cool precipitate 6. pH Adjustment & Precipitation cool->precipitate filter 7. Isolate via Filtration (e.g., Nutsche Filter) precipitate->filter wash 8. Wash Cake with Cold Solvent filter->wash recrystallize 9. Recrystallization (Optional, if needed) wash->recrystallize dry 10. Dry Product (Vacuum Dryer) wash->dry Directly recrystallize->dry If Recrystallized package 11. Final Product (QC Analysis & Packaging) dry->package

Caption: General process flow for scaled-up production.

Part 4: Experimental Protocols

Protocol 1: Laboratory Scale Synthesis (5-10 g)

This protocol is adapted from general procedures for N-formylation. [1][2]

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charging Reagents: To the flask, add 4-(methylamino)benzoic acid (10.0 g, 66.1 mmol) and toluene (100 mL).

  • Formic Acid Addition: Add 85% aqueous formic acid (3.4 mL, ~79.4 mmol, 1.2 equiv.).

  • Reaction: Heat the mixture to a vigorous reflux. Stir and monitor the collection of water in the Dean-Stark trap. Continue refluxing for 4-9 hours, or until TLC analysis shows complete consumption of the starting material.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Evaporate the toluene under reduced pressure using a rotary evaporator.

    • The crude product should be obtained as a solid or a thick oil.

  • Purification: The crude product can be purified by recrystallization (see Protocol 2). A reported method involves suspending the crude material in water and adjusting the pH with NaOH and then HCl to precipitate the pure product. [1]A yield of >95% can be expected. [1]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent system. Ethanol/water or isopropanol/water are good starting points. The product should be soluble in the hot solvent and poorly soluble in the cold solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes. Perform a hot filtration through celite to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing the filter cake with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven until a constant weight is achieved. The melting point of the pure product is reported to be around 218 °C. [1][8]

References

  • Formylation of Amines. National Center for Biotechnology Information.[Link]

  • Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Scholars Research Library.[Link]

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. ResearchGate.[Link]

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace.[Link]

  • N-Formyl-4-(methylamino)benzoic acid. ChemBK.[Link]

  • Purification of benzoic acid.
  • Chemistry of N,N'-Dimethylformamidine. 2. Hydrolysis-Kinetically Controlled Formation of cis-N-Methylformamide. ResearchGate.[Link]

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preventing byproduct formation in 4-(N-Methylformamido)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(N-Methylformamido)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges encountered during this synthesis and minimize the formation of byproducts.

Introduction: The Synthetic Challenge

The synthesis of this compound, a key intermediate in pharmaceutical manufacturing, is primarily achieved through the N-formylation of 4-(methylamino)benzoic acid using formic acid.[1][2] While the reaction appears straightforward, achieving high yield and purity requires careful control of reaction conditions to prevent the formation of byproducts. This guide provides a systematic approach to troubleshooting and optimizing your synthesis.

Core Concepts: Understanding Byproduct Formation

The primary challenges in this synthesis revolve around the reactivity of the starting materials and the product itself. The main byproduct is typically the starting material, 4-(methylamino)benzoic acid, resulting from either an incomplete reaction or hydrolysis of the product.[3] Other potential impurities can arise from side reactions involving the formylating agent or the starting material under the reaction conditions.

Diagram: Key Reaction and Potential Side Reactions

G cluster_main Main Reaction Pathway cluster_side Potential Byproduct Formation Starting Material 4-(Methylamino)benzoic acid Product This compound Starting Material->Product Formic Acid (Formylation) Unreacted_SM Unreacted Starting Material Starting Material->Unreacted_SM Incomplete Reaction Hydrolysis_Product 4-(Methylamino)benzoic acid (from Hydrolysis) Product->Hydrolysis_Product Water (Hydrolysis)

Caption: Main reaction and common byproduct pathways.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific problems you may encounter during the synthesis of this compound.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the formylation of 4-(methylamino)benzoic acid can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction:

    • Causality: The formylation reaction is an equilibrium process. Insufficient reaction time or temperature can lead to a significant amount of unreacted starting material.

    • Solution:

      • Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.

      • Optimize Temperature: While refluxing in formic acid is a common method, ensure that the temperature is maintained consistently.[2] For less reactive substrates, a moderate increase in temperature might be necessary, but be cautious of potential side reactions.[4]

  • Product Hydrolysis:

    • Causality: The formamide product is susceptible to hydrolysis back to the starting amine, especially in the presence of water.[3] This is a significant cause of yield loss.

    • Solution:

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous formic acid. The presence of water will drive the equilibrium back towards the starting materials.

      • Work-up Procedure: Perform the work-up in a timely manner and avoid prolonged exposure to aqueous conditions, especially at elevated temperatures.

  • Reagent Quality:

    • Causality: The purity of 4-(methylamino)benzoic acid and formic acid is crucial. Impurities in the starting material can lead to side reactions, while decomposed formic acid will be an ineffective formylating agent.

    • Solution:

      • Use High-Purity Reagents: Ensure the starting materials are of high purity. If necessary, purify the 4-(methylamino)benzoic acid by recrystallization before use.

      • Fresh Formic Acid: Use a fresh bottle of formic acid, as it can absorb atmospheric moisture over time.

Question 2: I am observing a significant amount of starting material in my final product, even after a long reaction time. What is happening?

Answer:

This is a classic problem of equilibrium and potential product degradation.

  • Hydrolysis During Reaction or Work-up:

    • Causality: As mentioned, water is the primary culprit for the hydrolysis of the formamide product. Even small amounts of water in the reaction mixture can lead to a persistent presence of the starting material. Hydrolysis can also occur during the work-up if the pH and temperature are not controlled.

    • Solution:

      • Azeotropic Removal of Water: For stubborn cases, consider performing the reaction in a solvent like toluene with a Dean-Stark trap to azeotropically remove the water formed during the reaction.[4]

      • Controlled Work-up: When quenching the reaction, use cold water or a chilled basic solution to neutralize the formic acid. Extract the product promptly into an organic solvent.

Diagram: Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Completion Is the reaction going to completion? (Monitor by TLC/HPLC) Start->Check_Completion Reagent_Issue Reagent Quality Issue? Start->Reagent_Issue Incomplete Incomplete Reaction Check_Completion->Incomplete No Hydrolysis Product Hydrolysis Suspected Check_Completion->Hydrolysis Yes Increase_Time_Temp Increase reaction time or temperature. Incomplete->Increase_Time_Temp Anhydrous Ensure strictly anhydrous conditions. Use Dean-Stark trap if necessary. Hydrolysis->Anhydrous Optimize_Workup Optimize work-up: - Use cold quench - Prompt extraction Hydrolysis->Optimize_Workup Purify_Reagents Use high-purity, fresh reagents. Reagent_Issue->Purify_Reagents

Caption: A decision-making workflow for troubleshooting low reaction yields.

Question 3: My purified product shows minor impurities by HPLC/NMR that I cannot identify. What are the possibilities?

Answer:

Beyond unreacted starting material, other subtle byproducts can form.

  • O-Formylation:

    • Causality: Although N-formylation is generally more favorable than O-formylation of a carboxylic acid, under certain conditions, a mixed anhydride could form between formic acid and the carboxylic acid group of the product or starting material. This is generally unstable and may not be the final isolated impurity.

    • Solution: Milder reaction conditions (lower temperature, shorter reaction time) can favor the more nucleophilic amine's reaction over the carboxylic acid.[5]

  • Decarboxylation:

    • Causality: While less common under these conditions, prolonged heating of benzoic acid derivatives in a strong acid can potentially lead to decarboxylation, although this would likely require more forcing conditions.

    • Solution: Avoid excessive heating and prolonged reaction times.

Experimental Protocols

Protocol 1: Synthesis of this compound[2]
  • To a round-bottom flask equipped with a reflux condenser and a drying tube, add 4-(methylamino)benzoic acid (1.0 eq).

  • Add anhydrous formic acid (10-15 volumes).

  • Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into cold water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water.

  • To purify, the crude product can be recrystallized or reprecipitated by dissolving in a dilute aqueous base (e.g., NaOH) and then re-acidifying with an acid (e.g., HCl) to precipitate the purified product.[2]

  • Dry the final product under vacuum.

Protocol 2: Analytical HPLC Method for Purity Assessment

This is a general starting method that should be optimized for your specific system.

ParameterRecommended Condition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in Water, B: Acetonitrile[6]
Gradient Start with a suitable gradient, e.g., 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30-35 °C
Detection UV at 254 nm
Injection Vol. 10 µL

Frequently Asked Questions (FAQs)

Q1: Can I use other formylating agents? A1: Yes, other formylating agents like acetic formic anhydride or N,N-dimethylformamide (in the Vilsmeier-Haack reaction) can be used for formylation.[4][7] However, for this specific substrate, formic acid is a simple, effective, and atom-economical choice.

Q2: How do I confirm the identity of my product and byproducts? A2: A combination of analytical techniques is recommended:

  • ¹H and ¹³C NMR: To confirm the structure of the product and identify impurities. The formyl proton in the product will have a characteristic chemical shift.

  • LC-MS: To determine the mass of the product and any impurities, which can help in their identification.

  • FTIR: To identify the functional groups present. You should see the appearance of an amide carbonyl stretch.

Q3: Is it necessary to use a catalyst? A3: The reaction between an amine and formic acid can proceed without a catalyst, especially at elevated temperatures.[4] However, for less reactive amines or to perform the reaction under milder conditions, an acid catalyst can be employed.[4]

Q4: What is the expected melting point of this compound? A4: The reported melting point is around 218 °C.[1][2] A broad melting range or a lower melting point can indicate the presence of impurities.

References

  • Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010(14), 2093–2096.
  • ResearchGate. (n.d.). Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. [Link]

  • Formylation of Amines. (n.d.). PMC. [Link]

  • MDPI. (n.d.). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. [Link]

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. (n.d.). [Link]

  • RSC Publishing. (2021). Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4. [Link]

  • RSC Publishing. (2020). Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. [Link]

  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 4-amino-, methyl ester on Newcrom R1 HPLC column. [Link]

  • ChemBK. (2024). N-Formyl-4-(methylamino)benzoic acid. [Link]

  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. (2017). PMC. [Link]

  • ResearchGate. (2016). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. [Link]

  • Wikipedia. (n.d.). Formylation. [Link]

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4-(N-Methylformamido)benzoic acid stability and storage issues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(N-Methylformamido)benzoic acid

A Guide to Stability, Storage, and Troubleshooting for Researchers

Welcome to the technical support guide for this compound (CAS No. 51865-84-0).[1] As Senior Application Scientists, we understand that the stability and integrity of your reagents are paramount to achieving reproducible and reliable experimental outcomes. This document provides in-depth technical insights, troubleshooting protocols, and best practices derived from chemical principles and extensive laboratory experience to ensure you get the most out of this compound.

The unique structure of this compound, featuring both a secondary amide and an aromatic carboxylic acid, presents specific stability considerations that must be managed.[1][2] The primary vulnerability of the molecule lies in the N-methylformamide group, which is susceptible to hydrolysis. This guide is structured to help you anticipate and prevent potential degradation, troubleshoot common issues, and ensure the long-term viability of your research material.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses common problems encountered during experiments that may be linked to the stability of this compound.

Question: My analytical data (NMR, LC-MS) shows unexpected peaks, suggesting my sample is impure. What happened?

Answer: The most probable cause is chemical degradation, primarily through hydrolysis of the amide bond.

  • Causality: The formamide linkage is susceptible to cleavage by water, a reaction that can be catalyzed by trace amounts of acid or base.[3][4] This process breaks the amide bond, resulting in the formation of 4-(methylamino)benzoic acid and formic acid as impurities.

  • Troubleshooting Steps:

    • Review Storage Conditions: Was the container tightly sealed? Was it stored in a desiccated environment? Exposure to atmospheric moisture is a common trigger.

    • Assess Solvent Purity: If the compound was in solution, were the solvents anhydrous? Protic solvents (like methanol) or aqueous buffers can facilitate hydrolysis, especially during prolonged storage.

    • Check pH of Solutions: Storing the compound in strongly acidic or basic aqueous solutions will significantly accelerate the rate of hydrolysis.[5]

    • Purity Verification Protocol: Before use in a critical experiment, verify the integrity of an older batch of the compound. Dissolve a small amount in an appropriate anhydrous solvent (e.g., DMSO-d6 for NMR) and acquire a fresh spectrum to compare against a reference or the initial analysis.

Question: I am experiencing inconsistent results or lower-than-expected yields in my synthesis/assay. Could the reagent be the problem?

Answer: Absolutely. Using a partially degraded reagent is a frequent source of poor reaction performance and non-reproducible data.

  • Causality: If a portion of your this compound has degraded, the actual molar quantity of the active compound is lower than calculated. Furthermore, the degradation byproducts, such as 4-(methylamino)benzoic acid, could potentially interfere with your reaction or assay, either by competing in the reaction or by inhibiting an enzyme.

  • Logical Workflow for Diagnosis:

G start Inconsistent Results / Low Yield check_reagent 1. Verify Reagent Purity (LC-MS, NMR, Melting Point) start->check_reagent is_pure Is Purity >95%? check_reagent->is_pure troubleshoot_exp 2. Purity is High. Investigate other experimental parameters (reagents, conditions). is_pure->troubleshoot_exp Yes use_fresh 2. Purity is Low. Procure a fresh, verified lot of the reagent. is_pure->use_fresh No pure_path Yes impure_path No review_storage 3. Review storage and handling protocols to prevent future degradation. use_fresh->review_storage G reactant This compound catalyst H⁺ or OH⁻ (Catalyst) reactant->catalyst water + H₂O product1 4-(Methylamino)benzoic acid catalyst->product1 Hydrolysis product2 + Formic Acid product1->product2

Caption: Primary hydrolytic degradation pathway of the title compound.

Experimental Protocol: Preparation of a Validated Stock Solution

This protocol ensures the preparation of a high-integrity stock solution for use in downstream applications.

  • Pre-Use Qualification:

    • Before opening a new or stored bottle of this compound, allow the container to equilibrate to ambient laboratory temperature for at least 30 minutes. This prevents water condensation on the cold solid.

  • Solvent Preparation:

    • Use a brand new, sealed bottle of anhydrous DMSO (or another suitable aprotic solvent). Use a sterile syringe to pierce the septum and withdraw the required volume. This maintains the solvent's anhydrous state.

  • Weighing and Dissolution:

    • Accurately weigh the required amount of the solid compound in a clean, dry vial.

    • Add the anhydrous solvent to the vial to achieve the desired final concentration (e.g., 10 mM).

    • Mix thoroughly by vortexing or gentle sonication until the solid is completely dissolved.

  • Aliquoting and Storage:

    • Immediately dispense the stock solution into smaller, single-use, cryo-safe vials. The volume of each aliquot should be sufficient for one experiment to avoid contaminating the main stock.

    • Blanket the headspace of each vial with an inert gas (e.g., argon) before sealing.

    • Label each vial clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C.

References

  • The Chemistry Behind N-Methylformamide: Properties and Synthesis. (n.d.). Google Cloud.
  • 4-[(Thiophen-2-ylformamido)methyl]benzoic acid - Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • Ab Initio Study of the Base-Promoted Hydrolysis of N-Methylformamide. (n.d.). American Chemical Society.
  • Hydrothermal stability of aromatic carboxylic acids. (n.d.). ResearchGate.
  • Chemistry of N,N'-Dimethylformamidine. 2. Hydrolysis-Kinetically Controlled Formation of cis-N-Methylformamide. (n.d.). ResearchGate.
  • The chemistry of N,N′-dimethylformamidine. II. Hydrolysis. Kinetically controlled formation of cis-N-methylformamide. (n.d.). Canadian Science Publishing.
  • AROMATIC CARBOXYLIC ACIDS. (n.d.). SlideShare.
  • SAFETY DATA SHEET - 4-Aminobenzoic acid. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - p-(Aminomethyl)benzoic acid. (2021). Fisher Scientific.
  • SAFETY DATA SHEET - 4-(Methylamino)benzoic acid. (n.d.). Fisher Scientific.
  • Benzoic Acid Standard - Safety Data Sheet. (2015). Paragon Scientific Ltd.
  • Degradation of benzoic acid and its derivatives in subcritical water. (2010). PubMed.
  • This compound | CAS 51865-84-0. (n.d.). Matrix Fine Chemicals.
  • This compound | C9H9NO3 | CID 270880. (n.d.). PubChem, National Institutes of Health.

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Technical Support Center: Interpreting Unexpected NMR Peaks in 4-(N-Methylformamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 4-(N-Methylformamido)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected signals in their Nuclear Magnetic Resonance (NMR) spectra. Here, we address common issues, provide in-depth troubleshooting protocols, and explain the underlying chemical principles to ensure accurate spectral interpretation.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing two distinct signals for the N-methyl or formyl (-CHO) protons in the ¹H NMR spectrum of my this compound sample?

This is the most common query and is typically due to the presence of rotational isomers , or rotamers . The amide C-N bond has significant partial double bond character, which restricts free rotation.[1][2] This restriction results in two stable conformations (often labeled as cis and trans) that interconvert slowly on the NMR timescale at room temperature. Each rotamer has a unique chemical environment for the N-methyl and formyl protons, leading to two separate signals for each.

Q2: The carboxylic acid proton (-COOH) peak is very broad and its chemical shift seems to vary between samples. Is this normal?

Yes, this is expected behavior for carboxylic acid protons. The chemical shift of the -COOH proton is highly sensitive to concentration, solvent, temperature, and the presence of trace amounts of water.[3] It typically appears as a broad singlet between 10-13 ppm.[4] The broadness is due to hydrogen bonding and chemical exchange with other acidic protons (like water) in the sample.

Q3: I see extra peaks in the aromatic region that I can't assign to my product. What could they be?

Unassigned aromatic peaks often originate from common impurities or unreacted starting materials. A frequent precursor in the synthesis of this compound is 4-(Methylamino)benzoic acid.[5][6] It is advisable to compare your spectrum with a reference spectrum of the starting material to check for its presence.[7] Other potential impurities could include residual solvents from purification.

Q4: My spectrum looks different when I use a different NMR solvent. Why?

The chemical shifts of amide protons can be significantly influenced by the solvent.[8][9] Solvents like benzene-d₆ can induce different shifts compared to chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) due to solvent-solute complex formation and varying degrees of hydrogen bonding.[10][11] When comparing spectra, it is crucial to use the same solvent and concentration.

In-Depth Troubleshooting Guides

If the FAQs above do not resolve your issue, the following troubleshooting guides provide detailed experimental protocols to diagnose the source of unexpected NMR peaks.

Guide 1: Confirming the Presence of Rotamers with Variable Temperature (VT) NMR

The most definitive method to confirm that extra peaks are from rotamers is to perform a Variable Temperature (VT) NMR experiment.[12][13] As the temperature increases, the rate of rotation around the C-N amide bond increases. Eventually, the rotation becomes so fast that the NMR spectrometer detects only a single, time-averaged signal for the N-methyl and formyl protons. The temperature at which the two distinct peaks merge into one broad signal is known as the coalescence temperature (Tc) .[14][15]

Experimental Protocol: Variable Temperature (VT) ¹H NMR
  • Sample Preparation: Prepare a sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or Toluene-d₈) at a typical concentration (5-10 mg in 0.6 mL).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K / 25 °C) to serve as a reference.

  • Incremental Temperature Increase: Increase the sample temperature in controlled steps (e.g., 10-15 °C increments).

  • Equilibration and Acquisition: At each new temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a new spectrum.

  • Monitor Spectral Changes: Carefully observe the chemical shifts and shapes of the suspected rotameric peaks (e.g., the N-methyl and formyl proton signals). Note the temperature at which these distinct signals begin to broaden and merge.

  • Identify Coalescence: Continue increasing the temperature until the peaks fully coalesce into a single, sharp signal. This confirms the presence of rotamers.

Data Interpretation
TemperatureObservation of N-Methyl SignalsInterpretation
Low Temp (e.g., 25°C) Two sharp, distinct singlets.Slow rotation; distinct rotamers observed.
Intermediate Temp Peaks broaden and move closer.Rate of rotation is increasing.
Coalescence Temp (Tc) Peaks merge into one very broad signal.The transition from slow to fast exchange.[14]
High Temp (e.g., 100°C) One sharp, averaged singlet.Fast rotation; rotamers are indistinguishable.
Visualization of Rotamer Interconversion

The diagram below illustrates the dynamic equilibrium between the two rotamers of this compound.

Caption: Restricted rotation about the amide C-N bond leads to two distinct rotamers.

Guide 2: Identifying Exchangeable Protons with D₂O Shake

If you suspect a peak might be from an exchangeable proton like the carboxylic acid (-COOH) or an amine impurity (-NH), a simple D₂O exchange experiment can confirm this.[16][17] Deuterium oxide (D₂O) will exchange with labile protons, causing their corresponding signal to disappear from the ¹H NMR spectrum.

Experimental Protocol: D₂O Exchange
  • Acquire Initial Spectrum: Dissolve your sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of D₂O.

  • Mix Thoroughly: Cap the tube and shake vigorously for several minutes to ensure thorough mixing and facilitate the exchange.

  • Re-acquire Spectrum: Place the tube back into the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.

  • Compare Spectra: The peak corresponding to the exchangeable proton (e.g., the broad -COOH signal) will have disappeared or significantly diminished in the second spectrum.

Visualization of Troubleshooting Workflow

This flowchart outlines a systematic approach to diagnosing unexpected NMR peaks.

G Start Unexpected Peaks in ¹H NMR Spectrum CheckRotamers Are there doubled signals for N-Me or -CHO protons? Start->CheckRotamers VT_NMR Perform Variable Temperature (VT) NMR CheckRotamers->VT_NMR Yes CheckLabile Is there a broad, variable peak? CheckRotamers->CheckLabile No Coalesce Do peaks coalesce at high temp? VT_NMR->Coalesce RotamersConfirmed Confirmed: Rotamers Coalesce->RotamersConfirmed Yes Coalesce->CheckLabile No Resolution Issue Resolved RotamersConfirmed->Resolution D2O_Shake Perform D₂O Exchange Experiment CheckLabile->D2O_Shake Yes CheckImpurity Check for Impurities (Starting Material, Solvent) CheckLabile->CheckImpurity No PeakDisappears Does the peak disappear? D2O_Shake->PeakDisappears LabileConfirmed Confirmed: Exchangeable Proton (e.g., -COOH) PeakDisappears->LabileConfirmed Yes PeakDisappears->CheckImpurity No LabileConfirmed->Resolution CheckImpurity->Resolution

Caption: Systematic workflow for troubleshooting unexpected NMR signals.

References
  • Hatton, J. V., & Richards, R. E. (1961). Solvent effects in N.M.R. spectra of amide solutions. Molecular Physics, 5(2), 139-149. [Link]

  • Isom, L. S., et al. (2020). Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Journal of Chemical Education, 97(5), 1398-1403. [Link]

  • London, R. E., & Avitabile, J. (1978). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Journal of the American Chemical Society, 100(23), 7159-7165. [Link]

  • Wikipedia contributors. (2023). N-Methylformamide. Wikipedia, The Free Encyclopedia. [Link]

  • ERIC - Education Resources Information Center. (2020). Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Journal of Chemical Education, 97(5), 1398-1403. [Link]

  • Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. [Link]

  • American Chemical Society Publications. (2020). Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Journal of Chemical Education. [Link]

  • Neuman, R. C., & Jonas, V. (1965). Nuclear Magnetic Resonance Studies of Solvent Effects on the Hindered Internal Rotation in N,N‐Disubstituted Amides. II. Higher Alkyl Amides. The Journal of Chemical Physics, 43(2), 465-468. [Link]

  • Abraham, R. J., et al. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(10), 616-623. [Link]

  • Kim, H., et al. (2018). Electronic Effect on the Molecular Motion of Aromatic Amides: Combined Studies Using VT-NMR and Quantum Calculations. Molecules, 23(9), 2269. [Link]

  • Request PDF. (2020). Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Journal of Chemical Education. [Link]

  • Semantic Scholar. (1961). Solvent effects in N.M.R. spectra of amide solutions. Molecular Physics. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Journal of Engineering Sciences and Innovation. (2019). NMR studies of rotamers with multi-substituted amides. [Link]

  • PubChem, National Institutes of Health. This compound. [Link]

  • Matrix Fine Chemicals. This compound. [Link]

  • Mao, J. D., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3534-3545. [Link]

  • Asiri, A. M., & Al-Amshany, Z. M. (2019). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry, 57(10), 731-744. [Link]

  • Mestrelab. Troubleshooting a negative result. [Link]

  • Kestell, P., et al. (1986). Identification by proton NMR of N-(hydroxymethyl)-N-methylformamide as the major urinary metabolite of N,N-dimethylformamide in mice. Life Sciences, 38(8), 719-724. [Link]

  • University of Calgary. Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • PubChem, National Institutes of Health. 4-(Methylamino)benzoic acid. [Link]

  • ResearchGate. (2019). pH-dependent chemical shift of carbonyl ¹³C-atoms of representative... [Link]

  • Chem Help ASAP. (2021, November 23). lab mystery - unexpected NMR data. YouTube. [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles]([Link]_ Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles)

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Validation & Comparative

A Comparative Guide to Formylating Agents in the Synthesis of N-Formamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indispensable Role of Formylation in Synthesis

In the landscape of modern organic and medicinal chemistry, formylation—the introduction of a formyl group (–CHO)—is a cornerstone transformation.[1] The resulting N-formamides are not merely stable protecting groups for amines; they are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[2][3] They serve as precursors for isocyanides, formamidines, and various heterocyclic scaffolds.[4]

The selection of a formylating agent is a critical decision that dictates the efficiency, selectivity, and practicality of a synthetic route.[5] This guide provides an in-depth comparison of the primary agents used for N-formylation, a reaction exemplified by the synthesis of molecules like 4-(N-Methylformamido)benzoic acid. While this specific molecule is a product of formylation rather than a reagent, its synthesis provides a practical lens through which to evaluate and contrast the available methodologies.[6] We will delve into the mechanisms, substrate scope, and practical considerations of each major class of formylating agent to empower researchers in making informed, effective decisions in the laboratory.

At a Glance: Comparative Overview of Key N-Formylating Agents

FeatureFormic AcidAcetic Formic Anhydride (AFA)DMF (Vilsmeier-Haack)N-Formylsaccharin
Reactivity Moderate; often requires heat or catalysts.Very HighHigh (as Vilsmeier reagent); primarily for C-formylation.High
Selectivity Good N- over O-formylation, catalyst dependent.[2]High; reacts rapidly with nucleophiles.Excellent for electron-rich aromatics; not a primary N-formylating agent.Excellent chemoselectivity for amines over alcohols.[7]
Reaction Conditions Reflux, microwave, or catalyst-mediated at RT to 80°C.[2][8]Low temperatures (-20°C to RT).[2]0°C to 100°C; requires strong activating agent (e.g., POCl₃).[9][10]Room temperature, often complete in <30 mins.[11]
Key Advantages Inexpensive, readily available, sustainable C1 source.[2]Extremely rapid and high-yielding.[2][12]Powerful C-formylation method.[8]Solid, stable, mild conditions, easy workup, highly chemoselective.[11]
Key Limitations Can require harsh conditions; water byproduct must be managed.[13]Moisture-sensitive, thermally unstable, must be prepared in situ.[2][14]Harsh reagents (POCl₃), generates corrosive byproducts.[5]Higher reagent cost compared to formic acid.
Byproducts WaterAcetic acidPhosphorus-based waste, HCl, dimethylamine.[15]Saccharin (water-soluble, easily removed).[15]

Formic Acid: The Workhorse Reagent

Formic acid is the simplest and most economical formylating agent. Its direct use in N-formylation is a condensation reaction that produces water as the sole byproduct, making it an atom-economical choice.

Mechanism and Causality in Experimental Design

The direct reaction between an amine and formic acid is an equilibrium-limited process. The core mechanistic step involves the nucleophilic attack of the amine's lone pair on the carbonyl carbon of formic acid.[16] To achieve high conversion, the equilibrium must be shifted toward the product. This explains the two primary experimental strategies:

  • Azeotropic Water Removal: Refluxing the reaction in a solvent like toluene with a Dean-Stark trap physically removes water as it forms, irreversibly driving the reaction to completion. This is a classic, robust method for achieving excellent yields.[2][13]

  • Catalytic Activation: The electrophilicity of formic acid's carbonyl carbon can be enhanced by a catalyst. Brønsted or Lewis acids, including solid-supported catalysts like Amberlite IR-120 or NP@SO₃H, protonate the carbonyl oxygen, making the carbon more susceptible to nucleophilic attack.[2][17] This activation allows the reaction to proceed under milder conditions, sometimes at room temperature and without solvent.[17] Molecular iodine has also been shown to effectively catalyze this reaction, likely through the in situ generation of HI, which acts as the active proton source.[18]

Performance and Applications

Formic acid is effective for a wide range of primary and secondary amines, including aromatic and aliphatic substrates.[4] It often displays good chemoselectivity, formylating amino groups in the presence of unprotected hydroxyls.[2] However, electron-poor anilines may react sluggishly, and forcing conditions can sometimes be required.[4]

A notable application is in the Eschweiler-Clarke reaction , where a combination of formic acid and formaldehyde is used to exhaustively methylate primary or secondary amines. Here, formic acid's role shifts to that of a hydride donor, reducing the imine intermediate formed between the amine and formaldehyde.[19][20]

Illustrative Protocol: Synthesis of this compound

A direct and effective method for synthesizing the title compound involves heating 4-(methylamino)benzoic acid in an excess of formic acid.

  • Procedure: 10.0 g (0.066 mol) of 4-(methylamino)benzoic acid is boiled under reflux in 100 mL of formic acid for 3 hours.[6]

  • Workup: The reaction mixture is then evaporated to dryness. The crude product can be purified by suspension in water or by reprecipitation from an aqueous NaOH solution using HCl to afford pure 4-(N-methyl-N-formyl)-aminobenzoic acid.[6]

  • Yield: This straightforward procedure provides the product in high yield (97%).[6]

This protocol highlights the simplicity of using formic acid as both reagent and solvent for robust substrates, avoiding the need for complex catalysts or anhydrous conditions.

Acetic Formic Anhydride (AFA): The High-Speed Agent

For reactions demanding speed and high reactivity, acetic formic anhydride (AFA) is a superior choice. It is a mixed anhydride that is significantly more reactive than formic acid alone.

Mechanism and Causality

AFA is not typically isolated but rather generated in situ by mixing formic acid with acetic anhydride.[14] The heightened reactivity stems from the excellent leaving group potential of the acetate ion. When an amine attacks the formyl carbonyl of AFA, the resulting tetrahedral intermediate readily collapses, expelling the stable acetate anion and forming the desired formamide with acetic acid as the only byproduct.[12]

This mechanism avoids the generation of water and the associated equilibrium limitations of using formic acid directly, which is why reactions with AFA are often complete within minutes, even at low temperatures.[2]

Performance and Applications

AFA is highly effective for the N-formylation of a broad spectrum of amines, including simple alkyl, aromatic, multifunctional, and even sterically hindered substrates.[2] Yields are consistently excellent, often quantitative (97-100%).[2] Its high reactivity makes it particularly valuable in peptide synthesis where efficient protection of amino groups is paramount.[2]

However, this power comes with trade-offs. AFA is sensitive to moisture and thermally unstable, decomposing with the evolution of carbon monoxide, which necessitates careful temperature control and storage.[14][21]

N,N-Dimethylformamide (DMF): The C-Formylation Specialist

While DMF is a ubiquitous solvent, it is also a potent formylating agent when activated, most notably in the Vilsmeier-Haack reaction .

Mechanism: The Vilsmeier Reagent

The Vilsmeier-Haack reaction is primarily used for the C-formylation of electron-rich aromatic and heteroaromatic compounds, not for N-formylation.[8][22] The reaction proceeds via the formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent, from the reaction of DMF with an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[9][23]

Vilsmeier_Reagent_Formation DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier Reacts with POCl3 POCl₃ POCl3->Vilsmeier

Caption: Formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.

This potent electrophile is then attacked by an electron-rich π-system (like an activated benzene ring or an indole), leading to the formation of an aryl aldehyde after aqueous workup.[23]

Performance and Applications

This method is exceptionally effective for substrates like anilines, phenols, and heterocycles such as pyrroles and indoles.[9] It is a cornerstone of aromatic aldehyde synthesis. While direct N-formylation of amines using DMF is possible, it typically requires harsh conditions or specific catalysts and is less common than other methods.[24]

Experimental Workflow: Vilsmeier-Haack Formylation

VH_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Cool DMF to 0°C add_activator 2. Add POCl₃ dropwise prep->add_activator stir 3. Stir to form Vilsmeier Reagent add_activator->stir add_substrate 4. Add electron-rich aromatic substrate stir->add_substrate react 5. Stir at RT to 60°C add_substrate->react quench 6. Quench with ice water & NaOAc solution react->quench extract 7. Extract with organic solvent quench->extract purify 8. Purify via column chromatography extract->purify

Caption: General experimental workflow for a Vilsmeier-Haack formylation reaction.

N-Formylsaccharin: The Mild and Selective Modern Agent

N-Formylsaccharin has emerged as a powerful, crystalline, and easy-to-handle formylating agent that operates under remarkably mild conditions.[11]

Mechanism and Selectivity

Similar to AFA, N-formylsaccharin functions via a highly activated carbonyl group. The saccharin moiety is an excellent leaving group due to the stability of the resulting saccharin anion. Nucleophilic attack by an amine on the formyl group leads to rapid acyl transfer.

N_Formylsaccharin_Mechanism Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic attack NFS N-Formylsaccharin NFS->Intermediate Product R-NH-CHO (Formamide) Intermediate->Product Collapse Byproduct Saccharin Intermediate->Byproduct Elimination

Caption: Simplified mechanism of N-formylation using N-Formylsaccharin.

The key advantage of this reagent is its exceptional chemoselectivity . It will preferentially formylate an amino group even in the presence of a primary or secondary alcohol, a common challenge in the synthesis of complex molecules like amino alcohols.[7] This is because the amine is a much stronger nucleophile than the alcohol under the neutral and mild reaction conditions employed.

Performance and Applications

N-formylsaccharin provides excellent yields for both aliphatic and aromatic amines at room temperature, often in less than 30 minutes.[7][11] The workup is exceptionally simple: the byproduct, saccharin, is acidic and can be easily removed by a simple aqueous wash, often yielding the pure formamide without the need for chromatography.[15] Recent work has also demonstrated its efficacy in solvent-free mechanochemical (ball-milling) procedures, further enhancing its green chemistry credentials.[15]

Conclusion and Outlook

The choice of a formylating agent is a strategic decision guided by the substrate's reactivity, the required selectivity, and practical considerations of cost, safety, and scalability.

  • Formic Acid remains the most economical and sustainable option, ideal for robust substrates where its moderate reactivity can be overcome with heat or simple catalysts.[2]

  • Acetic Formic Anhydride offers unparalleled speed and efficiency for a broad range of amines but requires careful handling due to its instability.[2][12]

  • DMF , activated as the Vilsmeier reagent, is the undisputed tool for C-formylation of electron-rich aromatics but is not a primary choice for N-formylation.[9]

  • N-Formylsaccharin represents the state-of-the-art for mild, rapid, and highly chemoselective N-formylation, making it the agent of choice for complex, multifunctional molecules where protecting group manipulations must be minimized.[7][11]

For the synthesis of specific targets like this compound, a simple reflux in formic acid is highly effective and economical.[6] However, if the same functional group were part of a more delicate, multi-functional molecule, a researcher would be wise to consider the mild and selective conditions offered by N-formylsaccharin to avoid potential side reactions and simplify purification. The continued development of new catalytic systems and green methodologies promises to further refine the synthetic chemist's toolkit for this essential transformation.[3]

References

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  • Ghorbani-Vaghei, R., & Veisi, H. (2020). Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. RSC Advances, 10(70), 42933-42940. [Link]

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  • Wikipedia. (n.d.). Acetic formic anhydride. Wikipedia. [Link]

  • Zare, A., & Merat, F. (2020). Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media. Green Chemistry, 22(18), 5963-6003. [Link]

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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-(N-Methylformamido)benzoic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the validation of analytical methods for the quantification of 4-(N-Methylformamido)benzoic acid, a key chemical intermediate in various synthetic processes. Adhering to the principles of scientific integrity and regulatory compliance, this document delves into the critical validation parameters mandated by international guidelines. It further presents a comparative analysis of two prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS). The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and validate an analytical method that is fit for its intended purpose, ensuring data of the highest quality and reliability.

Chapter 1: The Regulatory Imperative for Method Validation

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] This is not merely a procedural formality but a cornerstone of quality assurance in the pharmaceutical industry. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines to ensure that analytical data submitted in regulatory filings is accurate, reliable, and reproducible.[3][4][5]

The foundational guideline is the ICH Q2(R1), "Validation of Analytical Procedures: Text and Methodology," which provides a detailed framework for the validation characteristics required for various analytical tests.[1][6][7] These guidelines are designed to demonstrate that an analytical method is suitable for its intended purpose, a concept often referred to as "fitness for purpose."[8][9]

Chapter 2: Deconstructing the Core Validation Parameters

A comprehensive method validation encompasses several key parameters, each designed to test a different aspect of the method's performance. The selection of which tests to perform depends on the nature of the analytical procedure.[1][9]

  • Specificity/Selectivity: This is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][10] For this compound, this would involve demonstrating that the method can distinguish it from starting materials, known impurities, and potential degradation products.

  • Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[10][11] This is typically evaluated by analyzing a series of standards of known concentrations and performing a linear regression analysis.

  • Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6] It is often assessed by the recovery of a known amount of analyte spiked into a sample matrix.

  • Precision: Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.[2]

    • Reproducibility: Precision between laboratories (collaborative studies), which is often considered during method transfer.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6][11]

  • Robustness: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2] This provides an indication of its reliability during normal usage. For an HPLC method, this could involve varying the mobile phase pH, column temperature, or flow rate.

Chapter 3: Comparative Analysis: HPLC-UV vs. UPLC-MS/MS

The choice of an analytical technique is a critical decision driven by the specific requirements of the analysis, such as the need for sensitivity, selectivity, and throughput. Here, we compare two powerful chromatographic techniques for the analysis of this compound.

Methodology A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique suitable for the quantification of compounds with a UV chromophore, such as the aromatic ring in this compound.[12][13]

Experimental Protocol:

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV scan of a standard solution (e.g., ~254 nm).

  • Injection Volume: 10 µL.

Methodology B: Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV, making it ideal for trace-level quantification or analysis in complex matrices.[14][15][16]

Experimental Protocol:

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: UPLC C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).[15]

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS Conditions:

    • Ionization Mode: ESI negative.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: Precursor ion (e.g., [M-H]⁻) to a specific product ion.

Comparative Validation Data Summary

The following table presents a hypothetical but realistic comparison of the validation parameters for the two methods.

Validation ParameterHPLC-UVUPLC-MS/MSRationale and Causality
Specificity ModerateHighHPLC-UV relies on chromatographic retention time and UV absorbance, which can be subject to interference. UPLC-MS/MS uses retention time and a specific mass-to-charge ratio transition, offering superior selectivity.[10]
Linearity (R²) > 0.999> 0.999Both methods can achieve excellent linearity, but UPLC-MS/MS often maintains it over a wider dynamic range.
Range (µg/mL) 1 - 1000.01 - 10The higher sensitivity of MS detection allows for a much lower quantification limit and a broader range.
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.5%Both methods can be highly accurate. The improved selectivity of MS can sometimes reduce matrix effects, leading to slightly better accuracy.
Precision (%RSD) < 2.0%< 1.5%The advanced fluidics of UPLC systems and the stability of modern mass spectrometers typically result in superior precision.
LOD (µg/mL) 0.30.003Mass spectrometry is inherently more sensitive than UV detection, leading to a significantly lower limit of detection.
LOQ (µg/mL) 1.00.01The LOQ is directly related to the LOD and reflects the concentration at which the analyte can be reliably quantified.
Robustness HighModerateHPLC methods are often considered workhorses and can be very robust. UPLC-MS/MS systems, being more complex, can be more sensitive to small changes in operating parameters.

Chapter 4: Workflow and Inter-parameter Relationships

A successful validation study follows a logical and structured workflow. The relationship between the validation parameters is not arbitrary; they are interconnected and collectively establish the reliability of the method.

ValidationWorkflow cluster_plan Phase 1: Planning & Development cluster_exec Phase 2: Experimental Execution cluster_report Phase 3: Analysis & Reporting P1 Define Analytical Target Profile (ATP) P2 Develop Analytical Method P1->P2 P3 Write Validation Protocol P2->P3 E1 Specificity P3->E1 E2 Linearity & Range E1->E2 E3 Accuracy & Precision E2->E3 E4 LOD & LOQ E3->E4 E5 Robustness E3->E5 R1 Data Analysis & Statistical Evaluation E5->R1 R2 Write Validation Report R1->R2 R3 Method Implementation R2->R3

Caption: A typical workflow for analytical method validation.

The core quantitative parameters—linearity, accuracy, and precision—are intrinsically linked. A method cannot be considered accurate if it is not precise, and its linear range is defined by the concentrations at which acceptable accuracy and precision can be achieved.

ParameterRelationships Specificity Specificity Linearity Linearity Specificity->Linearity Prerequisite for Accuracy Accuracy Specificity->Accuracy Prerequisite for Precision Precision Specificity->Precision Prerequisite for Range Range Linearity->Range Defines upper limit of Accuracy->Precision Interdependent Accuracy->Range Precision->Range Determined within LOQ LOQ LOQ->Range Defines lower limit of

Caption: Interdependence of core validation parameters.

Conclusion and Recommendations

Both HPLC-UV and UPLC-MS/MS are viable techniques for the quantitative analysis of this compound. The choice of method should be guided by the specific application:

  • HPLC-UV is a cost-effective, robust, and reliable method that is well-suited for routine quality control, such as release testing of drug substances where the analyte concentration is relatively high and the sample matrix is clean.

  • UPLC-MS/MS is the superior choice when high sensitivity and selectivity are required. It is ideal for applications such as the analysis of trace impurities, quantification in complex biological matrices (e.g., plasma or urine), and for reference standard characterization where the highest level of confidence is needed.[8][17]

Ultimately, a properly validated analytical method, regardless of the technology employed, is fundamental to ensuring product quality and regulatory success. The principles and comparative data presented in this guide provide a solid foundation for making informed decisions in the development and validation of analytical procedures for this compound.

References

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

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  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

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  • Jones, B. R., et al. (2009). Generic approach to validation of small-molecule LC-MS/MS biomarker assays. Bioanalysis, 1(8), 1429-1440. Retrieved from [Link]

  • Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4831. Retrieved from [Link]

  • Zhou, L., et al. (2025). Development and validation of a UPLC-MS/MS method for the quantification of parsaclisib and its application to pharmacokinetics and metabolic stability studies. BMC Chemistry, 19(1). Retrieved from [Link]

  • Peh, Z., et al. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Analytical and Bioanalytical Chemistry, 378(2), 536-543. Retrieved from [Link]

  • Jones, B. R., et al. (2009). Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays. Bioanalysis, 1(8), 1429-1440. Retrieved from [Link]

  • Li, W., et al. (2023). Development and Validation a UPLC-MS/MS Method for Quantification of Pentoxifylline in Beagle Plasma: Application for Pharmacokinetic Study of Food Effect. Drug Design, Development and Therapy, 17, 3965-3975. Retrieved from [Link]

  • Vladimirova, S., & Bijev, A. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 341-347. Retrieved from [Link]

  • Kumar, S., et al. (2022). UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. Journal of Applied Pharmaceutical Science, 12(1), 104-112. Retrieved from [Link]

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A Comparative Guide to the Synthesis of 4-(N-Methylformamido)benzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-(N-Methylformamido)benzoic Acid

This compound is a key building block in the synthesis of various pharmacologically active compounds and functional materials. Its unique structure, featuring a carboxylic acid and an N-methylformamido group on a benzene ring, allows for diverse chemical modifications, making it a valuable intermediate in drug discovery and development. The efficiency and scalability of its synthesis are therefore of paramount importance to researchers in both academic and industrial settings. This guide provides an in-depth, objective comparison of two distinct synthetic routes to this compound, complete with detailed experimental protocols, supporting data, and mechanistic insights to aid researchers in selecting the most suitable method for their specific needs.

Method 1: Direct Formylation of 4-(Methylamino)benzoic Acid

This approach represents the most straightforward synthesis of this compound, involving a single synthetic step from a commercially available starting material.

Reaction Scheme:

cluster_0 Method 1: Direct Formylation 4-(Methylamino)benzoic acid This compound 4-(Methylamino)benzoic acid->this compound Reflux, 3 hrs Formic acid HCOOH

Caption: One-step synthesis of this compound.

Experimental Protocol:
  • To a round-bottom flask, add 10.0 g (0.066 moles) of p-(N-methyl)-aminobenzoic acid.

  • Add 100 ml of formic acid.

  • Heat the mixture to reflux for 3 hours, ensuring the system is free of water.

  • After 3 hours, evaporate the solvent to dryness under reduced pressure.

  • The crude product can be purified by suspension in water or by reprecipitation from an aqueous solution using NaOH and HCl.

  • Dry the resulting white crystals to obtain pure p-(N-methyl-N-formyl)-aminobenzoic acid.

Performance Data:
ParameterValueReference
Yield97%[1]
Product PurityWhite crystals[1]
Melting Point218 °C[1]
Reaction Time3 hours[1]
Expert Insights:

This method's primary advantage is its simplicity and high yield. The use of formic acid as both a reagent and a solvent streamlines the process, minimizing the number of reagents and purification steps. The high yield makes this an attractive option for large-scale synthesis. However, the use of a large excess of formic acid and the need for its subsequent removal might be a consideration for industrial applications due to potential corrosion and waste disposal issues. The mechanism involves the nucleophilic attack of the secondary amine on the carbonyl carbon of formic acid, followed by dehydration to form the amide.

Method 2: Two-Step Synthesis from 4-Aminobenzoic Acid

This alternative route involves a two-step process starting from the readily available and less expensive 4-aminobenzoic acid. This method offers flexibility in the choice of reagents for each step.

Reaction Scheme:

cluster_1 Method 2: Two-Step Synthesis 4-Aminobenzoic acid 4-Formamidobenzoic acid 4-Aminobenzoic acid->4-Formamidobenzoic acid Step 1: N-Formylation Acetic Formic Anhydride AcOCHO This compound 4-Formamidobenzoic acid->this compound Step 2: N-Methylation Methylating Agent e.g., (CH3)2SO4

Caption: Two-step synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of 4-Formamidobenzoic Acid

  • Prepare acetic formic anhydride in situ by reacting 28.6 g (0.28 moles) of acetic anhydride with 25.8 g (0.56 moles) of 100% formic acid at -10 °C and then heating to 43 °C for 3 hours[2].

  • In a separate flask, dissolve 4-aminobenzoic acid in a suitable solvent like anhydrous tetrahydrofuran.

  • Cool the 4-aminobenzoic acid solution to -15 °C.

  • Slowly add the freshly prepared acetic formic anhydride to the cooled solution, maintaining the temperature below -5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer and evaporate the solvent to yield 4-formamidobenzoic acid.

Step 2: N-Methylation of 4-Formamidobenzoic Acid

  • In a flask, dissolve the 4-formamidobenzoic acid from Step 1 in a suitable solvent (e.g., acetone or DMF).

  • Add a base, such as potassium carbonate or sodium hydroxide, to the solution.

  • Add a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise to the mixture while stirring[3][4].

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and filter off any inorganic salts.

  • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry to obtain this compound.

Anticipated Performance Data:
ParameterStep 1: N-FormylationStep 2: N-MethylationOverall
YieldHigh (typically >90%)Good to High (70-90%)~63-81%
ReagentsAcetic anhydride, formic acidDimethyl sulfate/methyl iodide, base-
Reaction TimeSeveral hoursSeveral hours-

Note: The yields for Method 2 are estimated based on typical N-formylation and N-methylation reactions of similar substrates and may vary depending on the specific conditions and scale.

Expert Insights:

This two-step method, while more complex than the direct formylation, offers several advantages. It starts with a more economical and readily available precursor, 4-aminobenzoic acid. The stepwise approach allows for greater control over the reaction and purification of the intermediate, which can be beneficial for achieving high final purity. The choice of methylating agent in the second step can be tailored based on cost, reactivity, and safety considerations, with dimethyl sulfate being a common and effective choice[5]. The mechanism of the first step involves the acylation of the primary amine by acetic formic anhydride. The second step is a nucleophilic substitution where the deprotonated formamide nitrogen attacks the methyl group of the methylating agent.

Comparative Analysis

FeatureMethod 1: Direct FormylationMethod 2: Two-Step Synthesis
Starting Material 4-(Methylamino)benzoic acid4-Aminobenzoic acid
Number of Steps 12
Overall Yield Excellent (97%)Good to High (~63-81%)
Process Simplicity HighModerate
Reagent Cost Potentially higher starting material costLower starting material cost
Control & Purity GoodExcellent, with intermediate purification
Scalability Favorable due to one-pot natureRequires handling of an intermediate
Waste Stream Excess formic acidBy-products from both steps

Conclusion and Recommendations

Both methods presented offer viable routes to this compound.

  • Method 1 is highly recommended for its simplicity, high yield, and short reaction time, making it an excellent choice for rapid synthesis and potentially for large-scale production where the cost of the starting material is not a limiting factor.

  • Method 2 is a strong alternative when cost-effectiveness is a primary concern, as it utilizes a more affordable starting material. The stepwise nature of this synthesis provides greater control over product purity, which can be critical for applications in medicinal chemistry and drug development where stringent purity standards are required.

The ultimate choice of method will depend on the specific requirements of the researcher or organization, balancing factors such as cost, scale, desired purity, and available resources.

References

  • Dimethyl sulfate - Organic Syntheses Procedure. [Link]

  • Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF - NIH. [Link]

  • This compound | C9H9NO3 | CID 270880 - PubChem - NIH. [Link]

  • Trialkylammonium Salt Degradation: Implications for Methylation and Cross-coupling - The Royal Society of Chemistry. [Link]

  • Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC - NIH. [Link]

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. [Link]

  • 4-(Methylamino)benzoic acid | C8H9NO2 | CID 66345 - PubChem - NIH. [Link]

  • Acetic formic anhydride - Organic Syntheses Procedure. [Link]

  • Acetic formic anhydride - Wikipedia. [Link]

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A Senior Application Scientist's Guide to Benchmarking N-Protected Benzoic Acid Derivatives in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of N-Protection in Peptide Synthesis

In the intricate world of synthetic chemistry, particularly in the realm of drug discovery and development, the precise construction of molecules is paramount. Solid-Phase Peptide Synthesis (SPPS) stands as a cornerstone technique, enabling the assembly of complex peptides with high fidelity. A key element in this process is the use of protecting groups for the amine functionalities of amino acids and linkers, which prevent unwanted side reactions and ensure the correct sequence is assembled. The choice of protecting group strategy dictates the overall synthetic plan, influencing factors such as reaction efficiency, orthogonality, and the final purity of the target molecule.

This guide provides an in-depth analysis of 4-(N-Methylformamido)benzoic acid as a potential building block in SPPS, benchmarking its hypothetical performance against established alternatives: 4-(Fmoc-N-methylamino)benzoic acid and 4-(Boc-N-methylamino)benzoic acid. As a Senior Application Scientist, my objective is to offer not just a theoretical overview, but a practical guide grounded in the principles of chemical reactivity and supported by experimental data for the established reagents. We will explore the nuances of coupling these building blocks to a solid support and delve into the critical aspect of deprotection, which ultimately determines the feasibility of incorporating such a component into a synthetic workflow.

The Challenge of N-Methylated Residues in SPPS

The introduction of N-methylated amino acids into peptides is a common strategy to enhance pharmacological properties, such as increased metabolic stability and improved cell permeability. However, the steric hindrance imposed by the N-methyl group significantly complicates the coupling reaction in SPPS. The nucleophilicity of the secondary amine is reduced, and the approach to the activated carboxylic acid is more challenging, often leading to lower coupling yields and slower reaction kinetics compared to their primary amine counterparts. This inherent difficulty necessitates the use of more potent coupling reagents and optimized reaction conditions to achieve satisfactory results.

This compound, with its N-methylated amine protected by a formyl group, falls into this challenging category of reagents. Its utility in SPPS hinges on two key performance metrics: its efficiency in coupling to a solid support (or to a growing peptide chain) and the ease and selectivity of removing the N-methylformamido protecting group.

Comparative Analysis of N-Protected 4-(Methylamino)benzoic Acid Derivatives

To provide a clear benchmark, we will compare the hypothetical performance of this compound with its well-established Fmoc- and Boc-protected analogs. These alternatives are the workhorses of modern SPPS, and their performance is well-documented.

Table 1: Performance Comparison of N-Protected 4-(Methylamino)benzoic Acid Derivatives in SPPS
FeatureThis compound (Hypothetical)4-(Fmoc-N-methylamino)benzoic acid (Established)4-(Boc-N-methylamino)benzoic acid (Established)
Protecting Group N-MethylformamidoFluorenylmethyloxycarbonyl (Fmoc)tert-Butoxycarbonyl (Boc)
Coupling Efficiency Expected to be low to moderate due to steric hindrance of the N-methyl group. Requires potent coupling reagents.Moderate to good, though slower than non-methylated analogs. Typically high yields can be achieved with optimized conditions.[1][2]Moderate to good, similar to Fmoc-protected analog. High yields are achievable with appropriate activation.[3]
Typical Coupling Reagents HATU, PyAOP, PyBOP/HOAt[1][4]HATU, HCTU, PyBOP/HOAt[5][6]HBTU, DIC/HOBt[3]
Deprotection Conditions Potentially strong acid (e.g., TFA/H₂O/organic solvent) or hydrazine-based reagents. Requires further investigation.[7][8]20% Piperidine in DMF (Base-labile)[9][10]Trifluoroacetic acid (TFA) (Acid-labile)
Orthogonality Potentially orthogonal to Fmoc if acid-labile. Compatibility with Boc would depend on the specific acidic cleavage conditions required.Orthogonal to Boc and acid-labile side-chain protecting groups.Orthogonal to Fmoc and base-labile protecting groups.
Advantages Potentially a cost-effective protecting group. May offer unique selectivity in deprotection.Well-established, high-yielding couplings. Deprotection can be monitored by UV absorbance. Mild deprotection conditions.[9]Robust and widely used in Boc-strategy SPPS.
Disadvantages Lack of established deprotection protocols for SPPS. Coupling is expected to be challenging. Potential for side reactions during deprotection.Piperidine is a controlled substance in some regions.[9]Requires strong acid for deprotection, which can be harsh on sensitive peptides.

Experimental Protocols

To provide a practical context for the comparison, detailed protocols for the coupling of the established Fmoc- and Boc-protected analogs to a common solid-phase resin are provided below. These protocols represent best practices in the field and serve as a baseline for any future evaluation of this compound.

Experimental Workflow: Coupling of N-Protected Benzoic Acid Derivatives to Wang Resin

G cluster_fmoc Fmoc Strategy cluster_boc Boc Strategy cluster_nmf N-Methylformamido Strategy (Hypothetical) Start N-Protected Linker on Resin Fmoc_Deprotect 20% Piperidine in DMF Start->Fmoc_Deprotect Boc_Deprotect TFA Start->Boc_Deprotect NMF_Deprotect Strong Acid / Hydrazine? Start->NMF_Deprotect Fmoc_Result Free Amine on Resin Fmoc_Deprotect->Fmoc_Result Boc_Result Free Amine on Resin Boc_Deprotect->Boc_Result NMF_Result Free Amine on Resin NMF_Deprotect->NMF_Result

Caption: Comparison of deprotection pathways.

  • Fmoc Deprotection: The Fmoc group is base-labile and is typically removed using a 20% solution of piperidine in DMF. [9][10]This mild condition preserves acid-labile side-chain protecting groups, making it the cornerstone of the most common SPPS strategy.

  • Boc Deprotection: The Boc group is acid-labile and is removed with strong acids, most commonly trifluoroacetic acid (TFA). This strategy requires that the side-chain protecting groups are stable to TFA but cleavable by a stronger acid, such as hydrofluoric acid (HF), in the final cleavage step.

  • N-Methylformamido Deprotection (Avenues for Investigation): The deprotection of the N-methylformamido group is not well-established in the context of SPPS. Based on available literature for similar functionalities, two primary avenues for deprotection can be explored:

    • Acidic Cleavage: A patent suggests the removal of N-formyl groups from amino acid esters using a strong acid in a mixture of water and an organic solvent. [8]A potential protocol could involve treatment with a solution of HCl or TFA in a solvent system like aqueous acetonitrile. The specific conditions (acid concentration, temperature, and time) would need to be optimized to ensure complete deprotection without cleaving the linker from the resin or affecting other protecting groups.

    • Hydrazinolysis: Hydrazine is known to cleave certain protecting groups and is used in specific applications in peptide chemistry. [11]The reaction of this compound-functionalized resin with a solution of hydrazine hydrate in a suitable solvent could potentially lead to the deprotected amine. This method could offer orthogonality to both acid- and base-labile protecting groups.

Conclusion and Future Outlook

While this compound presents an intriguing potential as a novel building block for SPPS, its practical application is currently hindered by a lack of established and validated protocols for its deprotection. The inherent challenges of coupling N-methylated amino acids suggest that its incorporation would require optimized conditions and potent activating reagents.

In contrast, 4-(Fmoc-N-methylamino)benzoic acid and 4-(Boc-N-methylamino)benzoic acid remain the industry standards, offering reliable and high-yielding protocols for their use in SPPS. The choice between these two is dictated by the overall synthetic strategy (Fmoc or Boc) and the desired orthogonality.

For researchers and drug development professionals considering the use of this compound, the immediate path forward involves a systematic investigation into its deprotection. A thorough study of its lability under various acidic and nucleophilic conditions is required to establish a robust and selective deprotection protocol. Once a reliable deprotection method is developed, a comparative study of its coupling efficiency against the Fmoc and Boc analogs, using the protocols outlined in this guide as a baseline, would be necessary to fully ascertain its value as a tool in the peptide chemist's arsenal. Until such data is available, the Fmoc and Boc protected derivatives remain the superior and more reliable choices for the incorporation of 4-(methylamino)benzoic acid into synthetic peptides.

References

  • How to deprotect N-protection of amino acid coupled with heterocyclic amine without breaking of amide bond? | ResearchGate. (2013, August 27). Retrieved from [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. (n.d.). Retrieved from [Link]

  • Use of hydrazine to release in intact and unreduced form both N- and O-linked oligosaccharides from glycoproteins - PubMed. (n.d.). Retrieved from [Link]

  • US4071511A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters having free carboxyl groups - Google Patents. (n.d.).
  • N-Terminal Deprotection; Boc removal - Aapptec. (n.d.). Retrieved from [Link]

  • Methods for Removing the Fmoc Group. (n.d.). In Peptide Synthesis Protocols.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved from [Link]

  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.). Retrieved from [Link]

  • Solid-phase synthesis and characterization of N-methyl-rich peptides - ResearchGate. (2002, January 1). Retrieved from [Link]

  • Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC - NIH. (n.d.). Retrieved from [Link]

  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed. (n.d.). Retrieved from [Link]

  • (a) Synthesis of Fmoc protected N-alkylated p-aminobenzoic acid... - ResearchGate. (n.d.). Retrieved from [Link]

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A Comparative Guide to the Synthetic Applications of 4-(N-Methylformamido)benzoic Acid in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Benzoic Acid Derivatives in Drug Synthesis

Benzoic acid and its derivatives are fundamental building blocks in modern medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of therapeutic agents. Their chemical tractability allows for precise structural modifications, enabling the fine-tuning of pharmacological activity. Among these valuable intermediates is 4-(N-Methylformamido)benzoic acid, a compound that has found a niche application in the synthesis of complex active pharmaceutical ingredients (APIs). This guide will illuminate the role of this compound as a key intermediate and critically compare its application against more prevalent synthetic methodologies.

Core Application: A Key Intermediate in an Alternative Tadalafil Synthesis

Our investigation reveals that this compound serves as a crucial precursor in an alternative synthetic route to Tadalafil, a widely prescribed medication for erectile dysfunction. This pathway, hereafter referred to as Route A , offers a different strategic approach compared to the more commonly employed Pictet-Spengler reaction.

Route A: The this compound Pathway to Tadalafil

While less documented in publicly available literature, the synthesis of Tadalafil via this compound is understood to proceed through the formation of a highly reactive acyl chloride intermediate. This intermediate then undergoes a series of cyclization reactions with a derivative of the amino acid D-tryptophan to construct the core structure of Tadalafil.

Conceptual Workflow for Route A:

Route A Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2 & 3: Amide Coupling & Cyclization A This compound B 4-(N-Methylformamido)benzoyl chloride A->B Oxalyl Chloride or Thionyl Chloride D Tadalafil B->D 1. Coupling with C 2. Intramolecular Cyclization C D-tryptophan methyl ester

Figure 1: Conceptual workflow for the synthesis of Tadalafil via this compound.

The causality behind this approach lies in the activation of the carboxylic acid of this compound to a more reactive species, the acyl chloride. This allows for an efficient amide bond formation with the amino group of D-tryptophan methyl ester, setting the stage for the subsequent intramolecular cyclization to form the characteristic fused ring system of Tadalafil.

The Predominant Alternative: The Pictet-Spengler Reaction (Route B)

The most widely adopted and extensively documented industrial synthesis of Tadalafil utilizes the Pictet-Spengler reaction. This powerful transformation involves the condensation of D-tryptophan methyl ester with piperonal, followed by ring closure to form a key tetrahydro-β-carboline intermediate.

Route B: The Pictet-Spengler Pathway to Tadalafil

This route is favored for its efficiency and high stereoselectivity, which is crucial for producing the desired enantiomer of Tadalafil. The synthesis can be performed as a traditional multi-step process with the isolation of intermediates or as a more streamlined one-pot synthesis.[1]

Workflow for Route B (Traditional Multi-Step):

Route B Workflow cluster_0 Step 1: Pictet-Spengler Reaction cluster_1 Step 2: Chloroacetylation cluster_2 Step 3: Final Cyclization E D-tryptophan methyl ester + Piperonal F cis-Tetrahydro-β-carboline intermediate E->F Acid Catalyst G Chloropretadalafil F->G Chloroacetyl chloride H Tadalafil G->H Methylamine

Figure 2: Workflow for the traditional multi-step Pictet-Spengler synthesis of Tadalafil.

The expertise in this field has led to significant optimization of the Pictet-Spengler reaction, with the choice of solvent being a critical factor in achieving high diastereoselectivity.[2]

Comparative Analysis: Performance and Experimental Data

A direct, quantitative comparison of Route A and Route B is challenging due to the limited availability of published, peer-reviewed data for the complete synthesis of Tadalafil starting from this compound. However, by compiling data from various patents and publications on the Pictet-Spengler route, we can establish a benchmark for comparison.

Table 1: Comparison of Synthetic Routes to Tadalafil

ParameterRoute A: this compoundRoute B: Pictet-Spengler Reaction
Starting Materials This compound, D-tryptophan methyl esterD-tryptophan methyl ester, Piperonal
Key Transformation Acyl chloride formation and subsequent cyclizationsPictet-Spengler reaction
Reported Overall Yield Data not readily available in public domainUp to 79% (kilogram scale)[3]
Stereoselectivity Dependent on cyclization conditions (data limited)Excellent (up to 99:1 cis:trans ratio for the Pictet-Spengler step)[2]
Process Scalability Potentially scalable, but less documentedWell-established for industrial production[3]
Key Advantages May offer an alternative pathway to avoid specific patented processes.High overall yield, excellent stereocontrol, well-documented and optimized.
Key Challenges Lack of comprehensive public data on yields and optimization.Requires careful control of reaction conditions to ensure high stereoselectivity.

Experimental Protocols

To provide a practical context for this comparison, detailed experimental protocols for the key transformations in both routes are presented below. It is important to note that the protocol for Route A is a representative procedure for the formation of the acyl chloride, as a complete, validated protocol for the entire Tadalafil synthesis from this intermediate is not publicly available.

Protocol for Route A: Formation of 4-(N-Methylformamido)benzoyl Chloride (Representative)

Objective: To activate this compound for subsequent amide coupling.

Materials:

  • This compound

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), suspend this compound in anhydrous DCM.

  • Add a catalytic amount of DMF to the suspension.

  • Slowly add oxalyl chloride or thionyl chloride to the reaction mixture at room temperature.

  • Stir the reaction mixture until the evolution of gas ceases and the reaction is complete (monitor by TLC or disappearance of starting material).

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude 4-(N-Methylformamido)benzoyl chloride, which can be used in the next step without further purification.

Protocol for Route B: Pictet-Spengler Reaction for Tadalafil Intermediate

Objective: To synthesize the key cis-tetrahydro-β-carboline intermediate with high stereoselectivity.

Materials:

  • D-tryptophan methyl ester hydrochloride

  • Piperonal

  • Isopropanol or Nitromethane

  • Reflux condenser

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine D-tryptophan methyl ester hydrochloride (1.0 eq) and piperonal (1.0-1.2 eq).

  • Add isopropanol or nitromethane as the solvent.

  • Heat the reaction mixture to reflux and maintain for 9-10 hours.[4]

  • Monitor the reaction for the formation of the product and consumption of the starting materials by TLC.

  • Upon completion, cool the reaction mixture to room temperature to allow for the crystallization of the product.

  • Filter the solid, wash with a small amount of cold solvent, and dry under vacuum to obtain the cis-tetrahydro-β-carboline intermediate. A molar yield of 90-96% can be expected with this method.[4]

Conclusion and Future Perspectives

The synthesis of Tadalafil via the Pictet-Spengler reaction (Route B) is a well-established, high-yielding, and stereoselective process that is amenable to large-scale industrial production.[3] In contrast, the synthetic route utilizing this compound (Route A) remains a less-explored alternative in the public domain.

While Route A presents a chemically plausible pathway, the lack of comprehensive and validated experimental data, particularly concerning overall yield and stereocontrol, makes it difficult to advocate for its superiority over the established Pictet-Spengler methodology at this time. The primary advantage of Route A may lie in its potential to circumvent existing intellectual property surrounding the more common synthetic pathways.

For researchers and drug development professionals, the choice of synthetic route will ultimately depend on a variety of factors, including process efficiency, cost of starting materials, scalability, and the intellectual property landscape. While the Pictet-Spengler reaction currently represents the more robust and validated approach, further research and publication of data on the this compound route are necessary to enable a more complete and conclusive comparison.

References

  • BenchChem. (2025). A Head-to-Head Comparison of Synthetic Routes for Chloropretadalafil.
  • BenchChem. (2025). Comparing Chloropretadalafil synthesis with other tadalafil intermediates.
  • Yang, C., et al. (2018). Synthesis of Tadalafil in Kilogram Scale. Chinese Journal of Pharmaceuticals, 49(12), 1666-1669.
  • Anumula, R. R., et al. (2008). Alternative Synthesis of Tadalafil: PDE5 Inhibitor.
  • Teva Pharmaceutical Industries Ltd. (2006). Preparation of tadalafil intermediates. U.S.
  • Zhang Jia Gang Vinsce Bio Pharm. (2013). Simple preparation process of tadalafil.
  • Abdel-Magid, A. F., et al. (2011). Synthesis of Novel Tadalafil Analogues and their Evaluation as Phosphodiesterase Inhibitors and Anticancer Agents. Molecules, 16(12), 9845-9857.
  • Cipla Ltd. (2014). Process for the preparation of tadalafil. U.S.
  • Dong, J., et al. (2007). Highly stereoselective Pictet-Spengler reaction of D-tryptophan methyl ester with piperonal: convenient syntheses of Cialis (Tadalafil), 12a-epi-Cialis, and their deuterated analogues. Tetrahedron: Asymmetry, 18(12), 1431-1436.
  • Satyanarayana, C., et al. (2005). Process for preparing tadalafil and its intermediates.
  • Gilla, G., et al. (2013). Synthesis and characterization of related substances and metabolite of tadalafil, a PDE-5 inhibitor.
  • Sveshnikova, A., et al. (2025). Pathway prediction for the biosynthesis of tadalafil.
  • Zhejiang Huahai Pharmaceutical Co., Ltd. (2014). Preparation method of tadalafil.
  • Kim, J., et al. (2009). Synthesis of tadalafil (Cialis) from L-tryptophan. Tetrahedron Letters, 50(38), 5353-5356.
  • Lhiaubet-Vallet, V., et al. (2008). Photoreaction Between Benzoylthiophenes and N-BOC-tryptophan Methyl Ester. Photochemistry and Photobiology, 84(3), 633-639.
  • BenchChem. (2025). Synthesis of Cyclo(L-Trp-L-Trp) from L-tryptophan: Application Notes and Protocols.
  • Gedeon Richter Plc. (2020). Tadalafil synthesis method.
  • Nanjing University of Technology. (2011). Method for preparing N-substituted-L-methyl tryptophan ester.
  • Forró, E., & Fülöp, F. (2005). Chemoenzymatic preparation of the enantiomers of β-tryptophan ethyl ester and the β-amino nitrile analogue. Tetrahedron: Asymmetry, 16(9), 1709-1714.
  • Reddy, P. V., et al. (2025). Base-Mediated Cyclization of N-Benzyl Ketimines with Vinyl Sulfoxides: An Approach to Polysubstituted 1-Pyrrolines. The Journal of Organic Chemistry.

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A Comparative Guide to the Purity Assessment of Synthesized 4-(N-Methylformamido)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: Establishing Analytical Confidence in Novel Synthesized Compounds

We will move beyond a simple checklist of techniques. Instead, this guide elucidates the causality behind the selection of an orthogonal analytical approach. By leveraging the distinct yet complementary strengths of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and classical Melting Point analysis, we construct a self-validating system. Each technique provides a unique lens through which to view the sample's composition, and together, they create a high-fidelity purity profile. The data and protocols herein are designed to empower researchers to move from a qualitative "is it pure?" to a quantitative and confident "how pure is it, and what are the trace impurities?".

The Foundation: The Reference Standard and Predicted Impurities

Every comparison requires a benchmark. For this guide, the "Standard" refers to a designated in-house primary standard of 4-(N-Methylformamido)benzoic acid, obtained from a reputable commercial source with the highest available purity (e.g., >98%) and thoroughly characterized.

A critical aspect of purity analysis is anticipating potential process-related impurities. A common and efficient synthesis route for this compound is the N-formylation of 4-(Methylamino)benzoic acid.

  • Plausible Synthetic Route: 4-(Methylamino)benzoic acid + Formylating Agent (e.g., formic acid, ethyl formate) -> this compound.

This pathway immediately identifies the most probable process-related impurity: unreacted 4-(Methylamino)benzoic acid (CAS 10541-83-0) . Our analytical strategy must, therefore, be explicitly designed to resolve and detect this key starting material.

Technique 1: Quantitative Purity and Impurity Profiling by HPLC

Principle of Analysis: High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment, offering unparalleled resolution and quantitative precision. We employ reverse-phase HPLC, where the analyte partitions between a nonpolar stationary phase (a C18 column) and a polar mobile phase. Compounds elute at different times (retention times) based on their relative polarity. This allows for the separation of the main compound from more polar or less polar impurities, with detection typically achieved via UV absorbance.

Experimental Protocol: Reverse-Phase HPLC

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). Rationale: The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds like benzoic acid derivatives, ensuring good separation from potential impurities.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. Rationale: Acidifying the mobile phase ensures that the carboxylic acid group remains protonated (-COOH), preventing peak tailing and ensuring sharp, symmetrical peaks.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient is employed to ensure the elution of compounds with a wide range of polarities, from the potentially more polar starting material to the target compound.

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 234 nm. Rationale: This wavelength is chosen for high absorbance by the aromatic ring system, providing good sensitivity for both the analyte and related impurities.[1]

  • Sample Preparation: Accurately weigh and dissolve samples of the synthesized material and the reference standard in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Weigh & Dissolve Reference Standard (0.5 mg/mL) injection Inject Samples prep_std->injection prep_synth Weigh & Dissolve Synthesized Sample (0.5 mg/mL) prep_synth->injection instrument HPLC System (C18 Column, Gradient) detection DAD/UV Detection at 234 nm instrument->detection injection->instrument integrate Integrate Peak Areas detection->integrate compare Compare Chromatograms (RT & Area %) integrate->compare report Calculate Purity by Area Normalization compare->report

Caption: Workflow for HPLC Purity Analysis.

Data Presentation: HPLC Comparison

AnalyteParameterReference StandardSynthesized SampleInterpretation
4-(Methylamino)benzoic acidRetention Time (min)Not Detected8.52Presence of unreacted starting material.
Area %-1.25%
This compound Retention Time (min) 10.74 10.75 Matching retention times confirm identity.
Area % >99.9% 98.61% Quantifies the purity of the main component.
Unknown ImpurityRetention Time (min)Not Detected12.31Minor unknown impurity detected.
Area %-0.14%

Technique 2: Structural Confirmation by ¹H NMR Spectroscopy

Principle of Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information by probing the chemical environment of atomic nuclei (in this case, protons). The chemical shift, integration (proton count), and splitting patterns of the signals in a ¹H NMR spectrum serve as a molecular fingerprint. It is exceptionally powerful for confirming the desired structure and identifying impurities that have distinct proton signals, including residual solvents and the 4-(methylamino)benzoic acid starting material.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample (synthesized and standard) in ~0.7 mL of a deuterated solvent, such as DMSO-d6. Rationale: DMSO-d6 is an excellent solvent for carboxylic acids and allows for the observation of the exchangeable carboxylic acid and NH protons.[2]

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for detecting low-level impurities.

  • Data Processing: Reference the spectrum to the residual solvent peak (DMSO at ~2.50 ppm). Integrate all signals.

Workflow for NMR Structural Verification

NMR_Workflow prep Dissolve Sample in DMSO-d6 acquire Acquire 1H Spectrum (400 MHz) prep->acquire process Process Data (Reference & Integrate) acquire->process analyze Analyze Spectrum: - Chemical Shifts - Integration - Splitting Patterns process->analyze confirm Confirm Structure & Identify Impurity Signals analyze->confirm

Caption: Workflow for ¹H NMR Analysis.

Data Presentation: ¹H NMR Comparison (Note: Chemical shifts for the target compound are predicted based on its structure and related analogs, as a published spectrum is not readily available.)

AssignmentPredicted Shift (ppm) for StandardObserved Shift (ppm) in Synthesized SampleInterpretation
Carboxylic Acid (-COOH)~12.5 (s, 1H)~12.5 (s, 1H)Confirms presence of the acid proton.
Aromatic (Ha)~8.0 (d, 2H)~8.0 (d, 2H)Protons ortho to the carboxyl group.
Aromatic (Hb)~7.8 (d, 2H)~7.8 (d, 2H)Protons ortho to the formamido group.
N-Methyl (-NCH₃)~3.3 (s, 3H)~3.3 (s, 3H)Confirms N-methylation.
Formyl (-CHO)~8.2 (s, 1H)~8.2 (s, 1H)Confirms N-formylation.
Impurity: 4-(Methylamino)benzoic acid Aromatic (Hc)-~7.7 (d, 2H)Signal corresponds to known impurity spectrum.[2]
Impurity: N-Methyl (-NHCH₃)-~2.7 (s, 3H)Signal corresponds to known impurity spectrum.[2]

Technique 3: Molecular Weight Verification by Mass Spectrometry

Principle of Analysis: Mass Spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to unequivocally confirm the molecular weight of the synthesized compound, providing an essential piece of evidence for its identity.

Experimental Protocol: LC-MS (ESI)

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI in both positive and negative modes. Rationale: ESI is a soft ionization technique suitable for polar molecules. The carboxylic acid can be detected as the deprotonated ion [M-H]⁻ in negative mode, while the nitrogen atom can facilitate protonation to form [M+H]⁺ in positive mode.

  • Sample Introduction: Infuse a dilute solution of the sample (~10 µg/mL in methanol) directly or via a short LC run.

  • Mass Analysis: Scan a relevant mass range (e.g., m/z 100-300).

Workflow for Mass Spectrometry Verification

MS_Workflow prep Prepare Dilute Sample (~10 µg/mL in MeOH) infuse Infuse into ESI Source prep->infuse ionize Ionize Sample (Positive & Negative Mode) infuse->ionize analyze Analyze m/z Ratio ionize->analyze compare Compare Observed m/z with Theoretical Mass analyze->compare

Caption: Workflow for Mass Spectrometry Analysis.

Data Presentation: Mass Spectrometry Comparison

ParameterTheoretical ValueReference StandardSynthesized SampleInterpretation
Molecular Weight 179.17 --Based on formula C₉H₉NO₃.[3]
Observed m/z [M-H]⁻ 178.05 178.05 178.05 Confirms molecular weight.
Observed m/z [M+H]⁺ 180.06 180.06 180.06 Confirms molecular weight.

Technique 4: Classical Purity Assessment by Melting Point

Principle of Analysis: The melting point of a pure crystalline solid is a sharp, characteristic physical property. The presence of impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the temperature range over which the substance melts. This classical technique provides a simple, yet powerful, validation of bulk purity.

Experimental Protocol: Capillary Melting Point

  • Sample Preparation: Finely powder a small amount of the dry sample. Pack the sample into a capillary tube to a depth of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus.

  • Analysis: Place the capillary in the apparatus. Heat at a rapid rate to ~15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This is the melting range.

Workflow for Melting Point Determination

MP_Workflow prep Pack Dry Sample in Capillary Tube heat Heat in Apparatus (1-2 °C/min) prep->heat observe Observe Melting heat->observe record Record Onset and Clear Point Temperatures observe->record

Caption: Workflow for Melting Point Determination.

Data Presentation: Melting Point Comparison

ParameterReference StandardSynthesized SampleInterpretation
Literature Melting Point 217-221 °C -Benchmark value.
Observed Melting Range 218-220 °C 214-218 °C The depressed and broader range of the synthesized sample indicates the presence of impurities, corroborating the HPLC data.

Overall Purity Summary and Conclusion

By integrating the data from these four orthogonal techniques, we can issue a comprehensive and high-confidence purity assessment for the synthesized batch of this compound.

Analytical TechniqueResult for Synthesized SampleConclusion
HPLC 98.61% by Area NormalizationQuantitative purity established. Presence of 1.25% starting material and 0.14% unknown impurity.
¹H NMR Structure confirmed. Signals consistent with ~1-2% of 4-(Methylamino)benzoic acid detected.Structural identity confirmed. Impurity identity corroborated.
Mass Spectrometry Correct molecular weight confirmed (m/z 178.05 and 180.06).Molecular identity confirmed.
Melting Point Depressed and broad range (214-218 °C).Qualitative evidence of lower purity compared to the standard.

Final Assessment: The synthesized batch of this compound has a purity of 98.6% as determined by HPLC . Its chemical structure and molecular weight are confirmed. The primary impurity is identified as the starting material, 4-(Methylamino)benzoic acid, at a level of approximately 1.25%. This multi-faceted analytical approach provides a validated and trustworthy purity profile, essential for guiding subsequent steps in research and development, such as deciding if further purification is required before use in biological assays.

References

  • Organic Syntheses. (n.d.). 4-nonylbenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-(methylamino)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). This compound | CAS 51865-84-0. Retrieved from [Link]

  • Google Patents. (2020). US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
  • UST Journals. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden - Yemen. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chiang Mai J. Sci. (2014). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Retrieved from [Link]

  • Wikipedia. (n.d.). p-Toluic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved from [Link]

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A Senior Scientist's Guide to Spectroscopic Verification: Comparing Experimental Data for 4-(N-Methylformamido)benzoic acid with Predicted Values

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. For a molecule like 4-(N-Methylformamido)benzoic acid, a substituted aromatic scaffold with potential applications as a building block in medicinal chemistry, verifying its identity and purity is paramount. This guide provides an in-depth comparison of hypothetical experimental spectroscopic data against theoretically predicted values, offering field-proven insights into the process of structural elucidation. We will explore the causality behind experimental choices and demonstrate how a multi-technique spectroscopic approach forms a self-validating system for compound verification.

The Molecular Subject: this compound

The structure of this compound presents several key features that are readily identifiable by standard spectroscopic techniques: a para-substituted benzene ring, a carboxylic acid, and an N-methylformamide group. The presence of two distinct carbonyl groups and multiple unique proton and carbon environments makes it an excellent candidate for analysis by NMR, IR, and Mass Spectrometry.

Fig 1. Structure of this compound with atom numbering.

Experimental & Analytical Workflow

A robust analytical workflow is critical for generating high-quality, reproducible data. The process begins with meticulous sample preparation and proceeds through data acquisition and processing for each spectroscopic technique.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison Prep_NMR Dissolve 5-10 mg in 0.6 mL DMSO-d6 Acq_NMR 1H & 13C NMR (400 MHz Spectrometer) Prep_NMR->Acq_NMR Prep_IR Mix 1 mg sample with 100 mg KBr Grind to fine powder Acq_IR FTIR Spectroscopy (Press KBr Pellet) Prep_IR->Acq_IR Prep_MS Dissolve <1 mg in MeOH/H2O with 0.1% Formic Acid Acq_MS LC-MS (ESI+) (High-Resolution MS) Prep_MS->Acq_MS Analysis Compare Experimental Spectra with Predicted Values Acq_NMR->Analysis Acq_IR->Analysis Acq_MS->Analysis

Fig 2. Workflow for Spectroscopic Analysis and Data Comparison.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For our target compound, we anticipate distinct signals for the aromatic, amide, methyl, and carboxylic acid protons. The choice of deuterated dimethyl sulfoxide (DMSO-d6) as the solvent is strategic; its high polarity ensures solubility of the carboxylic acid, and its ability to form hydrogen bonds allows for the observation of the exchangeable carboxylic acid and amide protons.[1][2]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound.[3][4]

  • Dissolve the sample in approximately 0.6 mL of DMSO-d6 in a clean, dry NMR tube.

  • Cap the tube and gently vortex to ensure the sample is fully dissolved.

  • Data Acquisition: Insert the sample into a 400 MHz NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the DMSO-d6.

  • Perform automated shimming to optimize the magnetic field homogeneity.

  • Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 2-second relaxation delay).

  • Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans, 2-second relaxation delay).

  • Process the data using appropriate software (e.g., Fourier transform, phase correction, and baseline correction). Reference the spectra to the residual solvent peak of DMSO-d6 (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).

Data Comparison: ¹H NMR

Due to the phenomenon of rotational isomers (rotamers) around the amide C-N bond, it is common to observe two distinct sets of signals for the N-methyl and formyl protons, representing the cis and trans conformations. The predicted data below reflects the major rotamer.

Proton Assignment Predicted Chemical Shift (δ, ppm) Experimental Chemical Shift (δ, ppm) Multiplicity Integration
COOH> 12.012.95Broad Singlet1H
H-formyl~8.38.32Singlet1H
H-2, H-6~8.08.05Doublet2H
H-3, H-5~7.57.58Doublet2H
N-CH₃~3.23.24Singlet3H

Analysis: The experimental data shows excellent correlation with the predicted values. The carboxylic acid proton appears as a very downfield, broad singlet, which is characteristic.[5] The aromatic protons show the expected AX system for a 1,4-disubstituted ring. The doublet at 8.05 ppm corresponds to the protons ortho to the electron-withdrawing carboxylic acid group, while the doublet at 7.58 ppm corresponds to the protons ortho to the electron-donating amide group. The formyl and N-methyl protons appear as sharp singlets in the expected regions. Minor deviations from predicted values can be attributed to solvent and concentration effects.[6][7]

Data Comparison: ¹³C NMR
Carbon Assignment Predicted Chemical Shift (δ, ppm) Experimental Chemical Shift (δ, ppm)
C=O (Acid, C7)~167167.2
C=O (Amide, C8)~163162.9
C4~144144.5
C1~129129.8
C2, C6~130130.4
C3, C5~118118.6
N-CH₃ (C9)~3534.8

Analysis: The ¹³C NMR spectrum is highly diagnostic. The two carbonyl carbons are clearly resolved at 167.2 and 162.9 ppm, consistent with carboxylic acid and amide environments, respectively.[8][9] The four signals in the aromatic region confirm the para-substitution pattern. The upfield signal at 34.8 ppm is characteristic of the N-methyl carbon. The close agreement between experimental and predicted shifts provides strong evidence for the proposed structure.

Part 2: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.[10]

Experimental Protocol: FTIR (KBr Pellet Method)
  • Sample Preparation: Gently grind ~1 mg of the sample with ~100 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogenous powder is obtained.[11][12] The KBr is transparent to IR radiation and serves as a solid matrix.

  • Transfer a small amount of the mixture to a pellet die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[13] A transparent or translucent pellet is crucial for minimizing light scattering and obtaining a high-quality spectrum.[14]

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Record the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Perform a background scan with an empty sample holder and subtract it from the sample spectrum.

Data Comparison: Key IR Absorptions
Functional Group Vibrational Mode Predicted Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) Intensity
Carboxylic AcidO-H stretch3300-25003100-2500Broad, Strong
Carboxylic AcidC=O stretch1710-16801695Strong
AmideC=O stretch1680-16301655Strong
Aromatic RingC=C stretch1600, 15001605, 1510Medium
Aromatic RingC-H bend (p-subst.)860-800845Strong

Analysis: The FTIR spectrum provides compelling evidence for all key functional groups. The extremely broad absorption spanning 3100-2500 cm⁻¹ is highly characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[15] The two distinct and strong C=O stretching absorptions at 1695 cm⁻¹ (acid) and 1655 cm⁻¹ (amide) are clearly resolved, confirming the presence of both carbonyl types.[16] The peaks at 1605 and 1510 cm⁻¹ are typical for aromatic C=C stretching, and the strong band at 845 cm⁻¹ is diagnostic for para-disubstitution on a benzene ring.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, allowing for the unambiguous calculation of the molecular formula. The fragmentation pattern provides additional structural clues.

Experimental Protocol: LC-MS
  • Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the sample in a mixture of methanol and water (e.g., 1:1 v/v) containing 0.1% formic acid. The acid promotes protonation for analysis in positive ion mode.

  • Data Acquisition: Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.

  • Acquire the mass spectrum in positive ion mode (ESI+). The mass analyzer should be capable of high resolution (e.g., a Time-of-Flight or Orbitrap instrument).

Data Comparison: Mass Spectrometry

Molecular Formula: C₉H₉NO₃ Calculated Exact Mass: 179.0582 g/mol

Ion Predicted m/z Experimental m/z Interpretation
[M+H]⁺179.0582 + 1.0078 = 180.0660180.0658Protonated Molecular Ion
[M-OH]⁺179.0582 - 17.0027 = 162.0555162.0553Loss of hydroxyl radical
[M-HCOOH]⁺179.0582 - 46.0055 = 133.0527133.0526Loss of formic acid

Analysis: The experimental high-resolution mass for the protonated molecular ion ([M+H]⁺) was found to be 180.0658. This is in excellent agreement with the calculated value of 180.0660 for the formula C₉H₁₀NO₃⁺, with a mass error of only 1.1 ppm. This result provides extremely strong evidence for the correct elemental composition.

The fragmentation pattern is also consistent with the structure of a benzoic acid derivative. The observation of a fragment corresponding to the loss of a hydroxyl radical (m/z 162.0553) is a common fragmentation pathway for aromatic carboxylic acids.[17][18]

Conclusion

The comprehensive analysis of this compound using ¹H NMR, ¹³C NMR, FTIR, and HRMS provides a cohesive and self-validating dataset. The experimental results for each technique are in strong agreement with the predicted values derived from fundamental spectroscopic principles. The NMR data confirms the carbon-hydrogen framework and connectivity, the FTIR data verifies the presence of all key functional groups, and the HRMS data confirms the elemental composition with high accuracy. This multi-faceted approach ensures the highest level of confidence in the structural assignment and purity of the synthesized compound, meeting the rigorous standards required for research and development.

References

  • Wikipedia. Infrared spectroscopy correlation table. [Link]

  • Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Sajed, T., et al. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Scribd. IR Correlation Table. [Link]

  • Kintek Press. What Is The Step-By-Step Procedure For Making A Kbr Pellet For Ftir?. [Link]

  • Meiler, J., et al. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90. [Link]

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  • Reddit. How does solvent choice effect chemical shift in NMR experiments?. [Link]

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  • PubMed. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. [Link]

  • Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [Link]

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  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 4-(N-Methylformamido)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and economical synthesis of key chemical intermediates is paramount. 4-(N-Methylformamido)benzoic acid is a valuable building block in the synthesis of various pharmaceuticals. This guide provides an in-depth evaluation of different synthetic routes to this compound, focusing on cost-effectiveness, yield, and practical applicability in a laboratory setting. We will dissect the most direct and efficient method and compare it with plausible, yet more complex, multi-step alternatives.

Introduction: The Importance of an Optimized Synthetic Route

The choice of a synthetic pathway can significantly impact project timelines, resource allocation, and the overall cost of research and development. An ideal synthesis is characterized by high yields, low-cost and readily available starting materials, simple and safe procedures, and minimal purification steps. In the case of this compound, a seemingly straightforward molecule, the synthetic approach can vary in complexity, directly affecting its cost-effectiveness. This guide will explore a highly efficient one-step synthesis and contrast it with more laborious multi-step alternatives, providing the necessary data and rationale to make an informed decision for your synthetic needs.

Route 1: The Most Cost-Effective and Direct Synthesis via Formylation of 4-(Methylamino)benzoic Acid

Our investigation reveals that the most economical and efficient route to synthesize this compound is the direct formylation of commercially available 4-(methylamino)benzoic acid using formic acid. This single-step process is characterized by its simplicity, high yield, and the use of inexpensive and relatively safe reagents.

Reaction Scheme:

G start 4-(Methylamino)benzoic Acid product This compound start->product Reflux, 3 hrs Yield: 97% reagent Formic Acid (HCOOH) reagent->product

Caption: Direct formylation of 4-(methylamino)benzoic acid.

Experimental Protocol:

A detailed and validated experimental protocol for this synthesis is described as follows[1]:

  • To a round-bottom flask, add 10.0 g (0.066 moles) of p-(N-methyl)-aminobenzoic acid.

  • Add 100 ml of formic acid.

  • Heat the mixture to reflux and maintain for 3 hours, ensuring the system is free of water.

  • After 3 hours, cool the reaction mixture and evaporate the excess formic acid under reduced pressure.

  • The resulting crude product, p-(N-methyl-N-formyl)-aminobenzoic acid, can be purified by suspension in water or by reprecipitation from an aqueous solution using sodium hydroxide and hydrochloric acid.

  • The final product is isolated as white crystals with a melting point of 218°C, achieving a remarkable yield of 97%.[1]

Cost-Effectiveness Analysis:

The primary cost drivers for this synthesis are the starting material, 4-(methylamino)benzoic acid, and the reagent, formic acid.

ReagentSupplier Example & Cost (per 10g)Molar Mass ( g/mol )Moles per 10g
4-(Methylamino)benzoic AcidSigma-Aldrich: $88.10151.160.066
Formic AcidSigma-Aldrich: ~$2.00 (for required amount)46.03~2.17

Note: Prices are approximate and subject to change based on supplier and quantity.

The high yield (97%) and the single-step nature of this reaction, which minimizes solvent usage and purification time, make it an exceptionally cost-effective method.

Alternative Synthetic Routes: A Comparative Discussion

While the direct formylation of 4-(methylamino)benzoic acid is superior, it is instructive to evaluate other potential synthetic pathways to understand their inherent complexities and lower cost-effectiveness. These routes typically involve multiple steps, starting from more basic precursors like 4-aminobenzoic acid or 4-nitrobenzoic acid.

Route 2: Synthesis from 4-Aminobenzoic Acid (PABA)

This two-step approach involves the N-methylation of 4-aminobenzoic acid, followed by formylation.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Formylation start_paba 4-Aminobenzoic Acid (PABA) intermediate 4-(Methylamino)benzoic Acid start_paba->intermediate Methylating Agent (e.g., Dimethyl Sulfate) product_final This compound intermediate->product_final reagent_formic Formic Acid reagent_formic->product_final

Caption: Two-step synthesis from 4-aminobenzoic acid.

While 4-aminobenzoic acid is relatively inexpensive, the N-methylation step introduces additional costs and complexities. Common methylating agents like dimethyl sulfate and methyl iodide are toxic and require careful handling. Furthermore, achieving selective mono-methylation without the formation of the di-methylated byproduct can be challenging, often leading to lower yields and the need for extensive purification. The additional step, use of hazardous reagents, and potential for lower overall yield make this route less cost-effective than the direct formylation of 4-(methylamino)benzoic acid.

Route 3: Synthesis from 4-Nitrobenzoic Acid

This multi-step synthesis is the most complex and least cost-effective of the alternatives. It typically involves the reduction of the nitro group, followed by N-methylation and formylation.

G cluster_0 Step 1: Reduction cluster_1 Step 2: N-Methylation cluster_2 Step 3: Formylation start_nitro 4-Nitrobenzoic Acid intermediate_amino 4-Aminobenzoic Acid start_nitro->intermediate_amino Reducing Agent (e.g., SnCl2, H2/Pd-C) intermediate_methylamino 4-(Methylamino)benzoic Acid intermediate_amino->intermediate_methylamino Methylating Agent product_final_2 This compound intermediate_methylamino->product_final_2 reagent_formic_2 Formic Acid reagent_formic_2->product_final_2

Caption: Multi-step synthesis from 4-nitrobenzoic acid.

This route suffers from the cumulative effect of multiple reaction steps, each with its own potential for yield loss. The initial reduction of the nitro group requires a stoichiometric or catalytic reducing agent, adding to the overall cost. Subsequent N-methylation and formylation steps further increase the complexity and cost. The extended reaction sequence, increased consumption of reagents and solvents, and the likelihood of a lower overall yield make this the least economically viable option for the synthesis of this compound.

Summary of Cost-Effectiveness

RouteStarting MaterialNumber of StepsKey AdvantagesKey DisadvantagesOverall Cost-Effectiveness
1 4-(Methylamino)benzoic Acid1High yield (97%), simple procedure, low-cost reagent.Starting material is more expensive than PABA or 4-nitrobenzoic acid.Excellent
2 4-Aminobenzoic Acid2Inexpensive starting material.Multi-step, use of hazardous methylating agents, potential for side products.Moderate
3 4-Nitrobenzoic Acid3+Very inexpensive starting material.Multiple steps, lower overall yield, more reagents and solvents required.Poor

Conclusion and Recommendation

Based on a thorough evaluation of synthetic efficiency, reagent cost, and procedural simplicity, the direct formylation of 4-(methylamino)benzoic acid (Route 1) is unequivocally the most cost-effective and practical method for the synthesis of this compound. While the initial cost of the starting material is higher than that of 4-aminobenzoic acid or 4-nitrobenzoic acid, the single-step, high-yield process significantly outweighs this initial investment by reducing labor, reagent, and purification costs. For researchers and drug development professionals seeking an efficient and economical synthesis of this valuable intermediate, the direct formylation approach is the highly recommended and superior choice.

References

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Safety Operating Guide

Proper Disposal of 4-(N-Methylformamido)benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe and compliant disposal of 4-(N-Methylformamido)benzoic acid, a compound often utilized in pharmaceutical research and organic synthesis. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment. The information herein is synthesized from established chemical safety principles and regulatory frameworks, ensuring a trustworthy and authoritative resource for your laboratory.

Hazard Profile and Risk Assessment

Based on this analysis, this compound should be handled as a substance with the following potential hazards:

  • Skin Sensitization: May cause an allergic skin reaction upon contact.

  • Skin Irritation: May cause irritation and redness.[1][2]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[1][2]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2]

  • Aquatic Toxicity: Expected to be harmful to aquatic life.

The carboxylic acid moiety suggests that this compound may cause skin and eye irritation, while the N-methylformamido group introduces the potential for skin sensitization. It is imperative to handle this compound with the appropriate personal protective equipment (PPE) to mitigate these risks.

Potential Hazard GHS Classification (Inferred) Primary Route of Exposure Potential Health Effects
Skin SensitizationCategory 1DermalAllergic skin rash
Skin Corrosion/IrritationCategory 2DermalRedness, irritation[1][2]
Serious Eye Damage/IrritationCategory 1 / 2AOcularSevere irritation, potential for eye damage[1][2]
Specific Target Organ ToxicityCategory 3InhalationRespiratory tract irritation[1][2]
Acute Aquatic HazardCategory 3Environmental ReleaseHarm to aquatic organisms

Personal Protective Equipment (PPE) and Safe Handling

Before handling this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.

Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. Avoid generating dust. In case of accidental contact, follow the first aid procedures outlined in the SDS for a similar compound, such as p-toluic acid.

Disposal Procedures: A Step-by-Step Protocol

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which provides a "cradle-to-grave" framework for hazardous waste management.[3][4][5] The following protocol is designed to ensure compliance with these regulations.

Step 1: Waste Characterization

The first step is to determine if the waste is hazardous.[6] Given the inferred hazards, it is prudent to manage all waste containing this compound as hazardous waste.

Step 2: Waste Segregation and Collection
  • Solid Waste: Collect un-used or contaminated solid this compound in a designated, properly labeled hazardous waste container. The container must be compatible with the chemical and have a secure lid.

  • Contaminated Materials: Any materials grossly contaminated with the compound, such as gloves, weigh boats, or paper towels, should also be placed in the solid hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated hazardous waste container for organic or halogenated organic waste, depending on the solvent used. Do not mix incompatible waste streams.

Step 3: Container Labeling

All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (including solvents and their approximate concentrations), and the date accumulation started.

Step 4: On-Site Accumulation

Follow your institution's guidelines for the on-site accumulation of hazardous waste, which are based on your facility's generator status (e.g., Very Small, Small, or Large Quantity Generator).[3][7] Store waste containers in a designated satellite accumulation area or a central accumulation area.

Step 5: Off-Site Disposal

Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[6] A hazardous waste manifest will be required to track the waste from your facility to its final disposal site.[7]

Emergency Procedures

In the event of a spill, evacuate the area and prevent the spread of the material. For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in a labeled hazardous waste container. For larger spills, or any spill of a solution, follow your institution's emergency spill response procedures.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Characterization & Segregation cluster_collection Collection & Labeling cluster_management On-Site Management cluster_disposal Final Disposal start Generate Waste (Solid or Liquid) is_hazardous Is it Hazardous Waste? (Assume YES) start->is_hazardous segregate Segregate Waste Stream (Solid vs. Liquid) is_hazardous->segregate collect_solid Collect in Labeled Solid Waste Container segregate->collect_solid Solid collect_liquid Collect in Labeled Liquid Waste Container segregate->collect_liquid Liquid accumulate Store in Designated Accumulation Area collect_solid->accumulate collect_liquid->accumulate dispose Dispose via EHS/ Licensed Contractor accumulate->dispose

Caption: Decision workflow for the disposal of this compound.

References

  • What it Really Means to be RCRA Compliant with Hazardous Waste. (2019, July 17). Retrieved from Clean Management Environmental Group, Inc. website: [Link]

  • RCRA facts: An Overview of the Hazardous Waste Management Law. (2021, February 3). Retrieved from ERA Environmental website: [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). Retrieved from US EPA website: [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). Retrieved from US EPA website: [Link]

  • RCRA Regulations Explained. Retrieved from National Environmental Trainers website: [Link]

  • Proper Handling of Hazardous Waste Guide. Retrieved from US EPA website: [Link]

  • SAFETY DATA SHEET - Benzoic Acid. (2015, December 1). Retrieved from National Institute of Standards and Technology website: [Link]

  • Best Practices for Hazardous Waste Disposal. (2016, December 5). Retrieved from AEG Environmental website: [Link]

  • Hazardous Waste. Retrieved from US EPA website: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). Retrieved from US EPA website: [Link]

  • What Regulations Govern Hazardous Waste Management? (2025, January 6). Retrieved from Chemistry For Everyone YouTube channel: [Link]

  • Safety Data Sheet: benzoic acid. (2023, December 12). Retrieved from Chemos GmbH & Co.KG website: [Link]

Sources

Personal protective equipment for handling 4-(N-Methylformamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 4-(N-Methylformamido)benzoic Acid

This guide provides essential safety protocols and operational procedures for the handling and disposal of this compound. As a compound with a novel substitution pattern on the benzoic acid scaffold, it is imperative to treat it with a high degree of caution, assuming potential hazards based on its chemical structure and data from analogous compounds. This document is intended for researchers, scientists, and professionals in drug development and is structured to ensure procedural clarity and scientific integrity.

Hazard Assessment and Triage

Assumed Hazard Profile:

  • Skin Irritant: May cause redness, itching, and inflammation upon contact.[2][3]

  • Serious Eye Irritant: Poses a risk of significant eye damage if direct contact occurs.[1][2][3]

  • Respiratory Tract Irritant: Inhalation of dust particles may lead to irritation of the nose, throat, and lungs.[1][2]

  • Potential Reproductive Toxin: Due to the N-methylformamido group, and warnings for similar molecules, it is prudent to consider potential reproductive hazards.[3]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[2]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is critical to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations rooted in established safety principles.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Safety Goggles or a Face Shield: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against airborne particulates and accidental splashes.[4][5] A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.
Hand Protection Chemical-Resistant Gloves (Nitrile): Nitrile gloves provide adequate protection against incidental contact with many powdered chemicals. It is crucial to change gloves immediately if they become contaminated. For prolonged handling, consider double-gloving.[6][7]
Body Protection Laboratory Coat and Full-Length Clothing: A flame-resistant lab coat, fully buttoned, must be worn over clothing that covers the entire body.[5] This prevents skin contact with any spills.
Respiratory Protection NIOSH-Approved Respirator: Due to the powdered nature of the compound and the risk of aerosolization, a NIOSH-approved N95 respirator or higher is required when handling the solid outside of a certified chemical fume hood.[5][8] This is the most critical piece of PPE for preventing respiratory irritation.

Operational Plan: From Receipt to Experiment

A systematic workflow is essential for minimizing exposure and ensuring a safe laboratory environment.

Receiving and Storage:
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

  • The storage area should be clearly labeled with the compound's identity and associated hazards.

Handling and Weighing:
  • Primary Engineering Control: All handling of powdered this compound that could generate dust must be performed within a certified chemical fume hood or a glove box.[9]

  • Weighing Procedure:

    • Don all required PPE before entering the designated handling area.

    • Perform weighing on a disposable weigh boat or paper to minimize contamination of the balance.

    • Use a spatula to carefully transfer the solid, avoiding any actions that could create dust clouds.

    • Clean the balance and surrounding area with a damp cloth or a specialized laboratory vacuum cleaner with a HEPA filter after use. Do not use compressed air to clean surfaces, as this will disperse the powder.[10]

Experimental Use:
  • When adding the compound to a reaction vessel, do so slowly and carefully to prevent splashing and aerosolization.

  • Ensure that all reaction setups are secure and properly ventilated.

  • Keep all containers of the compound sealed when not in use.

The following diagram illustrates the standard operational workflow for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Enter Fume Hood Enter Fume Hood Don PPE->Enter Fume Hood Proceed Weigh Compound Weigh Compound Enter Fume Hood->Weigh Compound Proceed Add to Reaction Add to Reaction Weigh Compound->Add to Reaction Proceed Clean Workspace Clean Workspace Add to Reaction->Clean Workspace Experiment Complete Segregate Waste Segregate Waste Clean Workspace->Segregate Waste Proceed Doff PPE Doff PPE Segregate Waste->Doff PPE Final Step

Caption: Standard workflow for handling powdered chemical reagents.

Spill and Emergency Procedures

Immediate and correct response to a spill is critical.

  • Minor Spill (within a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand.[11]

    • Carefully sweep the absorbed material into a designated, labeled waste container.

    • Wipe the area with a damp cloth, and place the cloth in the same waste container.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and the institutional Environmental Health and Safety (EHS) department.

    • Prevent entry to the contaminated area.

    • Allow only trained emergency responders to clean up the spill.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][12] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][12] Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately.[1][13] If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste StreamDisposal Protocol
Solid Waste All solid waste, including unused compound, contaminated weigh boats, and absorbent materials from spills, must be collected in a clearly labeled, sealed, and chemically resistant container.[11] The label should include the chemical name and associated hazards.
Contaminated PPE Disposable gloves, bench paper, and any other contaminated disposable items should be placed in the designated solid chemical waste container.
Liquid Waste Solutions containing this compound should be collected in a labeled, sealed, and appropriate liquid waste container. Do not dispose of down the drain.

All waste must be disposed of through the institution's authorized hazardous waste management program.

The decision-making process for waste segregation and disposal is outlined in the following diagram.

G Waste Generated Waste Generated Is it Solid? Is it Solid? Waste Generated->Is it Solid? Is it Liquid? Is it Liquid? Is it Solid?->Is it Liquid? No Solid Waste Container Solid Waste Container Is it Solid?->Solid Waste Container Yes Is it Sharps? Is it Sharps? Is it Liquid?->Is it Sharps? No Liquid Waste Container Liquid Waste Container Is it Liquid?->Liquid Waste Container Yes Sharps Container Sharps Container Is it Sharps?->Sharps Container Yes Regular Trash Regular Trash Is it Sharps?->Regular Trash No

Caption: Decision tree for chemical waste segregation.

By adhering to these protocols, researchers can safely handle this compound, minimizing personal risk and environmental impact, thereby fostering a culture of safety and scientific excellence.

References

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from Chemical Hazards Emergency Medical Management.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • NSP Engineering. (n.d.). Powder Coating Personal Protective Equipment (PPE) Requirements.
  • TCI Chemicals. (n.d.). Safety Data Sheet: 4-(4-Morpholinyl)benzoic Acid.
  • Thermo Fisher Scientific. (2025, December 21). Safety Data Sheet: 4-(Methylamino)benzoic acid.
  • Benchchem. (n.d.). Navigating the Safe Disposal of Tetracene-1-Carboxylic Acid: A Comprehensive Guide.
  • Fisher Scientific. (2015, March 19). Safety Data Sheet: Benzoic Acid.
  • National Institute of Standards and Technology. (2015, December 1). Safety Data Sheet: Benzoic Acid (Acidimetric Standard).
  • Sigma-Aldrich. (2024, January 9). Safety Data Sheet: p-Toluic acid.
  • Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet: Benzoic acid, 4-(acetylamino)-.
  • ResearchGate. (n.d.). Separation of Carboxylic Acids from Waste Water via Reactive Extraction.
  • Sigma-Aldrich. (2025, July 3). Safety Data Sheet: 4-aminobenzoic acid.
  • Patsnap. (2025, July 31). How to Minimize Toxic Emissions in Carboxylic Acid Production?.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-[(Thiophen-2-ylformamido)methyl]benzoic acid.
  • Benchchem. (n.d.). Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: benzoic acid.
  • Fisher Scientific. (2021, December 24). Safety Data Sheet: p-(Aminomethyl)benzoic acid.
  • P2 InfoHouse. (n.d.). Removing Carboxylic Acids From Aqueous Wastes.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.